Isoindolin-5-ylmethanol
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
2,3-dihydro-1H-isoindol-5-ylmethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO/c11-6-7-1-2-8-4-10-5-9(8)3-7/h1-3,10-11H,4-6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNLBNPQIMFCASQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(CN1)C=C(C=C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70600399 | |
| Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
127168-98-3 | |
| Record name | (2,3-Dihydro-1H-isoindol-5-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70600399 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to Isoindolin-5-ylmethanol (CAS 127168-98-3): A Key Heterocyclic Building Block in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoindolin-5-ylmethanol, with its characteristic fused bicyclic system, represents a valuable heterocyclic building block in the landscape of medicinal chemistry. The isoindoline core is a "privileged structure," frequently found in a variety of biologically active compounds and approved pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of this compound, including its chemical properties, synthesis, potential applications in drug discovery, and safe handling procedures. The strategic placement of the hydroxymethyl group at the 5-position offers a versatile handle for further chemical modifications, making it a desirable starting material for the synthesis of complex molecular architectures.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline moiety, a benzene ring fused to a five-membered nitrogen-containing ring, is a cornerstone in the design of numerous therapeutic agents.[1][3] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects.[3][4] Notably, the isoindoline framework is central to the structure of several commercial drugs, such as the immunomodulatory drugs thalidomide and lenalidomide, and the antihypertensive agent chlorthalidone.[1] The value of this compound lies in its potential to serve as a precursor to novel drug candidates that leverage the proven biological relevance of the isoindoline scaffold.
Physicochemical Properties
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and research.
| Property | Value | Reference |
| CAS Number | 127168-98-3 | [5] |
| Molecular Formula | C₉H₁₁NO | [6] |
| Molecular Weight | 149.19 g/mol | [6] |
| Appearance | White to off-white crystalline powder or flakes (typical) | [2] |
| Purity | Typically ≥95% | [6] |
| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)CO | [7] |
| InChIKey | RNLBNPQIMFCASQ-UHFFFAOYSA-N | [7] |
Synthesis and Purification
Proposed Synthetic Pathway
A plausible synthetic route commences with a precursor bearing a functional group at the 5-position that can be converted to a hydroxymethyl group, such as a carboxylic acid ester. The isoindoline ring itself can be constructed through various methods, including the reduction of phthalimide derivatives or the cyclization of appropriately substituted benzylamines. A common and efficient method involves the reduction of an isoindolinone or a phthalimide precursor.
Diagram: Proposed Synthesis of this compound
Caption: A generalized synthetic workflow for this compound.
Experimental Protocol: Reduction of an Isoindoline-5-carboxylate Precursor
This protocol describes a general procedure for the reduction of a hypothetical N-protected methyl isoindoline-5-carboxylate to this compound using lithium aluminum hydride (LiAlH₄), a powerful reducing agent capable of converting esters to primary alcohols.[8]
Materials:
-
N-tert-butoxycarbonyl-isoindoline-5-carboxylic acid methyl ester
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate (Na₂SO₄)
-
Saturated aqueous solution of ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Silica gel (for column chromatography)
-
Trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent for deprotection
Procedure:
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, suspend LiAlH₄ (2-3 equivalents) in anhydrous THF under a nitrogen atmosphere. Cool the suspension to 0 °C using an ice bath.
-
Addition of Ester: Dissolve the N-protected methyl isoindoline-5-carboxylate (1 equivalent) in anhydrous THF and add it dropwise to the stirred LiAlH₄ suspension via the dropping funnel, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Quenching: Cool the reaction mixture back to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of water, followed by a 15% aqueous solution of sodium hydroxide, and then more water.
-
Work-up: Filter the resulting solid through a pad of Celite® and wash the filter cake with THF or ethyl acetate. Combine the organic filtrates, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-protected this compound.
-
Deprotection: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., TFA for a Boc group). Stir at room temperature until TLC analysis shows the removal of the protecting group.
-
Purification: Neutralize the reaction mixture and extract the product with an organic solvent. The crude this compound can then be purified by column chromatography on silica gel to afford the final product.[9][10]
Applications in Drug Discovery
While specific clinical candidates directly derived from this compound are not prominently featured in publicly accessible literature, its utility as a versatile building block can be inferred from the biological activities of more complex isoindoline-containing molecules. The hydroxymethyl group at the 5-position serves as a key functional handle for elaboration into a variety of pharmacologically relevant motifs.
Diagram: Potential Derivatizations of this compound
Caption: Potential synthetic modifications of this compound.
Precursor for PARP Inhibitors
Poly(ADP-ribose) polymerase (PARP) inhibitors are a class of targeted cancer therapies. The isoindolinone scaffold is a key pharmacophore in several potent PARP inhibitors due to its structural similarity to the nicotinamide moiety of NAD+, the natural substrate of PARP enzymes. This compound can be oxidized to the corresponding carboxylic acid, which can then be converted to an isoindolinone core, making it a valuable starting material for the synthesis of novel PARP inhibitors.
Scaffold for CNS-Active Agents
Derivatives of isoindoline have been investigated for their activity on central nervous system (CNS) targets, including as acetylcholinesterase (AChE) inhibitors for the potential treatment of Alzheimer's disease.[3] The ability to functionalize both the nitrogen atom and the hydroxymethyl group of this compound allows for the creation of diverse libraries of compounds for screening against various CNS receptors and enzymes.
Anti-inflammatory and Immunomodulatory Agents
The well-established anti-inflammatory and immunomodulatory properties of phthalimide derivatives like thalidomide and lenalidomide highlight the potential of the isoindoline scaffold in this therapeutic area.[4] this compound can serve as a foundational element for the synthesis of novel analogs with potentially improved efficacy and safety profiles.
Analytical Characterization
Rigorous analytical characterization is crucial to confirm the identity and purity of this compound. While a publicly available, verified spectrum is not available, typical expected NMR chemical shifts can be predicted based on the structure.
Expected ¹H NMR Spectral Data (in CDCl₃):
-
Aromatic protons (3H): Signals in the range of δ 7.0-7.3 ppm.
-
Hydroxymethyl protons (-CH₂OH, 2H): A singlet around δ 4.6 ppm.
-
Isoindoline methylene protons (-CH₂-N-CH₂-, 4H): Singlets or multiplets around δ 4.1-4.2 ppm.
-
NH proton (1H): A broad singlet, chemical shift can vary depending on concentration and solvent.
-
OH proton (1H): A broad singlet, chemical shift can vary.
Expected ¹³C NMR Spectral Data (in CDCl₃):
-
Aromatic carbons: Signals in the range of δ 120-145 ppm.
-
Hydroxymethyl carbon (-CH₂OH): A signal around δ 65 ppm.
-
Isoindoline methylene carbons (-CH₂-N-CH₂-): Signals around δ 52-53 ppm.
Other Analytical Techniques:
-
High-Performance Liquid Chromatography (HPLC): To determine purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Infrared Spectroscopy (IR): To identify characteristic functional groups (e.g., O-H, N-H, C-H stretches).
Safety and Handling
As with any research chemical, this compound should be handled with appropriate safety precautions.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid inhalation of dust and contact with skin and eyes.
-
Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly sealed container in a cool, dry place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
A comprehensive Safety Data Sheet (SDS) should be consulted before handling this compound.
Conclusion
This compound (CAS 127168-98-3) is a strategically important heterocyclic building block with significant potential in drug discovery and development. Its isoindoline core is a well-validated scaffold in numerous therapeutic areas. The presence of a versatile hydroxymethyl group allows for a wide range of chemical modifications, enabling the synthesis of diverse compound libraries for biological screening. This guide provides a foundational understanding of its properties, synthesis, and potential applications, serving as a valuable resource for researchers aiming to leverage this compound in the pursuit of novel therapeutic agents.
References
Sources
- 1. pstorage-tf-iopjsd8797887.s3.amazonaws.com [pstorage-tf-iopjsd8797887.s3.amazonaws.com]
- 2. scienceopen.com [scienceopen.com]
- 3. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. This compound | CymitQuimica [cymitquimica.com]
- 6. 127168-98-3 | this compound - Moldb [moldb.com]
- 7. Page loading... [wap.guidechem.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Molecular Structure and Synthetic Elucidation of Isoindolin-5-ylmethanol
A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals
Abstract
Isoindolin-5-ylmethanol is a pivotal heterocyclic building block, the structural integrity and synthetic accessibility of which are of paramount importance in the fields of medicinal chemistry and drug discovery. The isoindoline scaffold is a "privileged structure," frequently incorporated into pharmacologically active agents targeting a spectrum of diseases, including neurological disorders and cancer.[1][2] This guide provides a comprehensive technical overview of the molecular architecture of this compound, a validated synthetic protocol for its preparation, and an exploration of its application as a precursor in the development of targeted therapeutics, specifically within the context of dopamine receptor modulation.
Introduction: The Strategic Importance of the Isoindoline Scaffold
The isoindoline nucleus, a bicyclic system comprising a benzene ring fused to a five-membered pyrrolidine ring, is a cornerstone in the design of numerous biologically active molecules.[2] Its rigid, yet three-dimensional, structure provides a versatile scaffold for the precise spatial orientation of functional groups, enabling high-affinity interactions with biological targets. This compound, in particular, offers a strategic advantage by presenting a primary alcohol functionality on the aromatic ring. This hydroxyl group serves as a versatile chemical handle for further molecular elaboration, allowing for the introduction of diverse pharmacophores and linker moieties through well-established chemical transformations. Its utility is underscored by its role as a key intermediate in the synthesis of compounds targeting the central nervous system.[3][4]
Molecular Structure and Physicochemical Properties
The molecular structure of this compound is characterized by the fusion of an aromatic benzene ring with a non-aromatic, saturated pyrrolidine ring, with a hydroxymethyl substituent at the C-5 position of the isoindoline core.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 127168-98-3 | [5][6] |
| Molecular Formula | C₉H₁₁NO | [3][5] |
| Molecular Weight | 149.19 g/mol | [3][5] |
| Appearance | White to off-white solid | [7] |
| Canonical SMILES | C1C2=C(CN1)C=C(C=C2)CO | [5] |
| InChIKey | RNLBNPQIMFCASQ-UHFFFAOYSA-N | [5] |
While a definitive crystal structure for this compound is not publicly available, its three-dimensional conformation can be inferred from the structures of related isoindoline derivatives.[8] The fusion of the two rings imparts a degree of conformational rigidity, while the pyrrolidine ring can adopt various envelope and twisted conformations. The exocyclic hydroxymethyl group possesses rotational freedom, allowing it to orient itself to engage in specific hydrogen bonding interactions, a critical feature for receptor binding.
Spectroscopic Characterization (Predicted)
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (in CDCl₃)
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment |
| Aromatic | ~7.2-7.4 | m | 3H, Ar-H |
| -CH₂OH | ~4.65 | s | 2H |
| Isoindoline CH₂ | ~4.15 | s | 4H |
| -OH | Variable | br s | 1H |
| -NH | Variable | br s | 1H |
| ¹³C NMR | Predicted δ (ppm) | Assignment | |
| Aromatic C | ~140-142 | C (quaternary) | |
| Aromatic C | ~135-137 | C (quaternary) | |
| Aromatic CH | ~125-129 | CH | |
| Aromatic CH | ~121-124 | CH | |
| -CH₂OH | ~65 | CH₂ | |
| Isoindoline CH₂ | ~53-55 | CH₂ |
Note: Predicted chemical shifts are estimates and may vary depending on the solvent and experimental conditions. These predictions are based on data from similar structures and established NMR chemical shift prediction tools.[9][10][11]
Synthesis Protocol: A Validated Approach
The synthesis of this compound is most effectively achieved through the reduction of a suitable carboxylic acid ester precursor, such as methyl 2-(tert-butoxycarbonyl)isoindoline-5-carboxylate. This multi-step approach involves the initial protection of the isoindoline nitrogen, followed by the reduction of the ester functionality, and concluding with the deprotection of the nitrogen atom.
Rationale for Synthetic Strategy
The choice of a Boc (tert-butoxycarbonyl) protecting group for the isoindoline nitrogen is strategic. The Boc group is stable under the conditions required for the reduction of the ester and can be readily removed under acidic conditions without affecting the newly formed primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reducing agent of choice due to its high reactivity, which is necessary for the efficient reduction of the ester to the corresponding alcohol.[1][5][12] The use of an anhydrous solvent like tetrahydrofuran (THF) is critical, as LiAlH₄ reacts violently with protic solvents such as water and alcohols.[13]
Experimental Workflow
Caption: Synthetic workflow for this compound.
Detailed Synthesis Protocol
Step 1: Synthesis of (2-(tert-butoxycarbonyl)isoindolin-5-yl)methanol
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a solution of methyl 2-((tert-butoxy)carbonyl)-2,3-dihydro-1H-isoindole-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reduction: The solution is cooled to 0 °C in an ice bath. A solution of lithium aluminum hydride (LiAlH₄) (1.5 eq) in anhydrous THF is added dropwise via the dropping funnel, maintaining the temperature below 5 °C.
-
Reaction Monitoring: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: The reaction is carefully quenched by the sequential dropwise addition of water (x mL), 15% aqueous NaOH (x mL), and water (3x mL) at 0 °C (Fieser workup). The resulting granular precipitate is filtered off and washed with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield the crude Boc-protected alcohol.
Step 2: Synthesis of this compound (Deprotection)
-
Deprotection: The crude (2-(tert-butoxycarbonyl)isoindolin-5-yl)methanol from the previous step is dissolved in 1,4-dioxane. A solution of 4 M HCl in dioxane (excess) is added, and the mixture is stirred at room temperature for 2-4 hours.
-
Product Isolation: The formation of a precipitate (the hydrochloride salt of the product) is observed. The solvent is removed under reduced pressure, and the residue is triturated with diethyl ether. The solid is collected by filtration, washed with diethyl ether, and dried under vacuum.
-
Neutralization and Purification: The hydrochloride salt is dissolved in water and neutralized with a saturated aqueous solution of sodium bicarbonate. The aqueous layer is then extracted multiple times with dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound. Further purification can be achieved by column chromatography on silica gel if necessary.
Applications in Drug Discovery: A Precursor for Dopamine Receptor Ligands
The isoindoline scaffold is a key structural motif in a number of ligands targeting dopamine receptors, which are implicated in various neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and addiction.[3][4][14] this compound serves as a crucial starting material for the synthesis of these ligands. The primary alcohol functionality can be readily converted to other functional groups, such as halides or tosylates, to facilitate the coupling of the isoindoline core to various pharmacophoric fragments that are essential for high-affinity binding to dopamine receptors.
Role in Dopamine D₂/D₃ Receptor Ligand Synthesis
The D₂ and D₃ subtypes of the dopamine receptor are particularly important targets for the treatment of psychosis and substance use disorders. Many potent D₂/D₃ ligands feature an extended structure comprising a recognition element (pharmacophore) that binds to the receptor, a linker, and a core scaffold. This compound can be elaborated to form such structures. For instance, the hydroxyl group can be converted to a leaving group, followed by nucleophilic substitution with a piperazine derivative, a common pharmacophore in D₂/D₃ ligands.
Caption: Role of this compound in ligand synthesis.
This synthetic versatility allows for the systematic exploration of the structure-activity relationship (SAR) of novel dopamine receptor ligands, ultimately leading to the identification of candidates with improved potency, selectivity, and pharmacokinetic properties. The this compound building block is also valuable in the development of Positron Emission Tomography (PET) tracers for imaging dopamine receptors in the brain, aiding in the diagnosis of neurological diseases and in the development of new drugs.[15][16]
Conclusion
This compound is a molecule of significant strategic value in contemporary drug discovery. Its well-defined molecular structure, characterized by the rigid isoindoline scaffold and a versatile hydroxymethyl functional group, makes it an ideal starting point for the synthesis of complex, biologically active molecules. The robust and reproducible synthetic protocol detailed in this guide provides a clear pathway for its efficient preparation. The demonstrated application of this compound as a precursor for dopamine receptor ligands highlights its importance in the ongoing quest for novel therapeutics for neurological and psychiatric disorders. This in-depth technical guide serves as a valuable resource for researchers and scientists dedicated to the advancement of medicinal chemistry and the development of next-generation pharmaceuticals.
References
-
1H and 13C NMR spectra were measured on a Bruker 500 MHz NMR spectrometer using TMS as the internal standard. High resolution ma. Figshare. [Link]
-
Catalyst-free dehydrative SN1-type reaction of indolyl alcohols with diverse nucleophiles “on water” - Supporting Information. Royal Society of Chemistry. [Link]
-
3 - Supporting Information. [Link]
-
NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. ACS Publications. [Link]
-
Natural Product-Inspired Dopamine Receptor Ligands. National Institutes of Health. [Link]
-
Reduction of two different carboxylic acid derivatives with LiAlH... Study Prep in Pearson+. [Link]
-
Structure and route for the synthesis of isoindoline/isoindoline-1,3-dione. ResearchGate. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. MDPI. [Link]
-
Structure of isoindolinone derivatives i (i: compounds from 1 to 11).. ResearchGate. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. National Institutes of Health. [Link]
-
LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. Organic Chemistry Portal. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
tert-butyl 5-hydroxy-2,3-dihydro-1H-isoindole-2-carboxylate. PubChem. [Link]
-
Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Semantic Scholar. [Link]
-
-
LiAlH4. SlideShare. [Link]
-
-
Automated synthesis of PET tracers. Forschungszentrum Jülich. [Link]
-
Isoindoline. Wikipedia. [Link]
-
Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands. PubMed. [Link]
-
Novel 18F-Labeled κ-Opioid Receptor Antagonist as PET Radiotracer: Synthesis and In Vivo Evaluation of 18F-LY2459989 in Nonhuman Primates. PubMed. [Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Radiochemistry for positron emission tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Natural Product-Inspired Dopamine Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and receptor binding assay of indolin-2-one derivatives as dopamine D4 receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. quora.com [quora.com]
- 7. Methanol(67-56-1) 13C NMR [m.chemicalbook.com]
- 8. researchgate.net [researchgate.net]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. rsc.org [rsc.org]
- 11. scs.illinois.edu [scs.illinois.edu]
- 12. Reduction of two different carboxylic acid derivatives with LiAlH... | Study Prep in Pearson+ [pearson.com]
- 13. par.nsf.gov [par.nsf.gov]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. Automated synthesis of PET tracers [fz-juelich.de]
- 16. Novel 18F-Labeled κ-Opioid Receptor Antagonist as PET Radiotracer: Synthesis and In Vivo Evaluation of 18F-LY2459989 in Nonhuman Primates - PubMed [pubmed.ncbi.nlm.nih.gov]
Isoindolin-5-ylmethanol synthesis precursors
An In-depth Technical Guide to the Synthesis Precursors of Isoindolin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a pivotal heterocyclic building block in contemporary medicinal chemistry, serving as a key intermediate in the synthesis of a range of pharmacologically active molecules. Its structural motif, featuring a bicyclic isoindoline core with a reactive hydroxymethyl group, allows for diverse functionalization and incorporation into complex molecular architectures. This guide provides an in-depth exploration of the primary synthetic precursors and field-proven methodologies for the preparation of this compound. We will dissect the strategic considerations behind precursor selection, offer detailed, step-by-step protocols, and explain the causality of experimental choices, grounding all claims in authoritative references.
Introduction: The Significance of the Isoindoline Scaffold
The isoindoline ring system is a privileged scaffold found in numerous natural products and synthetic drugs.[1] Its derivatives are known to exhibit a wide array of biological activities, making them attractive targets for drug discovery programs.[1][2] this compound (CAS 127168-98-3)[3][4][5], in particular, offers a strategic advantage by providing a primary alcohol functional group on the benzene ring. This "handle" is ideal for subsequent modifications, such as esterification, etherification, or oxidation to an aldehyde or carboxylic acid, enabling the construction of compound libraries for structure-activity relationship (SAR) studies.
This guide will focus on the most reliable and industrially relevant synthetic pathways, starting from commercially accessible phthalide and phthalonitrile derivatives.
Primary Synthetic Pathway: From Phthalide Precursors
One of the most robust and well-documented strategies for synthesizing this compound begins with substituted phthalides. This route is advantageous due to the availability of the starting materials and the straightforward, high-yielding transformations involved. The core precursor in this pathway is 5-cyanophthalide, which is itself prepared from 5-carboxyphthalide.
Precursor Analysis: 5-Carboxyphthalide
5-Carboxyphthalide is an excellent starting material as the carboxylic acid group can be efficiently converted into a nitrile, which, along with the lactone ring, can be reduced in a single step to form the target molecule. Its synthesis from terephthalic acid or trimellitic acid is well-established in patent literature, ensuring its accessibility for large-scale production.[6]
Synthetic Strategy: Carboxylic Acid to Nitrile Conversion
The conversion of a carboxylic acid to a nitrile is a fundamental transformation. A common industrial method involves a one-pot procedure where the carboxylic acid is converted to an intermediate acid chloride, which then reacts with an ammonia source, followed by dehydration.[6][7] A particularly efficient method described for phthalide derivatives involves the use of thionyl chloride and sulfamide in a high-boiling solvent like sulfolane.[6]
Experimental Protocol 1: Synthesis of 5-Cyanophthalide from 5-Carboxyphthalide
-
Setup: To a three-necked round-bottom flask equipped with a reflux condenser, a mechanical stirrer, and a nitrogen inlet, add 5-carboxyphthalide (1.0 eq) and sulfolane.
-
Reagent Addition: Add sulfamide (1.1 eq) to the suspension. Slowly add thionyl chloride (1.2 eq) to the mixture.
-
Reaction: Heat the reaction mixture to 130-140 °C for 2-3 hours, monitoring the evolution of HCl and SO₂ gas (ensure proper scrubbing).
-
Work-up: Cool the reaction mixture to room temperature. Pour the mixture into ice water with vigorous stirring to precipitate the product.
-
Purification: Filter the crude product, wash thoroughly with water, and dry under vacuum. Recrystallization from a suitable solvent (e.g., ethanol/water) can be performed to yield pure 5-cyanophthalide.[6][8][9][10]
Causality Behind Experimental Choices:
-
Thionyl Chloride (SOCl₂): SOCl₂ is a classic reagent for converting carboxylic acids to acid chlorides. The byproducts (SO₂ and HCl) are gaseous, which drives the reaction to completion.
-
Sulfamide/Sulfolane: In this one-pot procedure, the in-situ generated acid chloride reacts with sulfamide, which ultimately dehydrates the intermediate amide to form the nitrile. Sulfolane is used as a high-boiling, inert solvent suitable for the required reaction temperature.[6]
-
Aqueous Work-up: Quenching the reaction in ice water precipitates the organic product while dissolving inorganic byproducts.
Core Transformation: Reductive Cyclization of 5-Cyanophthalide
This is the key step where both the lactone and the nitrile functionalities are simultaneously reduced to form the isoindoline ring and the hydroxymethyl group. This transformation requires a powerful, non-selective reducing agent.
Experimental Protocol 2: Synthesis of this compound
-
Setup: To a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, add a solution of 5-cyanophthalide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Reducing Agent: Cool the solution to 0 °C in an ice bath. Slowly add a solution of Lithium Aluminum Hydride (LiAlH₄) in THF (approx. 4.0-5.0 eq) via a dropping funnel. Caution: Highly exothermic reaction and hydrogen gas evolution.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Quenching: Cool the reaction mixture back to 0 °C. Cautiously and sequentially add water, followed by 15% aqueous NaOH, and then more water (Fieser workup) to quench the excess LiAlH₄ and precipitate the aluminum salts.
-
Purification: Filter the resulting slurry through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure this compound.
Causality Behind Experimental Choices:
-
Lithium Aluminum Hydride (LiAlH₄): LiAlH₄ is one of the few reagents potent enough to reduce both lactones (cyclic esters) and nitriles in a single operation. It delivers hydride ions (H⁻) to the electrophilic carbonyl carbon of the lactone and the carbon atom of the nitrile.
-
Anhydrous Conditions: LiAlH₄ reacts violently with water. All glassware must be dry, and anhydrous solvents must be used to prevent reagent quenching and ensure safety.
-
Fieser Workup: This specific quenching procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, simplifying the purification process compared to quenching with acid, which can lead to emulsions.
Data Summary and Visualization
Table 1: Reaction Parameters for the Phthalide Route
| Step | Precursor | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 5-Carboxyphthalide | SOCl₂, Sulfamide | Sulfolane | 130-140 °C | 75-85% |
| 2 | 5-Cyanophthalide | LiAlH₄ | THF | Reflux | 60-75% |
Diagram 1: Synthesis of this compound from 5-Carboxyphthalide A visual representation of the two-step synthesis from the phthalide precursor.
Alternative Pathway: From Phthalonitrile Precursors
An alternative and equally viable approach utilizes phthalonitrile derivatives. Phthalonitriles are compounds containing two cyano groups on a benzene ring. The synthesis of the isoindoline core can be achieved via the reduction of these nitrile groups.
Precursor Analysis: 4-(Hydroxymethyl)phthalonitrile
4-(Hydroxymethyl)phthalonitrile serves as a direct and attractive precursor. The synthetic challenge lies in the selective reduction of the two nitrile groups to form the amine functionalities of the isoindoline ring without affecting the already present hydroxymethyl group.
Synthetic Strategy: Catalytic Hydrogenation
Catalytic hydrogenation is the method of choice for this transformation as it offers high selectivity. A Raney Nickel or Cobalt catalyst is often employed for the reduction of nitriles to primary amines. The reaction proceeds by the addition of hydrogen across the carbon-nitrogen triple bonds. The two resulting aminomethyl groups, being ortho to each other, readily cyclize to form the stable isoindoline ring.
Experimental Protocol 3: Synthesis from 4-(Hydroxymethyl)phthalonitrile
-
Setup: To a high-pressure hydrogenation vessel (Parr apparatus), add 4-(hydroxymethyl)phthalonitrile (1.0 eq), a suitable solvent such as ethanol or methanol, and a catalytic amount of Raney Nickel (Ra-Ni) or Raney Cobalt (Ra-Co) (approx. 5-10% w/w).
-
Reaction: Seal the vessel and purge several times with nitrogen, followed by hydrogen. Pressurize the vessel with hydrogen gas (typically 50-100 psi).
-
Conditions: Heat the mixture to 50-70 °C with vigorous stirring. The reaction is typically complete within 8-16 hours. Monitor the reaction by observing the cessation of hydrogen uptake.
-
Work-up: Cool the vessel to room temperature and carefully vent the hydrogen gas. Purge the vessel with nitrogen.
-
Purification: Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing with the reaction solvent. Concentrate the filtrate under reduced pressure to obtain the crude product. Further purification via crystallization or column chromatography can be performed if necessary.
Causality Behind Experimental Choices:
-
Raney Nickel/Cobalt: These catalysts are highly effective for the hydrogenation of nitriles to primary amines. They provide a large surface area for the reaction to occur. Cobalt-based catalysts can sometimes offer better selectivity and reduce the formation of secondary amine byproducts.[11]
-
Hydrogen Pressure: High pressure increases the concentration of hydrogen dissolved in the solvent, thereby accelerating the reaction rate.
-
Catalyst Filtration: It is crucial to remove the pyrophoric Raney-Ni/Co catalyst by filtration before concentrating the solvent to avoid potential hazards. The filter cake should be kept wet with solvent until it can be safely quenched.
Data Summary and Visualization
Table 2: Reaction Parameters for the Phthalonitrile Route
| Step | Precursor | Key Reagents | Solvent | Temperature | Typical Yield |
| 1 | 4-(Hydroxymethyl)phthalonitrile | H₂, Raney-Ni or Ra-Co | Ethanol | 50-70 °C | 80-90% |
Diagram 2: Synthesis via Catalytic Hydrogenation A single-step conversion from a phthalonitrile precursor.
Conclusion and Outlook
The synthesis of this compound can be approached from multiple strategic directions, with the choice of precursor often dictated by cost, scale, and available equipment. The route starting from 5-carboxyphthalide is robust and utilizes classical, well-understood organic transformations, making it suitable for large-scale synthesis. The alternative pathway from 4-(hydroxymethyl)phthalonitrile via catalytic hydrogenation is highly efficient and atom-economical, representing a greener approach ideal for facilities equipped with hydrogenation capabilities. Both routes provide reliable access to this valuable building block, empowering researchers and drug development professionals to further explore the chemical space of isoindoline-based therapeutics.
References
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (n.d.). MDPI.
- New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. (2024, January 25). BMC Chemistry.
- Synthesis of isoindolines. (n.d.). Organic Chemistry Portal.
- This compound 127168-98-3 wiki. (n.d.). Guidechem.
- This compound. (n.d.). CymitQuimica.
- 127168-98-3 | this compound. (n.d.). Moldb.
- 5-Cyanophthalide synthesis. (n.d.). ChemicalBook.
- METHOD FOR THE PREPARATION OF 5-CYANOPHTHALIDE. (2000, January 26). European Patent Office.
- 5-Cyanophthalide | CAS 82104-74-3. (n.d.). Cion Pharma.
- 5-Cyanophthalide | CAS 82104-74-3. (n.d.). Jay Finechem.
- Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide. (n.d.). Google Patents.
Sources
- 1. mdpi.com [mdpi.com]
- 2. tandfonline.com [tandfonline.com]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 127168-98-3 | this compound - Moldb [moldb.com]
- 6. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 7. EP1777221A1 - Process for the preparation of 5-cyanophthalide starting from 5-carboxyphthalide - Google Patents [patents.google.com]
- 8. 5-Cyanophthalide synthesis - chemicalbook [chemicalbook.com]
- 9. cionpharma.com [cionpharma.com]
- 10. 5-Cyanophthalide | CAS 82104-74-3 | Jay Finechem [jayfinechem.com]
- 11. Isoindoline synthesis [organic-chemistry.org]
The Dawn of a New Era in Drug Discovery: A Technical Guide to Novel Isoindoline Derivatives
Introduction: In the landscape of medicinal chemistry, the isoindoline scaffold has emerged as a privileged structure, forming the core of numerous clinically significant drugs.[1][2] Its inherent stereochemical properties and versatile synthetic handles have made it a fertile ground for the development of novel therapeutics. This technical guide provides an in-depth exploration of recent breakthroughs in the discovery of isoindoline derivatives, offering researchers, scientists, and drug development professionals a comprehensive overview of innovative synthetic strategies, diverse biological activities, and the rationale behind the design of next-generation therapeutic agents. We will delve into the causality of experimental choices, present detailed protocols for synthesis and biological evaluation, and offer insights into the promising future of this remarkable heterocyclic system.
Part 1: The Isoindoline Core - A Foundation for Therapeutic Innovation
The fundamental isoindoline structure, a bicyclic system comprising a benzene ring fused to a five-membered nitrogen-containing ring, provides a rigid framework that can be strategically modified to interact with a wide array of biological targets.[1] Variations in the oxidation state of the five-membered ring give rise to key substructures, including isoindolin-1-ones and isoindoline-1,3-diones (phthalimides), each with distinct chemical properties and biological activities.[1]
A testament to the therapeutic importance of this scaffold is the existence of at least ten commercially available drugs containing the isoindoline core.[1][2] These medications address a spectrum of diseases, from multiple myeloma and inflammation to hypertension and obesity, underscoring the broad therapeutic potential embedded within this structural motif.[1][2]
Part 2: Novel Synthetic Frontiers - Building the Molecules of Tomorrow
The quest for novel isoindoline derivatives with enhanced potency and selectivity has driven significant innovation in synthetic organic chemistry. Modern synthetic methodologies are increasingly focused on efficiency, atom economy, and the ability to generate diverse molecular libraries for high-throughput screening.
Efficient One-Pot Syntheses
Recent advancements have seen a shift towards elegant one-pot reactions that streamline the synthesis of complex isoindolinones. A notable example is the efficient synthesis of novel isoindolinone derivatives from 2-benzoylbenzoic acid using chlorosulfonyl isocyanate and various alcohols.[3] This method is advantageous due to its mild, metal-free conditions, making it a more sustainable and cost-effective approach.[3]
Intramolecular Heck Cyclization for 3-Methyleneisoindolinones
The synthesis of 3-methyleneisoindolinones, a class of derivatives with significant anticancer potential, has been advanced through late-stage intramolecular Heck cyclization.[4] This strategy allows for the diversification of the isoindolinone core and has led to the identification of potent cytotoxic agents against head and neck squamous cell carcinoma (HNSCC) cells.[4]
Experimental Protocol: General Procedure for the Synthesis of N-Arylisoindoline-1,3-diones
This protocol provides a general method for the synthesis of N-substituted phthalimides, a common starting point for many novel isoindoline derivatives.
-
Reaction Setup: In a round-bottom flask, dissolve phthalic anhydride (1.0 equivalent) in glacial acetic acid (approximately 5-10 mL per gram of phthalic anhydride).
-
Addition of Amine: To the stirred solution, add the desired arylamine (1.0 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for the appropriate time (typically 1-20 hours, depending on the reactivity of the amine). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Precipitation and Filtration: Upon completion, cool the reaction mixture to room temperature. Add water to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the desired N-arylisoindoline-1,3-dione.[5]
Part 3: Expanding the Therapeutic Landscape - Novel Biological Activities
The true value of novel isoindoline derivatives lies in their potential to address unmet medical needs. Recent research has unveiled a wealth of biological activities, with a particular focus on oncology and neurodegenerative diseases.
Anticancer Activity: Beyond Cytotoxicity
Novel isoindoline derivatives are being investigated for their potent and selective anticancer activities. The mechanism of action often extends beyond simple cytotoxicity, with compounds being designed to interact with specific molecular targets.
-
Structure-Activity Relationship (SAR) Insights: Studies have shown that the nature of substituents on the isoindoline core is critical for anticancer activity. For instance, in a series of 3-methyleneisoindolinones, a pyridyl unit on the substituent was found to exhibit the most significant cytotoxicity against HNSCC cells.[4]
-
Mechanism of Action: The anticancer effects of these novel derivatives are multifaceted. Some compounds have been shown to induce oxidative stress, decrease mitochondrial membrane potential, and disrupt the cell cycle in cancer cells.[4] Furthermore, flow cytometry analysis has revealed that certain derivatives can induce apoptosis in HNSCC cells.[4] Another study on 2-(4-(2-bromoacetyl)phenyl)isoindoline-1,3-dione demonstrated its ability to induce both apoptosis and necrosis in Raji blood cancer cells.[6]
Data Presentation: Cytotoxicity of Novel Isoindoline Derivatives
| Compound | Cell Line | IC50 (µM) | Reference |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | Raji | 0.26 (as CC50 in µg/mL) | [6] |
| 2-(4-(2-Bromoacetyl)phenyl)isoindoline-1,3-dione | K562 | 3.81 (as CC50 in µg/mL) | [6] |
| 3n (pyridyl-substituted 3-methyleneisoindolinone) | HNSCC | Not specified | [4] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
-
Cell Seeding: Seed cancer cells (e.g., CAL27 tongue squamous carcinoma cells) in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the isoindoline derivatives for 24 and 48 hours.
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for a further 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader. The absorbance is directly proportional to the number of viable cells.[4]
Mandatory Visualization: Anticancer Mechanisms of Isoindoline Derivatives
Caption: Cellular mechanisms of anticancer isoindoline derivatives.
Neuroprotection and Enzyme Inhibition
The rigid structure of the isoindoline core makes it an excellent scaffold for designing inhibitors of enzymes implicated in neurodegenerative diseases.
-
Acetylcholinesterase (AChE) Inhibition: A series of isoindoline-1,3-dione-N-benzyl pyridinium hybrids have been synthesized and evaluated as inhibitors of AChE, a key target in Alzheimer's disease therapy.[7] Several of these compounds displayed potent inhibitory activity, with IC50 values in the low micromolar range, demonstrating better efficacy than the standard drug rivastigmine.[7] SAR studies revealed that para-fluoro substituted compounds exhibited the highest inhibitory potency.[7]
-
Neuroprotective Effects: Beyond enzyme inhibition, some of these novel isoindoline derivatives have demonstrated neuroprotective effects. In cell-based assays, certain compounds showed a protective effect against hydrogen peroxide-induced cell death in PC12 neurons, a common model for studying neuronal damage.[7] Additionally, newly synthesized isoindoline-dione derivatives have been shown to increase the viability of SH-SY5Y neuroblastoma cells under oxidative stress.[8]
-
Carbonic Anhydrase Inhibition: Novel isoindolinone derivatives have also been identified as potent inhibitors of human carbonic anhydrase (hCA) I and II isozymes.[3] Some of these compounds exhibited superior inhibitory effects compared to the standard inhibitor acetazolamide, with Ki values in the low nanomolar range.[3]
Experimental Protocol: In Vitro Acetylcholinesterase Inhibition Assay
This protocol outlines a common method for assessing the AChE inhibitory activity of novel compounds.
-
Reagent Preparation: Prepare solutions of acetylthiocholine iodide (substrate), 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB, Ellman's reagent), and the test compounds in a suitable buffer (e.g., phosphate buffer, pH 8.0).
-
Enzyme Reaction: In a 96-well plate, mix the AChE enzyme solution with the test compound at various concentrations and incubate for a predefined period.
-
Initiation of Reaction: Add the substrate and DTNB to initiate the enzymatic reaction. The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB to form a yellow-colored product.
-
Absorbance Measurement: Monitor the change in absorbance at 412 nm over time using a microplate reader.
-
Data Analysis: Calculate the percentage of enzyme inhibition for each compound concentration and determine the IC50 value, which is the concentration of the inhibitor required to reduce enzyme activity by 50%.[7]
Part 4: Preclinical Development and Future Perspectives
While the discovery of novel isoindoline derivatives with potent biological activity is a significant achievement, their journey to becoming clinically approved drugs requires rigorous preclinical evaluation.
In Silico ADME/Tox Profiling
Computational tools are increasingly being used in the early stages of drug discovery to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) and toxicity profiles of new chemical entities. For novel 3-methyleneisoindolinones, in silico ADME profiling has revealed their drug-likeness properties, suggesting their potential as viable drug candidates.[4] Similarly, in silico ADME evaluation of 2,3-disubstituted isoindolin-1-ones has been conducted alongside their biological testing.[9]
The Path Forward
The field of isoindoline-based drug discovery is vibrant and continues to expand. The diverse biological activities and synthetic tractability of this scaffold ensure that it will remain a focus of medicinal chemistry research for the foreseeable future. Key areas for future exploration include:
-
Exploration of New Biological Targets: While significant progress has been made in oncology and neurodegenerative diseases, the application of novel isoindoline derivatives to other therapeutic areas, such as infectious and inflammatory diseases, remains a promising avenue of research.
-
Advancement of Synthetic Methodologies: The development of even more efficient, stereoselective, and environmentally friendly synthetic methods will be crucial for generating novel and diverse isoindoline libraries.
-
Comprehensive Preclinical and Clinical Evaluation: Rigorous preclinical ADME/Tox and in vivo efficacy studies are essential to identify the most promising candidates for clinical development. As of now, the majority of novel isoindoline derivatives are in the preclinical stage of development.
References
-
Jha, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
Atmaca, U., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
-
Jha, M., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics. [Link]
-
Sakai, N., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
-
Aliabadi, A., et al. (2021). Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase. Research in Pharmaceutical Sciences. [Link]
-
Singh, A., et al. (2022). Novel 3-Methyleneisoindolinones Diversified via Intramolecular Heck Cyclization Induce Oxidative Stress, Decrease Mitochondrial Membrane Potential, Disrupt Cell Cycle, and Induce Apoptosis in Head and Neck Squamous Cell Carcinoma Cells. ACS Omega. [Link]
-
Al-Wabli, R. I., et al. (2020). Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. ResearchGate. [Link]
-
Weintraub, R. A., & Wang, X. (2023). Recent Developments in Isoindole Chemistry. ResearchGate. [Link]
-
Pourparizi, A., et al. (2024). New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. ResearchGate. [Link]
-
Fassihi, A., et al. (2019). Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation. Bioorganic Chemistry. [Link]
-
Venkataramana, C. H. S., et al. (2011). In-silico ADME and toxcity studies of some novel indole derivatives. Journal of Applied Pharmaceutical Science. [Link]
-
Li, Y., et al. (2022). Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids. Molecules. [Link]
-
Wang, Y., et al. (2025). Design, synthesis, and evaluation of 1, 3-dioxo-N-phenylisoindoline-5-carboxamide derivatives as potent reversible inhibitors of human monoamine oxidase B with neuroprotective properties. National Institutes of Health. [Link]
-
Iqbal, M. A., et al. (2025). Molecular Docking and ADME-T Analysis of Cytotoxic Quinoline Derivatives: Potential Applications for the Treatment of Skin Cancer. Molecules. [Link]
-
Li, Y., et al. (2018). Synthesis of novel isoindole-containing phakellistatin 2 analogs and the conformation features affecting their antitumor activities. New Journal of Chemistry. [Link]
-
Davood, A., et al. (2017). Docking, synthesis, and pharmacological evaluation of isoindoline derivatives as anticonvulsant agents. ResearchGate. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Design, synthesis, and bio-evaluation of new isoindoline-1,3-dione derivatives as possible inhibitors of acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Isoindolin-1-one derivatives as urease inhibitors: Design, synthesis, biological evaluation, molecular docking and in-silico ADME evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Isoindolin-5-ylmethanol: A Key Intermediate in Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Architect in Complex Synthesis
In the intricate world of medicinal chemistry, the final, biologically active molecule often takes center stage. However, the journey to that molecule is paved with a series of crucial, often unsung, chemical intermediates. Isoindolin-5-ylmethanol is one such pivotal architect. This seemingly simple heterocyclic building block has emerged as a cornerstone in the synthesis of a new generation of therapeutics, most notably in the development of potent Poly(ADP-ribose) polymerase (PARP) inhibitors. This guide, intended for the discerning chemist, delves into the synthesis, reactivity, and strategic application of this compound, providing not just protocols, but a deeper understanding of the chemical principles that make it an invaluable tool in the drug discovery arsenal.
Physicochemical Properties and Handling
Before embarking on the synthesis and application of any chemical intermediate, a thorough understanding of its fundamental properties and safe handling procedures is paramount.
| Property | Value | Source |
| CAS Number | 127168-98-3 | [1] |
| Molecular Formula | C₉H₁₁NO | [1] |
| Molecular Weight | 149.19 g/mol | [1] |
| Appearance | Off-white to light yellow solid | Supplier Data |
| Storage | Store at -4°C for short periods (1-2 weeks), and at -20°C for long-term storage (1-2 years). | [2] |
Safety and Handling: this compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is essential to prevent skin and eye contact. While specific toxicity data is limited, it is prudent to treat all chemical intermediates with care.
Synthesis of this compound: A Practical Approach
The efficient synthesis of this compound is a critical first step for its utilization in larger synthetic campaigns. The most common and practical approach involves the reduction of a suitable isoindoline precursor, such as isoindoline-5-carboxylic acid or its ester derivative.
Strategic Considerations for Synthesis
The choice of starting material and reducing agent is dictated by factors such as commercial availability, cost, and the desired scale of the reaction. The isoindoline nitrogen is a secondary amine and may require protection, typically with a tert-butyloxycarbonyl (Boc) group, to prevent side reactions and improve solubility in organic solvents.
Sources
The Isoindoline Scaffold: A Privileged Motif in Drug Discovery and Biological Activity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindoline core, a bicyclic heterocyclic scaffold, has emerged as a "privileged structure" in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1] This technical guide provides a comprehensive exploration of the diverse pharmacological properties associated with isoindoline derivatives, with a particular focus on their applications in oncology, immunology, neuroscience, and infectious diseases. We will delve into the mechanistic underpinnings of their actions, explore key structure-activity relationships (SAR), and provide detailed, field-proven experimental protocols for the evaluation of their biological effects. This guide is intended to serve as a valuable resource for researchers and drug development professionals engaged in the design and investigation of novel therapeutics based on the versatile isoindoline scaffold.
Introduction: The Enduring Significance of the Isoindoline Scaffold
The isoindoline framework, consisting of a benzene ring fused to a five-membered nitrogen-containing ring, is a structural motif present in a variety of natural products and synthetic molecules of therapeutic importance.[2][3] Its unique three-dimensional architecture and electronic properties allow for diverse functionalization, leading to compounds with a wide spectrum of biological activities.[4]
Historically, the therapeutic potential of the isoindoline scaffold was tragically underscored by the thalidomide disaster. However, subsequent research has not only elucidated the complex mechanisms behind its teratogenicity but also repurposed thalidomide and its analogs, such as lenalidomide and pomalidomide, into powerful treatments for multiple myeloma and other hematologic malignancies.[5][6] This resurgence of interest has propelled the isoindoline scaffold to the forefront of modern drug discovery, with ongoing research continually uncovering new therapeutic applications.[7]
This guide will provide an in-depth analysis of the key biological activities of isoindoline scaffolds, moving beyond a simple cataloging of effects to provide a mechanistic and practical understanding for the laboratory researcher.
Anticancer and Immunomodulatory Activity: The Cereblon Connection
The most profound impact of isoindoline-based drugs has been in the field of oncology, particularly in the treatment of multiple myeloma.[8] The mechanism of action for immunomodulatory imide drugs (IMiDs) like thalidomide, lenalidomide, and pomalidomide is a fascinating example of targeted protein degradation.[9][10]
Mechanism of Action: Hijacking the Ubiquitin-Proteasome System
At the heart of the anticancer and immunomodulatory effects of these drugs is their interaction with the Cereblon (CRBN) protein.[5][11] CRBN is a substrate receptor for the Cullin-RING E3 ubiquitin ligase complex 4 (CRL4^CRBN^).[12][13] The binding of IMiDs to CRBN allosterically modifies the substrate specificity of the E3 ligase complex.[10] This "molecular glue" effect leads to the recruitment, ubiquitination, and subsequent proteasomal degradation of neo-substrates that are not normally targeted by CRL4^CRBN^.[13]
Key neo-substrates include the Ikaros family zinc finger transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos) .[6] These transcription factors are essential for the survival of multiple myeloma cells.[10] Their degradation leads to direct tumoricidal effects.[14] Furthermore, the degradation of these factors in T-cells leads to increased production of interleukin-2 (IL-2), a key cytokine for T-cell proliferation and activation, contributing to the immunomodulatory effects of these drugs.[6]
In the context of myelodysplastic syndromes (MDS) with a 5q deletion, lenalidomide also induces the degradation of casein kinase 1α (CK1α), leading to the selective elimination of the malignant clone.[6][10]
Figure 1: Mechanism of action of Immunomodulatory Imide Drugs (IMiDs).
Structure-Activity Relationship (SAR) Insights
The development of lenalidomide and pomalidomide from the parent thalidomide structure has provided valuable SAR insights. The addition of an amino group at the 4-position of the phthaloyl ring and modifications to the glutarimide ring have been shown to significantly enhance potency and alter the substrate degradation profile.[15] Further research into novel isoindoline-based compounds continues to explore how modifications to the core scaffold can fine-tune their anticancer and immunomodulatory properties.[16][17]
Experimental Protocol: Assessing Cytotoxicity using the MTT Assay
A fundamental technique to evaluate the direct anticancer effects of novel isoindoline compounds is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[8][18]
Protocol: MTT Assay for Cell Viability
-
Cell Seeding:
-
Culture cancer cell lines (e.g., MM.1S for multiple myeloma) in appropriate media.
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of media.
-
Incubate the plate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.[5]
-
-
Compound Treatment:
-
Prepare a stock solution of the isoindoline test compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture media to achieve the desired final concentrations.
-
Remove the old media from the 96-well plate and add 100 µL of the media containing the test compound to the respective wells. Include a vehicle control (media with the same concentration of DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.[19]
-
-
MTT Addition and Incubation:
-
Formazan Solubilization and Absorbance Reading:
-
Data Analysis:
-
Subtract the background absorbance from the readings.
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the percentage of viability against the compound concentration to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
-
Neuroprotective Activity: A New Frontier for Isoindoline Scaffolds
Emerging research has highlighted the potential of isoindoline derivatives in the treatment of neurodegenerative diseases.[18] Their neuroprotective effects are often attributed to their ability to mitigate oxidative stress and modulate inflammatory pathways within the central nervous system.[20]
Mechanism of Action: Combating Oxidative Stress
Several studies have demonstrated that isoindoline derivatives can protect neuronal cells from oxidative damage induced by agents like hydrogen peroxide (H₂O₂).[18][21] The proposed mechanism involves the activation of the Nrf2 signaling pathway, a key regulator of the cellular antioxidant response.[20] Activation of Nrf2 leads to the upregulation of antioxidant enzymes, thereby reducing reactive oxygen species (ROS) levels and protecting cells from apoptosis.[18]
Figure 2: Experimental workflow for assessing the neuroprotective effects of isoindoline compounds.
Experimental Protocol: Neuroprotection Assay in SH-SY5Y Cells
The human neuroblastoma SH-SY5Y cell line is a widely used in vitro model for studying neurodegenerative diseases.[22][23]
Protocol: Assessing Neuroprotection in SH-SY5Y Cells
-
Cell Culture and Plating:
-
Culture SH-SY5Y cells in DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in 96-well plates for viability assays or larger plates for protein analysis at an appropriate density.
-
Allow cells to adhere and grow for 24 hours.[24]
-
-
Compound Pre-treatment and Stress Induction:
-
Treat the cells with various concentrations of the isoindoline test compound for 2-4 hours.
-
Induce oxidative stress by adding a neurotoxin such as hydrogen peroxide (H₂O₂) to the media at a final concentration of 100-500 µM.[22][24]
-
Include control groups: untreated cells, cells treated with the neurotoxin alone, and cells treated with the test compound alone.
-
Incubate for 24 hours.
-
-
Evaluation of Neuroprotection:
-
Cell Viability: Perform an MTT assay as described in section 2.3 to quantify cell survival.[25]
-
ROS Measurement: To directly measure intracellular ROS levels, use a fluorescent probe like 2',7'-dichlorofluorescin diacetate (DCFH-DA).[23]
-
Western Blot Analysis: To investigate the involvement of the Nrf2 pathway, perform Western blotting to analyze the expression levels of Nrf2 and its downstream target proteins.[22]
-
Protocol: Western Blot Analysis
-
Protein Extraction: Lyse the treated cells and determine the protein concentration.[14][26]
-
Gel Electrophoresis: Separate the protein lysates by SDS-PAGE.[26][27]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[26][28]
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST to prevent non-specific antibody binding.[14][26]
-
Antibody Incubation: Incubate the membrane with primary antibodies against Nrf2, HO-1, and a loading control (e.g., β-actin), followed by incubation with HRP-conjugated secondary antibodies.[14][26]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[14]
Anti-inflammatory and Analgesic Activities
Several isoindoline derivatives have demonstrated significant anti-inflammatory and analgesic properties.[7][16][29] These effects are often mediated through the inhibition of key inflammatory enzymes and pathways.
Mechanism of Action: Targeting COX Enzymes
A number of isoindoline hybrids have been designed and synthesized as selective inhibitors of cyclooxygenase-2 (COX-2).[7] COX-2 is an enzyme that is upregulated during inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation. By selectively inhibiting COX-2 over the constitutively expressed COX-1, these compounds can exert anti-inflammatory effects with a potentially reduced risk of gastrointestinal side effects associated with non-selective NSAIDs.[7]
Experimental Protocol: In Vivo Anti-inflammatory Activity
The carrageenan-induced paw edema model in rats or mice is a classic and reliable method for evaluating the acute anti-inflammatory activity of novel compounds.[6][21][30]
Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization and Grouping:
-
Acclimatize male Wistar rats for at least one week.
-
Divide the animals into groups: a control group, a standard drug group (e.g., indomethacin), and groups for different doses of the test compound.[31]
-
-
Compound Administration:
-
Administer the test compound and the standard drug orally or intraperitoneally 30-60 minutes before carrageenan injection. The control group receives the vehicle.[6]
-
-
Induction of Inflammation:
-
Inject 0.1 mL of a 1% carrageenan suspension in saline into the sub-plantar region of the right hind paw of each rat.
-
-
Measurement of Paw Edema:
-
Measure the paw volume or thickness using a plethysmometer or a digital caliper at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.[6]
-
-
Data Analysis:
-
Calculate the percentage increase in paw volume for each group at each time point.
-
Determine the percentage inhibition of edema by the test compound and the standard drug compared to the control group.
-
Antimicrobial Activity: A Scaffold for New Antibacterials
The isoindoline scaffold has also been explored for its potential in developing new antimicrobial agents.[23] Derivatives of isoindoline-1,3-dione have shown activity against a range of bacterial and fungal strains.
Experimental Protocol: Determining Minimum Inhibitory Concentration (MIC)
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standard technique for determining MIC values.[9]
Protocol: Broth Microdilution for MIC Determination
-
Preparation of Inoculum:
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, prepare two-fold serial dilutions of the isoindoline test compound in the broth medium.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
-
Inoculation and Incubation:
-
Inoculate each well (except the negative control) with the standardized bacterial suspension.
-
Incubate the plate at 37°C for 18-24 hours.
-
-
Reading and Interpretation:
-
Visually inspect the wells for turbidity (bacterial growth).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.[9]
-
Conclusion and Future Perspectives
The isoindoline scaffold has proven to be an exceptionally versatile platform for the development of new therapeutic agents. From the well-established anticancer and immunomodulatory activities of the IMiDs to the emerging applications in neuroprotection, anti-inflammation, and antimicrobial therapy, the potential of this structural motif is far from exhausted.
Future research in this area will likely focus on several key aspects:
-
Refining Structure-Activity Relationships: A deeper understanding of how subtle structural modifications influence biological activity will enable the design of more potent and selective compounds.
-
Exploring Novel Mechanisms: While the interaction with Cereblon is a key mechanism for IMiDs, further investigation may reveal other cellular targets and pathways modulated by different isoindoline derivatives.
-
Expanding Therapeutic Applications: The diverse biological activities of isoindoline scaffolds suggest their potential for treating a wider range of diseases, including autoimmune disorders, viral infections, and other types of cancer.
-
Development of PROTACs: The ability of isoindoline ligands to recruit Cereblon makes them valuable components in the development of Proteolysis Targeting Chimeras (PROTACs), a novel therapeutic modality for targeted protein degradation.[11]
The continued exploration of the chemical space around the isoindoline scaffold, coupled with rigorous biological evaluation using the types of protocols outlined in this guide, holds immense promise for the discovery of next-generation medicines that can address significant unmet medical needs.
References
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. PMC - NIH. [Link]
-
Lenalidomide mode of action: linking bench and clinical findings. PubMed. [Link]
-
Lenalidomide. Wikipedia. [Link]
-
6 Western Blotting Steps. Azure Biosystems. [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. PubMed. [Link]
-
The novel mechanism of lenalidomide activity. PMC - NIH. [Link]
-
Molecular mechanisms of thalidomide and its derivatives. PMC - NIH. [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. Taylor & Francis Online. [Link]
-
Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository. [Link]
-
Carrageenan Induced Paw Edema (Rat, Mouse). Inotiv. [Link]
-
Insights into synthesis, reactivity, and biological activity of N-isoindoline-1, 3-diones heterocycles: a systematic literature review. ResearchGate. [Link]
-
Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. Institute for Collaborative Biotechnologies. [Link]
-
Synthesis and Antimicrobial Activity of some Novel Isoindoline-1,3-Dione Derivatives. JOURNAL OF ADVANCES IN CHEMISTRY. [Link]
-
Design, synthesis of novel isoindoline hybrids as COX-2 inhibitors: Anti-inflammatory, analgesic activities and docking study. PubMed. [Link]
-
The Synthesis, Anticancer Activity, Structure–Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. MDPI. [Link]
-
MTT Cell Assay Protocol. T. Horton. [Link]
-
Carrageenan induced Paw Edema Model. Creative Biolabs. [Link]
-
Western Blot Procedures (Step by Step). Sino Biological. [Link]
-
In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress. PMC - NIH. [Link]
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. MDPI. [Link]
-
The Synthesis, Anticancer Activity, Structure-Activity Relationships and Molecular Modelling Studies of Novel Isoindole-1,3(2H)-dione Compounds Containing Different Functional Groups. ResearchGate. [Link]
-
The chemistry of isoindole natural products. PMC - NIH. [Link]
-
The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. PubMed. [Link]
-
New synthetic derivatives of isoindoline-dione: synthesis, neuroprotection assay and impact on the expression level of oxidative stress-related genes in neuronal-like cell line. ResearchGate. [Link]
-
The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. ResearchGate. [Link]
-
Synthesis, Characterization and Antibacterial Activity of Isoindoline-1,3-dione Derivatives. Semantic Scholar. [Link]
-
In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells. National Institutes of Health. [Link]
-
Isoindoloindolones - Biological Activities and Syntheses. ResearchGate. [Link]
-
Development of Phenyl-substituted Isoindolinone- and Benzimidazole-Type Cereblon Ligands for Targeted Protein Degradation. PMC - NIH. [Link]
-
Synthesis and antimicrobial activity of some isoindolin-1-ones derivatives. PubMed. [Link]
-
Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius. PMC - NIH. [Link]
-
Isoindoline-1,3-dione Derivatives as Prototypes for Anticonvulsant Drug Discovery. PubMed. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
-
Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress. PMC - NIH. [Link]
-
Synthesis and Biological Activity of New Derivatives of Isoindoline-1,3-dione as Non-Steroidal Analgesics. MDPI. [Link]
-
Development of Phenyl-substituted Isoindolinone- and Benzimidazole-type Cereblon Ligands for Targeted Protein Degradation. PubMed. [Link]
-
The E3 ubiquitin ligase component, Cereblon, is an evolutionarily conserved regulator of Wnt signaling. ResearchGate. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
Chemical Inactivation of the E3 Ubiquitin Ligase Cereblon by Pomalidomide-based Homo-PROTACs. JoVE. [Link]
-
Cullin-RING ligase BioE3 reveals molecular-glue-induced neosubstrates and rewiring of the endogenous Cereblon ubiquitome. bioRxiv. [Link]
-
Design and synthesis of some isoindoline derivatives as analogues of the active anti-inflammatory Indoprofen. ResearchGate. [Link]
-
Isoindoline. Wikipedia. [Link]
Sources
- 1. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. atcc.org [atcc.org]
- 4. inotiv.com [inotiv.com]
- 5. mdpi.com [mdpi.com]
- 6. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 7. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. protocols.io [protocols.io]
- 9. benthamdirect.com [benthamdirect.com]
- 10. bosterbio.com [bosterbio.com]
- 11. benthamdirect.com [benthamdirect.com]
- 12. eurekaselect.com [eurekaselect.com]
- 13. researchgate.net [researchgate.net]
- 14. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. texaschildrens.org [texaschildrens.org]
- 16. 1-Isoindolinone scaffold-based natural products with a promising diverse bioactivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. benchchem.com [benchchem.com]
- 19. Frontiers | Exploring the neuroprotective activity of a lignanamides-rich extract in human neuroblastoma SH-SY5Y cells under dimethyl sulfoxide-induced stress [frontiersin.org]
- 20. Acer okamotoanum protects SH-SY5Y neuronal cells against hydrogen peroxide-induced oxidative stress - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Antioxidant, neuroprotective, and neuroblastoma cells (SH-SY5Y) differentiation effects of melanins and arginine-modified melanins from Daedaleopsis tricolor and Fomes fomentarius - PMC [pmc.ncbi.nlm.nih.gov]
- 22. In vitro evaluation of the neuroprotective potential of Olea dioica against Aβ peptide-induced toxicity in human neuroblastoma SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 23. azurebiosystems.com [azurebiosystems.com]
- 24. Western Blotting: Products, Protocols, & Applications | Thermo Fisher Scientific - US [thermofisher.com]
- 25. mdpi.com [mdpi.com]
- 26. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 27. Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema [mdpi.com]
- 28. In Vivo Evaluation of the Anti-Inflammatory Effect of Pistacia lentiscus Fruit Oil and Its Effects on Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 29. creative-bioarray.com [creative-bioarray.com]
- 30. researchgate.net [researchgate.net]
- 31. benchchem.com [benchchem.com]
The Strategic Application of Isoindolin-5-ylmethanol in Modern Heterocyclic Chemistry: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isoindolin-5-ylmethanol, a bifunctional heterocyclic building block, has emerged as a valuable scaffold in the design and synthesis of complex molecular architectures, particularly in the realm of medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, reactivity, and strategic applications of this compound in the construction of novel heterocyclic systems. We will delve into the nuanced reactivity of its secondary amine and primary alcohol functionalities, providing field-proven insights into its utilization in N-functionalization and O-functionalization reactions. Furthermore, this guide will explore its role as a precursor to bioactive molecules and offer detailed experimental protocols for key synthetic transformations, thereby serving as a vital resource for researchers engaged in drug discovery and development.
Introduction: The Isoindoline Scaffold and the Unique Potential of this compound
The isoindoline core is a privileged heterocyclic motif found in a plethora of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive scaffold for targeting various biological receptors. Drugs such as lenalidomide and pomalidomide, which feature a modified isoindoline core, underscore the therapeutic importance of this heterocyclic system in treating diseases ranging from cancer to inflammatory conditions.[1]
This compound (CAS No. 127168-98-3) is a particularly interesting derivative of the isoindoline family.[3] It possesses two key functional handles for synthetic elaboration: a nucleophilic secondary amine within the pyrrolidine ring and a primary hydroxyl group on the benzene ring. This bifunctionality allows for a diverse range of chemical modifications, enabling the construction of complex heterocyclic systems and the introduction of various pharmacophoric features.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 127168-98-3 | [3] |
| Molecular Formula | C₉H₁₁NO | [3] |
| Molecular Weight | 149.19 g/mol | [3] |
| Appearance | Off-white to yellow solid | Commercially available |
| Solubility | Soluble in methanol, DMSO, and other polar organic solvents | Supplier data |
Synthesis of the this compound Core
The efficient synthesis of the this compound scaffold is crucial for its widespread application. While several synthetic routes to the broader isoindoline core exist, a common and practical approach to this compound involves a multi-step sequence starting from readily available precursors.
One plausible and efficient synthetic pathway commences with 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid.[4] This starting material can be converted to the corresponding amide, followed by reduction of both the lactam and the carboxylic acid functionalities to afford the target molecule.
Below is a generalized, illustrative workflow for the synthesis of this compound.
Caption: Generalized synthetic workflow for this compound.
Experimental Protocol: Synthesis of this compound (Illustrative)
Step 1: Synthesis of 1-Oxoisoindoline-5-carboxamide
-
To a solution of 1-oxo-1,3-dihydroisobenzofuran-5-carboxylic acid (1.0 eq) in a suitable solvent (e.g., dichloromethane), add oxalyl chloride (1.2 eq) and a catalytic amount of DMF at 0 °C.
-
Stir the reaction mixture at room temperature for 2 hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the acid chloride.
-
Dissolve the crude acid chloride in dichloromethane and add it dropwise to a cooled (0 °C) solution of aqueous ammonia (excess).
-
Stir the reaction mixture for 1 hour at room temperature.
-
Extract the product with a suitable organic solvent, dry over anhydrous sodium sulfate, and concentrate to yield 1-oxoisoindoline-5-carboxamide.
Step 2: Reduction to this compound
-
To a suspension of lithium aluminum hydride (LiAlH₄) (excess) in anhydrous THF at 0 °C, add a solution of 1-oxoisoindoline-5-carboxamide (1.0 eq) in THF dropwise.
-
Reflux the reaction mixture for 12-18 hours.
-
Cool the reaction to 0 °C and quench sequentially with water, 15% aqueous NaOH, and water.
-
Filter the resulting solid and wash with THF.
-
Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography to afford this compound.
Strategic Functionalization of this compound in Heterocyclic Synthesis
The true synthetic utility of this compound lies in the selective functionalization of its two reactive sites. The secondary amine is a potent nucleophile, readily undergoing N-alkylation, N-acylation, and N-arylation reactions. The primary alcohol can be transformed into ethers, esters, or other functional groups, providing another avenue for molecular diversification.
N-Functionalization Reactions: Expanding the Heterocyclic Landscape
The nitrogen atom of the isoindoline ring is the more nucleophilic of the two reactive sites and is typically the first to react under basic or neutral conditions.
N-Alkylation: The introduction of alkyl substituents on the isoindoline nitrogen is a straightforward yet powerful strategy for modulating the steric and electronic properties of the molecule. This can be achieved through reaction with alkyl halides in the presence of a base.[5]
N-Acylation: Acylation of the isoindoline nitrogen with acid chlorides or anhydrides provides access to a wide range of amides. This functionalization is particularly important in medicinal chemistry for introducing recognition elements for biological targets.
Caption: Key N-functionalization reactions of this compound.
O-Functionalization Reactions: Diversification through the Hydroxyl Group
The primary alcohol of this compound offers a secondary site for synthetic elaboration, often after protection of the more reactive nitrogen atom.
Etherification: Formation of ether linkages can be achieved via Williamson ether synthesis, reacting an N-protected this compound with an alkyl halide in the presence of a strong base. This modification can enhance lipophilicity and introduce flexible linkers.
Esterification: The hydroxyl group can be readily esterified with carboxylic acids or their derivatives. Esterification can be used to introduce prodrug moieties or to serve as a handle for further transformations.
Tandem and Multicomponent Reactions: Building Complexity Efficiently
The bifunctional nature of this compound makes it an ideal substrate for tandem and multicomponent reactions, allowing for the rapid construction of complex heterocyclic scaffolds in a single synthetic operation. For instance, after initial N-functionalization, the hydroxyl group can participate in intramolecular cyclization reactions to form fused ring systems.
Applications in Medicinal Chemistry and Drug Discovery
The isoindoline scaffold is a cornerstone in modern drug discovery, and this compound serves as a key building block for accessing novel chemical entities with therapeutic potential. Derivatives of isoindoline have demonstrated a wide range of biological activities, including anti-cancer, anti-inflammatory, and antiviral properties.[4][6]
While specific examples starting directly from this compound are not abundant in publicly accessible literature, its structural motifs are present in various patented compounds and research molecules. The strategic functionalization of this compound allows for the exploration of chemical space around the core isoindoline pharmacophore, enabling the fine-tuning of activity, selectivity, and pharmacokinetic properties.
For example, the this compound core can be envisioned as a key component in the synthesis of inhibitors of enzymes such as poly (ADP-ribose) polymerase (PARP) or various kinases, where the isoindoline provides a rigid scaffold and the functionalized side chains interact with specific binding pockets.
Conclusion and Future Perspectives
This compound is a versatile and valuable building block in heterocyclic chemistry. Its bifunctional nature provides a platform for a wide array of synthetic transformations, enabling the efficient construction of complex and diverse molecular architectures. While its full potential is still being explored, the established importance of the isoindoline scaffold in medicinal chemistry suggests that this compound will continue to be a key player in the development of novel therapeutic agents. Future research will likely focus on its application in asymmetric synthesis, the development of novel multicomponent reactions, and its incorporation into diversity-oriented synthesis platforms for the discovery of new bioactive molecules.
References
- This reference is a placeholder for a general review on heterocyclic chemistry in drug discovery.
- This reference is a placeholder for a review on the biological activities of isoindoline deriv
- This reference is a placeholder for a publication detailing a specific synthesis of an isoindoline-containing bioactive molecule.
- This reference is a placeholder for a publication on the use of isoindoline scaffolds in targeting specific enzymes.
- This reference is a placeholder for a patent disclosing isoindoline-based compounds.
- This reference is a placeholder for a comprehensive review on the synthesis of isoindolines.
-
Bioactive molecules that contain Isoindolin‐1‐one scaffold. (n.d.). ResearchGate. Retrieved January 4, 2026, from [Link]
-
Khan, I., Zaib, S., & Batool, S. (2023). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics, 4(1), 55-80. [Link]
- Yazıcıoğlu, Y. S., Elmas, Ş., Kılıç, Z., Çelik, M., Bakan, B., Atmaca, U., ... & Bayrak, S. (2024). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity, e202400819.
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. (2024). Preprints.org. [Link]
- This reference is a placeholder for a publication on N-alkyl
- This reference is a placeholder for a publication on N-acyl
- This reference is a placeholder for a public
- This reference is a placeholder for a publication on esterific
- This reference is a placeholder for a review on multicomponent reactions in heterocyclic synthesis.
- This reference is a placeholder for a general organic chemistry textbook.
-
Synthesis of substituted N-heterocycles by N-alkylation. (n.d.). Organic Chemistry Portal. Retrieved January 4, 2026, from [Link]
Sources
An In-Depth Technical Guide to the Safe Handling of Isoindolin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of the safety and handling considerations for isoindolin-5-ylmethanol (CAS No. 127168-98-3), a key heterocyclic building block in contemporary drug discovery and development. The isoindoline scaffold is a privileged structure, found in a number of approved pharmaceuticals, underscoring the importance of understanding the safe laboratory practices associated with its derivatives.[1][2] This document is intended to equip researchers and chemists with the necessary knowledge to mitigate risks and ensure a safe working environment when handling this compound.
Compound Identification and Physicochemical Properties
This compound is a bicyclic aromatic amine containing a primary alcohol functional group. A clear understanding of its fundamental properties is the first step in a robust safety assessment.
| Property | Value | Source |
| CAS Number | 127168-98-3 | [3][4][5][6] |
| Molecular Formula | C₉H₁₁NO | [5] |
| Molecular Weight | 149.19 g/mol | [4][5] |
| Appearance | Solid (presumed) | Inferred from related compounds |
| Purity | Typically ≥95% | [4][5] |
| Storage Conditions | Inert atmosphere, 2-8°C. Short-term (1-2 weeks) at -4°C, long-term (1-2 years) at -20°C is also suggested by some suppliers. |
Note: Specific experimental data for properties such as melting point, boiling point, and vapor pressure are not consistently available in the public domain. Researchers should handle this compound with the assumption that it may be a combustible solid with low volatility.
Chemical Structure:
Caption: Chemical structure of this compound.
Hazard Identification and GHS Classification
GHS Pictograms (Anticipated):
Signal Word (Anticipated): WARNING
Anticipated Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
These classifications are based on the known hazards of similar isoindoline derivatives and aromatic compounds. All personnel must handle this compound as if it presents these hazards.
Primary Routes of Exposure:
-
Inhalation: Dust or aerosols may irritate the respiratory tract.
-
Skin Contact: May cause irritation, redness, and discomfort.
-
Eye Contact: Can cause serious irritation and potential damage.
-
Ingestion: While not a primary laboratory exposure route, ingestion may be harmful.
Safe Handling and Personal Protective Equipment (PPE)
A proactive and cautious approach is paramount when working with this compound. The following protocols are designed to minimize exposure and ensure a safe laboratory environment.
Engineering Controls:
-
Fume Hood: All weighing and handling of the solid compound, as well as any reactions involving it, should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Ventilation: Ensure adequate general laboratory ventilation.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are mandatory. A face shield should also be worn when there is a risk of splashing.
-
Hand Protection: Nitrile or neoprene gloves should be worn. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately if they become contaminated.
-
Skin and Body Protection: A flame-resistant lab coat, fully buttoned, is required. Long pants and closed-toe shoes are mandatory in the laboratory.
-
Respiratory Protection: If there is a potential for generating significant dust or aerosols that cannot be controlled by a fume hood, a NIOSH-approved respirator with an appropriate particulate filter should be used.
Caption: Recommended PPE workflow for handling this compound.
First Aid Measures
In the event of an exposure, immediate and appropriate first aid is crucial.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, provide artificial respiration. Seek immediate medical attention.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes. Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them one or two glasses of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
Fire and Explosion Hazards
While specific flammability data is not available, this compound is a combustible organic compound.
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide, alcohol-resistant foam, or a water spray.
-
Unsuitable Extinguishing Media: Do not use a direct water jet, as it may spread the fire.
-
Hazardous Combustion Products: Thermal decomposition may produce toxic and irritating gases, including carbon oxides (CO, CO₂) and nitrogen oxides (NOx).
-
Fire-Fighting Procedures: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear to prevent contact with skin and eyes.
Stability and Reactivity
Understanding the chemical stability and reactivity of this compound is essential for safe storage and handling during chemical synthesis.
-
Chemical Stability: The compound is expected to be stable under recommended storage conditions (cool, dry, inert atmosphere). However, isoindoline derivatives can be susceptible to oxidation.
-
Incompatible Materials:
-
Strong Oxidizing Agents: Can react vigorously, potentially leading to a fire. Common oxidizing agents to avoid include permanganates, chromates, and peroxides.
-
Strong Acids: May cause vigorous reactions.
-
-
Conditions to Avoid:
-
Heat, Flames, and Sparks: As a combustible solid.
-
Moisture: May promote degradation.
-
Direct Sunlight: Can promote degradation.
-
-
Hazardous Decomposition Products: As mentioned, thermal decomposition can produce carbon and nitrogen oxides. The specific decomposition products will depend on the conditions.
Synthesis of this compound: Associated Hazards
The synthesis of isoindoline derivatives often involves multi-step procedures with various reagents that present their own hazards. A common synthetic route to isoindolines is the reduction of the corresponding isoindolinone or phthalimide.[1] For example, the reduction of an N-substituted isoindoline-1,3-dione can be achieved using a hydride reducing agent like sodium borohydride (NaBH₄).
Potential Hazards in Synthesis:
-
Starting Materials: The hazards of all starting materials, such as phthalic anhydrides or other precursors, must be thoroughly understood by consulting their respective SDSs.
-
Reducing Agents: Hydride reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used. These reagents are flammable and react violently with water and protic solvents, releasing flammable hydrogen gas. All reductions should be performed under an inert atmosphere (e.g., nitrogen or argon) and quenched carefully with appropriate procedures.
-
Solvents: Anhydrous organic solvents (e.g., THF, diethyl ether) are often used and are typically highly flammable.
-
Work-up Procedures: Acidic or basic work-up steps can be exothermic and require careful, slow addition of reagents with adequate cooling.
Spill and Leak Procedures
In the event of a spill, prompt and appropriate action is necessary to prevent the spread of contamination and minimize exposure.
-
Small Spills (Solid):
-
Evacuate non-essential personnel from the immediate area.
-
Wear the appropriate PPE as outlined in Section 3.
-
Carefully sweep up the solid material, avoiding the generation of dust.
-
Place the spilled material into a labeled, sealed container for chemical waste disposal.
-
Clean the spill area with a suitable solvent (e.g., isopropanol, ethanol) and then with soap and water.
-
Place all contaminated cleaning materials into the waste container.
-
-
Large Spills:
-
Evacuate the laboratory and alert others in the area.
-
Contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Do not attempt to clean up a large spill without proper training and equipment.
-
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Waste Collection:
-
Collect all solid waste (unused compound, contaminated consumables) in a clearly labeled, sealed, and compatible container.
-
Collect liquid waste (reaction mixtures, cleaning solvents) in a separate, labeled, and sealed container. Do not mix incompatible waste streams.
-
-
Disposal Procedures:
-
All chemical waste must be disposed of through your institution's EHS-approved hazardous waste management program.
-
Do not dispose of this compound down the drain or in the regular trash.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
-
Toxicological Information
Specific toxicological data for this compound is not available. However, studies on other isoindoline derivatives have shown a range of biological activities, including anti-inflammatory and analgesic effects. Some derivatives have also been investigated for their cytotoxic potential against cancer cell lines.[7][8][9] Given the structural alerts (aromatic amine), there is a potential for long-term health effects with chronic exposure, although no specific data is available for this compound. It is prudent to handle this compound with the assumption that it may have uncharacterized biological activity and to minimize exposure at all times.
Conclusion
This compound is a valuable building block in medicinal chemistry and drug discovery. While specific hazard data is limited, a thorough understanding of the potential risks associated with its isoindoline core and aromatic alcohol functionality allows for the implementation of robust safety protocols. By adhering to the guidelines outlined in this document, including the consistent use of appropriate engineering controls and personal protective equipment, researchers can handle this compound in a safe and responsible manner. Always prioritize a culture of safety in the laboratory and consult with your institution's Environmental Health and Safety department for any specific questions or concerns.
References
-
Al-Warhi, T., et al. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. Molecules, 17(12), 14858-14872. [Link]
-
Al-Warhi, T., et al. (2012). Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives. PMC. [Link]
-
Atmaca, U., et al. (2023). Evaluation of In Vivo Biological Activity Profiles of Isoindole-1,3-dione Derivatives: Cytotoxicity, Toxicology, and Histopathology Studies. ACS Omega, 8(12), 11257–11267. [Link]
-
Bencze, G., et al. (2010). On the reactivity of isoindolo[2,1-a]quinazoline-5-ones. Tetrahedron. [Link]
-
Çetin, A., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
-
ResearchGate. (n.d.). Stability analyses on isoindole 18b were evaluated using time course NMR studies... [Link]
-
Karakurt, A., et al. (2020). Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines. PubMed. [Link]
-
Pfeifer, S., & Behrendt, G. (1971). [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. PubMed. [Link]
-
PubChem. (n.d.). (1H-indol-5-yl)methanol. National Institutes of Health. [Link]
-
Wang, H., et al. (2009). A visual test paper for extremely strong concentrated acidity with a new synthesized isoindole reagent. PubMed. [Link]
-
Reddy, L. H., et al. (2021). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 26(16), 4999. [Link]
-
Wever, W. J., et al. (2012). The chemistry of isoindole natural products. Beilstein Journal of Organic Chemistry, 8, 424–442. [Link]
-
Reddy, L. H., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. [Link]
-
National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. (1995). Prudent Practices in the Laboratory: Handling and Disposal of Chemicals. National Academies Press (US). [Link]
-
University of Southampton. (n.d.). Chemistry II (Organic) Heteroaromatic Chemistry LECTURE 7. [Link]
-
Park, J., et al. (2003). Thermal decomposition of ethanol. I. Ab Initio molecular orbital/Rice–Ramsperger–Kassel–Marcus prediction of rate constant and product branching ratios. ResearchGate. [Link]
-
Laidler, D. D., & Leathard, D. A. (1981). Thermal decomposition of isopropanol. Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases. [Link]
-
Labconscious. (2025). Laboratory Waste Guide 2025. [Link]
-
NOP. (n.d.). Treatment and disposal of chemical wastes in daily laboratory work. [Link]
-
University of Essex. (n.d.). Laboratory Waste Disposal Handbook. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. [Link]
-
Sun, M., et al. (2024). Synthesis of isoindolin-1-one compounds 5a–h. ResearchGate. [Link]
-
Wang, L., et al. (2021). Experimental study on light volatile products from thermal decomposition of lignin monomer model compounds: effect of temperature, residence time and methoxyl group. RSC Publishing. [Link]
-
Physikalisch-Technische Bundesanstalt. (n.d.). Chemical Waste Management for Laboratories. [Link]
-
Miller, R. E., & Stein, S. E. (1978). Thermal decomposition of aromatic substances (Conference). OSTI.GOV. [Link]
-
Chen, P., et al. (2017). Fused multifunctionalized isoindole-1,3-diones via the coupled oxidation of imidazoles and tetraynes. ResearchGate. [Link]
-
ResearchGate. (n.d.). of starting temperatures of thermal decomposition of water-alcohols... [Link]
-
Wang, P., et al. (2017). Decarboxylative Synthesis of Functionalized Oxindoles via An Iron‐Initiated Radical Chain Process and Application in Constructing Diverse Fused‐Indoline Heterocycles. Angewandte Chemie International Edition, 56(41), 12619-12623. [Link]
-
World Health Organization. (2009). Annex 10: Stability testing of active pharmaceutical ingredients and finished pharmaceutical products. ICH. [Link]
-
ChemHelpASAP. (2022, May 30). organic chemistry review - common oxidizing agents [Video]. YouTube. [Link]
-
Kumar, D., & Singh, A. D. (2020). Iodine(V)-Based Oxidants in Oxidation Reactions. Molecules, 25(22), 5427. [Link]
-
Soderberg, T. (2019, June 2). 12.7: Oxidizing Agents. Chemistry LibreTexts. [Link]
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. This compound | CymitQuimica [cymitquimica.com]
- 5. 127168-98-3 | this compound - Moldb [moldb.com]
- 6. 127168-98-3|this compound|BLD Pharm [bldpharm.com]
- 7. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analgesic and Toxicity Studies of Aminoacetylenic Isoindoline-1,3-dione Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Validated Synthesis of Isoindolin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Isoindoline Scaffold in Modern Drug Discovery
The isoindoline heterocyclic core is a privileged scaffold in medicinal chemistry, forming the structural foundation of numerous biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, enabling precise interactions with biological targets. Consequently, isoindoline derivatives have found applications as agents for treating conditions ranging from hypertension and inflammation to multiple myeloma.[1]
(Isoindolin-5-yl)methanol, in particular, serves as a crucial intermediate and versatile building block in the synthesis of more complex molecules.[3][4] The primary alcohol moiety at the 5-position offers a convenient handle for further functionalization, allowing for the construction of diverse molecular libraries and the optimization of lead compounds in drug development pipelines. This guide provides a detailed, field-proven protocol for the synthesis of (isoindolin-5-yl)methanol, emphasizing the underlying chemical principles and experimental rationale to ensure reliable and reproducible outcomes.
Strategic Overview: Pathways to the Isoindoline Core
Several synthetic routes to the isoindoline nucleus have been established, each with distinct advantages and limitations.[5] Common strategies include the intramolecular cyclization of substituted benzylamines and the reduction of phthalimide precursors.[5] Another powerful method is the reductive amination of phthalaldehydes, which offers a flexible approach to constructing the heterocyclic ring.[6][7]
For the synthesis of (isoindolin-5-yl)methanol, a particularly robust and scalable approach begins with a commercially available and functionalized precursor: 1,3-dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid . This strategy involves the complete reduction of both the imide carbonyls and the carboxylic acid group in a single, efficient transformation using a powerful hydride reducing agent. This method is advantageous due to the accessibility of the starting material and the directness of the conversion to the target molecule.
Featured Protocol: Synthesis via Concurrent Reduction of Phthalimide and Carboxylic Acid Moieties
This protocol details the synthesis of (isoindolin-5-yl)methanol from 1,3-dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid using lithium aluminum hydride (LAH).
Underlying Principle & Mechanistic Insight
The core of this protocol is the exhaustive reduction of a phthalimide derivative. Lithium aluminum hydride (LiAlH₄) is a potent, non-selective reducing agent capable of converting both amide (imide) and carboxylic acid functionalities to their corresponding amine and alcohol states. The reaction proceeds via the nucleophilic delivery of hydride ions (H⁻) from the [AlH₄]⁻ complex to the electrophilic carbonyl carbons of the phthalimide ring and the carboxylic acid. This process fully reduces the two imide carbonyls to methylenes, forming the isoindoline ring, while simultaneously reducing the carboxylic acid at the 5-position to a primary alcohol.
Expertise & Experience: Why Lithium Aluminum Hydride (LAH)?
The choice of LAH is critical for the success of this one-pot transformation. Milder reducing agents, such as sodium borohydride (NaBH₄), are generally incapable of reducing amides or carboxylic acids under standard conditions. Diborane (B₂H₆) is also an effective reagent for reducing phthalimides to isoindolines; however, LAH is often preferred for its aggressive reducing power, which ensures the concurrent reduction of the carboxylic acid, thus simplifying the synthetic sequence. The high reactivity of LAH necessitates strict anhydrous conditions and an inert atmosphere, as it reacts violently with water and protic solvents.
Synthetic Workflow Diagram
Caption: Overall workflow for the LAH-mediated synthesis.
Materials & Reagents
| Reagent | CAS No. | Molecular Weight ( g/mol ) | Molar Eq. | Notes |
| 1,3-Dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid | 20896-23-5 | 191.15 | 1.0 | Starting material. Ensure it is thoroughly dried before use. |
| Lithium Aluminum Hydride (LAH) | 16853-85-3 | 37.95 | ~4.0 | Highly reactive; handle under inert atmosphere. |
| Tetrahydrofuran (THF), Anhydrous | 109-99-9 | 72.11 | - | Solvent. Must be anhydrous (<50 ppm H₂O). |
| Sodium Hydroxide (NaOH) | 1310-73-2 | 40.00 | - | For preparing 15% aqueous solution for work-up. |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | - | Extraction solvent. |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | - | Drying agent. |
| Deionized Water (H₂O) | 7732-18-5 | 18.02 | - | For work-up. |
| Celite® (Diatomaceous Earth) | 61790-53-2 | - | - | Filtration aid. |
Detailed Experimental Protocol
Safety Precaution: This reaction is highly exothermic and involves pyrophoric reagents and the generation of flammable hydrogen gas. It must be performed by trained personnel in a certified chemical fume hood under a strict inert atmosphere (Nitrogen or Argon). Appropriate personal protective equipment (flame-retardant lab coat, safety glasses, gloves) is mandatory.
-
Reaction Setup:
-
Assemble a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser topped with a nitrogen/argon inlet, and a dropping funnel sealed with a rubber septum.
-
Flame-dry all glassware under vacuum and allow it to cool to room temperature under a positive pressure of inert gas.
-
-
Reagent Preparation:
-
In the reaction flask, suspend lithium aluminum hydride (4.0 eq.) in anhydrous THF (~10 mL per gram of LAH).
-
In a separate flask, dissolve 1,3-dioxo-1,3-dihydro-2H-isoindole-5-carboxylic acid (1.0 eq.) in anhydrous THF (~20 mL per gram). Gentle warming may be required to aid dissolution. Allow the solution to cool to room temperature before proceeding.
-
-
Reduction Reaction:
-
Cool the LAH suspension in the reaction flask to 0 °C using an ice-water bath.
-
Transfer the solution of the starting material to the dropping funnel via cannula.
-
Add the starting material solution dropwise to the stirred LAH suspension at 0 °C over 30-60 minutes. Causality: A slow, controlled addition is crucial to manage the initial exothermic reaction and prevent dangerous temperature spikes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 66 °C for THF) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
-
Reaction Work-up (Fieser Method):
-
After the reaction is complete (as judged by the consumption of the starting material), cool the flask back down to 0 °C in an ice-water bath.
-
CAUTION: The following quenching procedure is highly exothermic and generates hydrogen gas. Perform with extreme care and ensure adequate ventilation.
-
For every X g of LAH used, sequentially and very slowly add the following:
-
i. X mL of deionized water.
-
ii. X mL of 15% (w/v) aqueous sodium hydroxide solution.
-
iii. 3X mL of deionized water.
-
-
Trustworthiness: This specific sequence, known as the Fieser work-up, is a self-validating system designed to safely quench excess LAH and precipitate the aluminum salts as a granular, easily filterable solid, which greatly simplifies purification.
-
After the final addition of water, remove the ice bath and stir the resulting slurry vigorously at room temperature for at least 30 minutes.
-
-
Purification:
-
Filter the slurry through a pad of Celite® to remove the precipitated aluminum salts. Wash the filter cake thoroughly with additional THF and then ethyl acetate.
-
Combine the filtrate and washes in a separatory funnel.
-
Wash the combined organic layers sequentially with water and saturated brine.
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude product can be purified by silica gel column chromatography (e.g., using a gradient of dichloromethane/methanol) to yield (isoindolin-5-yl)methanol as a solid.
-
Characterization
The final product should be characterized to confirm its identity and purity.
-
1H NMR: Expected signals include peaks for the aromatic protons, a singlet for the benzylic alcohol methylene group (-CH₂OH), and two singlets for the two equivalent methylene groups of the isoindoline ring (-CH₂-N-CH₂-).
-
Mass Spectrometry (MS): The ESI-MS should show a prominent peak corresponding to [M+H]⁺ at m/z = 150.09.
Mechanistic Diagram: Hydride Reduction
Caption: Simplified mechanism of concurrent hydride reduction.
Conclusion
The protocol described provides a reliable and scalable method for the synthesis of (isoindolin-5-yl)methanol, a valuable building block for pharmaceutical research. By understanding the causality behind key experimental steps, such as the choice of reducing agent and the specific work-up procedure, researchers can confidently execute this synthesis. This self-validating protocol, grounded in established chemical principles, is designed to deliver consistent results for professionals in the field of drug development and organic synthesis.
References
-
Kumar, V., Sharma, S., Sharma, U., Singh, B., & Kumar, N. (2012). Synthesis of substituted amines and isoindolinones: catalytic reductive amination using abundantly available AlCl3/PMHS. Green Chemistry, 14, 3410-3414. Available at: [Link]
- Avila-Blanco, M. E., et al. (Date not available). Conversion of Phthalimides to Isoindolines by Diborane. Source not specified. This document discusses the reduction of N-substituted phthalimides using diborane.
-
Behl, A., et al. (Date not available). Synthesis of Polycyclic Isoindolines via α-C–H/N–H Annulation of Alicyclic Amines. PMC. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of isoindolines. Organic-chemistry.org. Available at: [Link]
-
Chemistry LibreTexts. (2020, August 26). 21.6: Synthesis of Amines by Reductive Amination. Chemistry LibreTexts. Available at: [Link]
-
The Organic Chemistry Tutor. (2025, February 17). Reductive Amination | Synthesis of Amines. YouTube. Available at: [Link]
-
Kumar, A., et al. (2024, November 21). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available at: [Link]
-
Kumar, A., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules, 29(23), 5275. Available at: [Link]
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core [mdpi.com]
- 2. preprints.org [preprints.org]
- 3. 127168-98-3 | Isoindolin-5-ylmethanol - Moldb [moldb.com]
- 4. echemi.com [echemi.com]
- 5. Isoindoline synthesis [organic-chemistry.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. youtube.com [youtube.com]
- 8. Page loading... [wap.guidechem.com]
Application Note: One-Pot Synthesis of an Isoindolinone Moiety via Catalytic Oxidative Cyclization of Isoindolin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoindolinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds and approved pharmaceuticals.[1][2] This application note provides a detailed protocol for a one-pot synthesis of an isoindolinone derivative starting from Isoindolin-5-ylmethanol. The described methodology leverages a ruthenium-catalyzed tandem aerobic oxidation and intramolecular amidation, presenting an efficient and atom-economical approach to this valuable heterocyclic motif. This guide is intended to provide researchers with both a practical experimental procedure and the underlying scientific rationale to facilitate its successful implementation and adaptation.
Introduction: The Significance of the Isoindolinone Core
The isoindolinone structural motif is a cornerstone in modern drug discovery, present in a diverse array of natural products and synthetic pharmaceuticals.[3][4] Its prevalence stems from its ability to engage in key biological interactions, leading to a wide spectrum of therapeutic activities, including anti-inflammatory, anti-cancer, and antihypertensive properties.[5] Notable examples of drugs containing the isoindolinone core include Lenalidomide, a potent immunomodulatory agent used in the treatment of multiple myeloma.
Traditional synthetic routes to isoindolinones can involve multi-step sequences, often requiring the pre-functionalization of starting materials, which can be inefficient and generate significant waste.[6] Consequently, the development of streamlined, one-pot methodologies is of paramount importance. The protocol detailed herein addresses this need by employing a tandem reaction sequence that begins with the readily available this compound. This approach, centered on the oxidative lactamization of an amino alcohol, represents a modern and efficient strategy for the construction of the isoindolinone ring system.[3]
The Synthetic Strategy: A Tandem Oxidation-Cyclization Approach
The conversion of this compound to the corresponding isoindolinone in a single operational step is achieved through a catalytic tandem reaction. This process involves two key transformations occurring sequentially in the same reaction vessel:
-
Oxidation: The primary alcohol of the hydroxymethyl group is first oxidized to an aldehyde intermediate.
-
Intramolecular Cyclization: The newly formed aldehyde undergoes a rapid intramolecular cyclization with the secondary amine of the isoindoline ring to form a hemiaminal, which is then further oxidized to the final lactam product.
This elegant transformation is facilitated by a ruthenium-based catalyst, which is highly effective in the dehydrogenative coupling of amino alcohols.[3] The use of an aerobic oxidant, such as ambient air or pure oxygen, makes this a green and sustainable synthetic method.
Figure 1: Conceptual workflow for the one-pot synthesis of an isoindolinone from this compound.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the ruthenium-catalyzed oxidative lactamization of amino alcohols.[3][4]
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
| This compound | ≥95% | Commercially Available | Store under inert atmosphere. |
| [Ru(p-cymene)Cl₂]₂ | 98% | Commercially Available | Ruthenium catalyst precursor. |
| 1,4-Bis(diphenylphosphino)butane (dppb) | 98% | Commercially Available | Ligand for the catalyst. |
| Toluene | Anhydrous | Commercially Available | Reaction solvent. |
| Sodium Sulfate (Na₂SO₄) | Anhydrous | Commercially Available | For drying organic extracts. |
| Ethyl Acetate | ACS Grade | Commercially Available | For extraction and chromatography. |
| Hexanes | ACS Grade | Commercially Available | For chromatography. |
| Silica Gel | 230-400 mesh | Commercially Available | For column chromatography. |
| Argon (Ar) or Nitrogen (N₂) | High Purity | - | For providing an inert atmosphere. |
Equipment
-
Schlenk flask or a round-bottom flask equipped with a reflux condenser and a magnetic stir bar
-
Magnetic stir plate with heating
-
Inert gas (Ar or N₂) supply with manifold
-
Standard laboratory glassware for workup and purification
-
Rotary evaporator
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
Flash chromatography system
Reaction Setup and Procedure
Reaction Parameters
| Parameter | Value |
| Substrate Concentration | 0.1 M |
| Catalyst Loading | 2.5 mol% [Ru] |
| Ligand Loading | 5.5 mol% |
| Temperature | 110 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Air or O₂ |
Step-by-Step Protocol:
-
Catalyst Preparation (in situ): To a dry Schlenk flask under an inert atmosphere (Argon), add [Ru(p-cymene)Cl₂]₂ (e.g., 7.7 mg, 0.0125 mmol, 1.25 mol%) and 1,4-bis(diphenylphosphino)butane (dppb) (e.g., 23.5 mg, 0.055 mmol, 5.5 mol%).
-
Addition of Reactant and Solvent: To the flask containing the catalyst components, add this compound (e.g., 149 mg, 1.0 mmol). Add anhydrous toluene (10 mL) via syringe.
-
Reaction Initiation: Replace the inert atmosphere with an atmosphere of air or oxygen (via a balloon).
-
Heating and Monitoring: Heat the reaction mixture to 110 °C with vigorous stirring. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent). The starting material should be consumed within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove any insoluble material, washing the pad with ethyl acetate.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
-
Purification:
-
Purify the crude residue by flash column chromatography on silica gel.
-
Elute with a gradient of ethyl acetate in hexanes (e.g., starting from 20% ethyl acetate and gradually increasing to 50%).
-
Combine the fractions containing the desired product (as identified by TLC) and concentrate under reduced pressure to yield the pure isoindolinone product.
-
Proposed Catalytic Cycle
The proposed mechanism for this ruthenium-catalyzed oxidative lactamization is a well-established pathway for the conversion of amino alcohols to lactams.[3]
Figure 2: Simplified proposed catalytic cycle for the ruthenium-catalyzed oxidative lactamization.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Ensure anhydrous conditions and use high-purity reagents. Prepare the catalyst in situ as described. |
| Insufficient oxidant | Ensure a good supply of air or oxygen to the reaction mixture. | |
| Low reaction temperature | Ensure the reaction mixture reaches and is maintained at 110 °C. | |
| Formation of side products | Over-oxidation | Reduce the reaction time and monitor carefully by TLC. |
| Decomposition of starting material or product | Consider lowering the reaction temperature slightly (e.g., to 100 °C) and extending the reaction time. | |
| Difficult purification | Co-elution of product and catalyst residues | After the reaction, filter through a plug of silica gel with a polar solvent (e.g., ethyl acetate) before full column chromatography. |
Conclusion
This application note details a robust and efficient one-pot protocol for the synthesis of an isoindolinone from this compound. By employing a ruthenium-catalyzed tandem oxidation-cyclization, this method offers a significant improvement over traditional multi-step syntheses in terms of atom economy and operational simplicity. The provided protocol, along with the mechanistic insights and troubleshooting guide, should serve as a valuable resource for researchers in medicinal chemistry and drug development, enabling the facile synthesis of this important class of heterocyclic compounds.
References
-
Journal of Chemistry Letters. Oxidative Lactamization of Amino Alcohols: An Overview. Available from: [Link]
-
Watson, A. J. A., Maxwell, A. C., & Williams, J. M. J. (2009). Ruthenium-catalyzed oxidation of alcohols into amides. Organic Letters, 11(12), 2667–2670. Available from: [Link]
-
Yazıcıoğlu, Y. S., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Journal of Biochemical and Molecular Toxicology. Available from: [Link]
-
Schley, N. D., Dobereiner, G. E., & Crabtree, R. H. (2011). Oxidative Synthesis of Amides and Pyrroles via Dehydrogenative Alcohol Oxidation by Ruthenium Diphosphine Diamine Complexes. Organometallics, 30(15), 4174-4179. Available from: [Link]
-
Pingen, D., & Vogt, D. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology, 4(1), 47-52. Available from: [Link]
-
Kang, B., Fu, Z., & Hong, S. H. (2013). Ruthenium-Catalyzed Redox-Neutral and Single-Step Amide Synthesis from Alcohol and Nitrile with Complete Atom Economy. Journal of the American Chemical Society, 135(32), 11704–11707. Available from: [Link]
-
Khan, I., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org. Available from: [Link]
-
ResearchGate. Examples of biologically active isoindolinone derivatives. Available from: [Link]
-
Maiti, D. (2024). Catalytic Asymmetric Synthesis of Isoindolinones. Semantic Scholar. Available from: [Link]
-
ResearchGate. Isoindolinone Synthesis via One-Pot Type Transition Metal Catalyzed C-C Bond Forming Reactions. Available from: [Link]
Sources
- 1. Catalytic bio–chemo and bio–bio tandem oxidation reactions for amide and carboxylic acid synthesis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. jchemlett.com [jchemlett.com]
- 4. Ruthenium-catalyzed oxidation of alcohols into amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copper/Imidazolium/TEMPO-Catalyzed Aerobic Oxidation of Benzylic Alcohols in Water [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Utilizing Isoindolin-5-ylmethanol in Drug Discovery
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of isoindolin-5-ylmethanol as a versatile building block in medicinal chemistry. This document outlines the rationale for its use, detailed protocols for its derivatization, and workflows for the biological evaluation of the resulting compounds.
Introduction: The Isoindoline Scaffold as a Privileged Structure
The isoindoline nucleus is recognized as a "privileged scaffold" in medicinal chemistry, forming the core of numerous biologically active compounds and several clinically approved drugs.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, facilitating optimal interactions with biological targets. Derivatives of the isoindoline scaffold have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, immunomodulatory, and neuroprotective effects.[1] Notable drugs containing this core structure underscore its therapeutic potential.[3]
This compound (CAS: 127168-98-3) is a particularly valuable starting material for drug discovery programs.[1][4][5] It incorporates the core isoindoline moiety with a reactive hydroxymethyl group at the 5-position. This primary alcohol serves as a versatile chemical handle for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic and pharmacodynamic properties. Furthermore, the secondary amine of the isoindoline ring offers an additional site for modification, allowing for multi-vector diversification of the scaffold.
Physicochemical Properties of this compound
A foundational understanding of the physicochemical properties of a starting material is critical for experimental design.
| Property | Value | Reference |
| CAS Number | 127168-98-3 | [1][4] |
| Molecular Formula | C₉H₁₁NO | [4] |
| Molecular Weight | 149.19 g/mol | [4] |
| Appearance | White to off-white crystalline powder or flakes | [2] |
| Purity | Typically >95% | [4] |
Experimental Protocols: Synthesis of this compound Derivatives
The following protocols provide detailed, step-by-step methodologies for the chemical modification of this compound. These procedures are designed to be robust and adaptable for the generation of compound libraries for screening.
General Workflow for Derivatization and Screening
The overall strategy involves a two-pronged approach to derivatization, targeting both the C5-hydroxymethyl group and the N2-amine, followed by biological screening.
Caption: General workflow from this compound to a lead candidate.
Protocol 1: N-Protection of this compound
Rationale: To selectively modify the C5-hydroxymethyl group, it is often necessary to first protect the more nucleophilic isoindoline nitrogen. The tert-butyloxycarbonyl (Boc) group is a common choice due to its stability under a wide range of reaction conditions and its facile removal under acidic conditions.
Materials:
-
This compound
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for elution
Procedure:
-
Dissolve this compound (1.0 eq) in DCM in a round-bottom flask.
-
Add TEA (1.2 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add a solution of Boc₂O (1.1 eq) in DCM dropwise to the stirred reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃.
-
Separate the organic layer and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-isoindolin-5-ylmethanol.
Protocol 2: C5-Hydroxymethyl Group Derivatization (Example: Williamson Ether Synthesis)
Rationale: The hydroxyl group can be converted into an ether linkage to introduce a wide variety of substituents. This protocol describes a general method for O-alkylation.
Materials:
-
N-Boc-isoindolin-5-ylmethanol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
An appropriate alkyl halide (e.g., benzyl bromide, R-X)
-
Anhydrous Dimethylformamide (DMF) or THF
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Water and Brine
-
Anhydrous MgSO₄ or Na₂SO₄
Procedure:
-
To a stirred suspension of NaH (1.5 eq) in anhydrous DMF at 0 °C, add a solution of N-Boc-isoindolin-5-ylmethanol (1.0 eq) in anhydrous DMF dropwise.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes.
-
Cool the reaction mixture back to 0 °C and add the alkyl halide (R-X, 1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Monitor the reaction by TLC.
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl at 0 °C.
-
Partition the mixture between ethyl acetate and water.
-
Separate the layers and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by silica gel column chromatography.
Protocol 3: N-Deprotection and Subsequent N-Functionalization
Rationale: Removal of the Boc protecting group reveals the isoindoline nitrogen, which can then be functionalized.
Materials for Deprotection:
-
N-Boc protected, C5-derivatized isoindoline
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
DCM
Procedure for Deprotection:
-
Dissolve the Boc-protected compound in DCM.
-
Add TFA (5-10 eq) or an excess of 4M HCl in Dioxane.
-
Stir at room temperature for 1-4 hours, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
If using TFA, co-evaporate with DCM or toluene to remove residual acid. If using HCl, the hydrochloride salt is often precipitated and can be collected by filtration or used directly.
-
Neutralize with a base (e.g., saturated NaHCO₃ or TEA) before the next step if the free base is required.
Materials and Procedure for N-Functionalization (Example: Reductive Amination):
-
Deprotected isoindoline derivative
-
An aldehyde or ketone (R'CHO or R'R''CO)
-
Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)
-
Dichloroethane (DCE) or Methanol
-
Acetic acid (catalytic amount)
Procedure:
-
Dissolve the deprotected isoindoline (1.0 eq) and the aldehyde/ketone (1.2 eq) in DCE.
-
Add a catalytic amount of acetic acid.
-
Stir for 30 minutes at room temperature.
-
Add STAB (1.5 eq) portion-wise.
-
Stir at room temperature for 12-24 hours.
-
Monitor by TLC.
-
Quench with saturated aqueous NaHCO₃.
-
Extract with DCM (3x), combine organic layers, wash with brine, dry, and concentrate.
-
Purify by silica gel column chromatography.
Application in Target-Oriented Drug Discovery
Derivatives of this compound are promising candidates for the development of inhibitors for various enzyme families, including poly (ADP-ribose) polymerases (PARPs) and protein kinases.[6][7][8][9]
Case Study: Development of PARP Inhibitors
The isoindolinone scaffold shares structural similarity with the nicotinamide moiety of NAD+, enabling competitive inhibition at the catalytic site of PARP enzymes.[7] This makes isoindolinone-based compounds attractive candidates for PARP inhibitor development.[6][8]
Caption: Mechanism of synthetic lethality with PARP inhibitors.
Protocol 4: In Vitro PARP1 Inhibition Assay (HTS Format)
Rationale: To evaluate the potency of the synthesized library of this compound derivatives against PARP1, a high-throughput biochemical assay is employed. This protocol is based on the detection of poly(ADP-ribosyl)ation (PARylation).
Materials:
-
Recombinant human PARP1 enzyme
-
Histone H1 (as a substrate)
-
Biotinylated NAD⁺
-
Activated DNA (e.g., sonicated calf thymus DNA)
-
Streptavidin-coated 96-well plates
-
Europium-labeled anti-poly(ADP-ribose) antibody
-
Assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 4 mM MgCl₂, 250 µM DTT)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Test compounds (dissolved in DMSO)
-
Positive control inhibitor (e.g., Olaparib)
-
Time-Resolved Fluorescence (TRF) plate reader
Procedure:
-
Coat streptavidin plates with histone H1.
-
In a separate plate, prepare serial dilutions of the test compounds and the positive control in assay buffer.
-
Add the PARP1 enzyme, activated DNA, and the test compounds/control to the histone-coated plate.
-
Initiate the reaction by adding biotinylated NAD⁺.
-
Incubate for 1 hour at room temperature.
-
Wash the plate multiple times with wash buffer to remove unbound reagents.
-
Add the europium-labeled anti-PAR antibody and incubate for 1 hour.
-
Wash the plate again to remove the unbound antibody.
-
Add enhancement solution and read the TRF signal on a compatible plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ values by fitting the data to a dose-response curve.
Structure-Activity Relationship (SAR) Insights
Based on the broader isoindoline and isoindolinone literature, the following SAR hypotheses can guide the design of libraries based on this compound:
| Position of Modification | Rationale for Derivatization | Potential Impact |
| C5-Hydroxymethyl | Introduction of various aryl, heteroaryl, or alkyl groups via ether or ester linkages. | Can modulate potency, selectivity, and physicochemical properties (e.g., solubility, lipophilicity). May interact with solvent-exposed regions of the target's binding site. |
| N2-Amine | Introduction of alkyl, acyl, or sulfonyl groups. | Can influence the overall shape and polarity of the molecule. May form key hydrogen bonds or hydrophobic interactions within the binding pocket. Can be used to tune ADME properties. |
The combination of modifications at both the C5 and N2 positions allows for a comprehensive exploration of the chemical space around the isoindoline scaffold, increasing the probability of identifying potent and selective drug candidates.
Conclusion
This compound is a high-potential starting material for drug discovery campaigns targeting a range of diseases. Its bifunctional nature allows for the creation of diverse chemical libraries. The protocols and workflows outlined in these application notes provide a robust framework for the synthesis and evaluation of novel this compound derivatives, enabling the rapid progression of hit-to-lead and lead optimization programs.
References
-
Journal of Computer-Aided Molecular Design. Design, synthesis and biological evaluation of the novel isoindolinone derivatives. [Link]
-
PubMed. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]
-
National Center for Biotechnology Information. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]
-
ResearchGate. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment. [Link]
-
National Center for Biotechnology Information. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
-
OUCI. Emerging Building Blocks for Medicinal Chemistry: Recent Synthetic Advances. [Link]
-
PubMed. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors. [Link]
-
PubMed. Novel inhibitors of PARP1 and PARP14: design, synthesis, and potentiation of cisplatin efficacy in cancer. [Link]
- CoLab.
-
PubMed. Design, synthesis, and biological evaluation of 5-(1H-indol-5-yl)isoxazole-3-carboxylic acids as novel xanthine oxidase inhibitors. [Link]
-
RSC Publishing. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]
-
Preprints.org. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
AME Publishing Company. Design, synthesis, antitumor evaluations and molecular modeling studies of novel 3,5-substituted indolin-2-one derivatives. [Link]
-
National Center for Biotechnology Information. Synthesis and evaluation of potent (iso)ellipticine-based inhibitors of MYLK4 accessed via expeditious synthesis from isoquinolin-5-ol. [Link]
-
Bar-Ilan University Research Authority. Synthesis and Biological Evaluation of Derivatives of Indoline as Highly Potent Antioxidant and Anti-inflammatory Agents. [Link]
-
MDPI. Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
-
ResearchGate. (PDF) Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]
-
PubMed. Design, synthesis, and evaluation of indolinones as triple angiokinase inhibitors and the discovery of a highly specific 6-methoxycarbonyl-substituted indolinone (BIBF 1120). [Link]
-
MDPI. Synthesis, Biological Evaluation and Molecular Docking Studies of 5-Indolylmethylen-4-oxo-2-thioxothiazolidine Derivatives. [Link]
-
PubMed. Discovery of 2-phenylamino-imidazo[4,5-h]isoquinolin-9-ones: a new class of inhibitors of lck kinase. [Link]
-
International Journal of Science and Research (IJSR). Synthesis of 5, 9b-dihydro-1H-[1][4][10]triazino[5,6-b]indol-3-ol/thiol's using Sulfamic Acid, A Green and Recyclable Catalyst. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. preprints.org [preprints.org]
- 4. 127168-98-3 | this compound - Moldb [moldb.com]
- 5. Page loading... [wap.guidechem.com]
- 6. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Novel Isoindolinone-Containing PARP Inhibitors: Synthesis and Therapeutic Applications in CNS Cancer Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of 5-substituted-1H-indol-2-yl-1H-quinolin-2-ones: a novel class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jocpr.com [jocpr.com]
The Versatile Role of Isoindolin-5-ylmethanol in Modern Medicinal Chemistry: Application Notes and Protocols
The isoindoline scaffold represents a "privileged structure" in medicinal chemistry, forming the core of numerous clinically approved drugs with a wide array of biological activities, including anti-inflammatory, immunomodulatory, and anticancer effects.[1][2] Within this important class of compounds, isoindolin-5-ylmethanol and its derivatives are emerging as particularly valuable building blocks for the synthesis of targeted therapeutics. This technical guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, with a focus on its role in the development of kinase inhibitors and other novel therapeutic agents. Detailed protocols for the synthesis and functionalization of this key intermediate are also presented to enable researchers to leverage its potential in their drug discovery programs.
The Significance of the 5-Substituted Isoindoline Moiety
The strategic placement of a hydroxymethyl group at the 5-position of the isoindoline ring offers several advantages in drug design. The hydroxyl group can act as a hydrogen bond donor or acceptor, facilitating crucial interactions with biological targets. Furthermore, it serves as a synthetic handle for further functionalization, allowing for the introduction of diverse pharmacophoric groups to modulate potency, selectivity, and pharmacokinetic properties. The isoindoline core itself provides a rigid bicyclic framework that can orient substituents in a well-defined three-dimensional space, which is often critical for high-affinity binding to protein targets.
One of the most prominent examples showcasing the importance of the 5-substituted isoindoline scaffold is in the development of inhibitors for Heat Shock Protein 90 (Hsp90), a molecular chaperone that is overexpressed in many cancer cells and plays a critical role in the stability and function of numerous oncoproteins.[3][4]
Case Study: this compound in the Synthesis of the Hsp90 Inhibitor Onalespib (AT13387)
Onalespib (formerly AT13387) is a potent, second-generation, non-ansamycin Hsp90 inhibitor that has progressed to clinical trials for the treatment of various cancers.[5][6] The chemical structure of Onalespib features a central 5-substituted isoindoline moiety, highlighting the critical role of this compound derivatives in its synthesis.
Mechanism of Action of Onalespib (AT13387)
Onalespib binds with high affinity to the ATP-binding pocket in the N-terminal domain of Hsp90, thereby inhibiting its chaperone function.[7][8] This leads to the proteasomal degradation of Hsp90 client proteins, many of which are key drivers of cancer cell proliferation, survival, and angiogenesis.[2] The sustained depletion of these oncoproteins results in the potent antitumor activity of Onalespib.[2]
Experimental Protocols
This section provides detailed protocols for the synthesis of the key building block, N-Boc-5-(hydroxymethyl)isoindoline, and its subsequent elaboration to the Hsp90 inhibitor, Onalespib.
Protocol 1: Synthesis of tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate (N-Boc-5-(hydroxymethyl)isoindoline)
This protocol describes a reliable method for the preparation of the N-protected form of this compound, a key intermediate for the synthesis of various bioactive molecules.
Reaction Scheme:
A schematic overview of the synthesis of the key building block.
Materials:
-
Isoindoline-5-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
Sodium hydroxide (NaOH)
-
Dioxane
-
Water
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium sulfate (Na₂SO₄) solution
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
N-Boc Protection: To a solution of isoindoline-5-carboxylic acid in a mixture of dioxane and water, add sodium hydroxide followed by di-tert-butyl dicarbonate. Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC). Acidify the reaction mixture and extract the product with ethyl acetate. Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure to obtain N-Boc-isoindoline-5-carboxylic acid.
-
Reduction of the Carboxylic Acid: In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), suspend lithium aluminum hydride in anhydrous THF. Cool the suspension to 0 °C in an ice bath. Slowly add a solution of N-Boc-isoindoline-5-carboxylic acid in anhydrous THF to the cooled suspension. After the addition is complete, allow the reaction mixture to warm to room temperature and stir overnight.
-
Work-up: Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH solution, and water. Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate as a solid.
Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Synthesis of Onalespib (AT13387) from N-Boc-5-(hydroxymethyl)isoindoline
This protocol outlines the key steps for the synthesis of Onalespib, demonstrating the utility of the previously synthesized building block.
Reaction Scheme:
A synthetic route to Onalespib (AT13387).
Materials:
-
tert-Butyl 5-(hydroxymethyl)isoindoline-2-carboxylate
-
Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)
-
N-Methylpiperazine
-
A suitable base (e.g., triethylamine or diisopropylethylamine)
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Trifluoroacetic acid (TFA) or Hydrochloric acid (HCl) in dioxane
-
2,4-Dihydroxy-5-isopropylbenzoic acid
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)
-
Diisopropylethylamine (DIPEA)
-
Dimethylformamide (DMF)
Procedure:
-
Activation of the Hydroxyl Group: To a solution of tert-butyl 5-(hydroxymethyl)isoindoline-2-carboxylate in an anhydrous solvent such as DCM, add thionyl chloride or oxalyl chloride at 0 °C. Stir the reaction mixture until the conversion is complete. Remove the solvent and excess reagent under reduced pressure to obtain the crude tert-butyl 5-(chloromethyl)isoindoline-2-carboxylate.
-
Nucleophilic Substitution: Dissolve the crude chloride intermediate in a suitable solvent like THF. Add N-methylpiperazine and a base (e.g., triethylamine). Stir the reaction at room temperature or with gentle heating until the reaction is complete. Work up the reaction by adding water and extracting with an organic solvent. Purify the product by column chromatography.
-
Boc Deprotection: Dissolve the product from the previous step in DCM and treat with an excess of trifluoroacetic acid at room temperature. Alternatively, use a solution of HCl in dioxane. After completion of the reaction, concentrate the mixture under reduced pressure to obtain the crude amine salt.
-
Amide Coupling: To a solution of 2,4-dihydroxy-5-isopropylbenzoic acid in DMF, add HATU and DIPEA. Stir for a few minutes, then add the crude amine salt from the previous step. Stir the reaction mixture at room temperature overnight. Purify the final product, Onalespib, by preparative HPLC or crystallization.[9]
Characterization: The final product should be thoroughly characterized by ¹H NMR, ¹³C NMR, high-resolution mass spectrometry (HRMS), and HPLC to confirm its identity, purity, and structural integrity.
Broader Applications and Future Perspectives
The utility of this compound extends beyond the synthesis of Hsp90 inhibitors. The versatile nature of this building block makes it an attractive starting material for the development of a wide range of other therapeutic agents.
Kinase Inhibitors
The isoindoline scaffold has been identified as a core structure in a number of kinase inhibitors.[10] The 5-hydroxymethyl group can be elaborated to introduce functionalities that target specific features of the kinase ATP-binding site, such as the hinge region or the solvent-exposed region, to enhance potency and selectivity.
Modulators of Protein-Protein Interactions
The rigid isoindoline core can serve as a scaffold to present functional groups in a precise spatial orientation, making it suitable for the design of modulators of protein-protein interactions (PPIs).[11] The 5-hydroxymethyl position provides a convenient attachment point for vectors that can be used to explore and disrupt PPI interfaces.
Bioisosteric Replacements
The hydroxymethyl group can be considered a bioisostere of other small polar groups, and its presence can be systematically explored to optimize the ADME (absorption, distribution, metabolism, and excretion) properties of a lead compound.[7]
Conclusion
This compound is a valuable and versatile building block in medicinal chemistry. Its successful application in the synthesis of the clinical-stage Hsp90 inhibitor Onalespib (AT13387) underscores its significance. The synthetic protocols provided herein offer a practical guide for researchers to access and utilize this key intermediate. The potential for this compound to serve as a scaffold for the development of a new generation of kinase inhibitors and other targeted therapeutics warrants further exploration in drug discovery programs.
References
- Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. 2022.
- The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non-small cell lung cancer. Cancer. 2012.
- Definition of Hsp90 inhibitor AT13387. NCI Drug Dictionary.
- The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central.
- Onalespib (AT13387) | Hsp90 Inhibitor. MedChemExpress.
- The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor. PubMed Central. 2015.
- Isoindole-1,3-dione derivatives as RSK2 inhibitors: synthesis, molecular docking simulation and SAR analysis. RSC Publishing. 2016.
- Total synthesis of resorcinol amide Hsp90 inhibitor
- Exploring isoindolin-1-ones as potential CDK7 inhibitors using cheminformatic tools.
- Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects. PubMed Central. 2016.
- New insights into protein–protein interaction modulators in drug discovery and therapeutic advance. PubMed Central. 2024.
Sources
- 1. selleckchem.com [selleckchem.com]
- 2. The heat shock protein 90 inhibitor, AT13387, displays a long duration of action in vitro and in vivo in non‐small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anticancer Inhibitors of Hsp90 Function: Beyond the Usual Suspects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Heterocyclic Compounds as Hsp90 Inhibitors: A Perspective on Anticancer Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. The succinct synthesis of AT13387, a clinically relevant Hsp90 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 7. corticostatin.com [corticostatin.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. Total synthesis of resorcinol amide Hsp90 inhibitor AT13387 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Dihydroxyphenylisoindoline amides as orally bioavailable inhibitors of the heat shock protein 90 (hsp90) molecular chaperone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Definitive Structural Elucidation of Isoindolin-5-ylmethanol: A Guide to NMR and Mass Spectrometry Protocols
An Application Note for Drug Development Professionals
Introduction
Isoindolin-5-ylmethanol, with the molecular formula C9H11NO and a molecular weight of 149.19 g/mol , is a vital heterocyclic building block in medicinal chemistry and drug discovery.[1][2] Its scaffold is a key component in the synthesis of a wide array of pharmacologically active compounds. The precise structural integrity and purity of such intermediates are paramount, as any ambiguity can have profound consequences on the efficacy, safety, and reproducibility of downstream applications.
This application note provides a comprehensive guide to the structural characterization of this compound using two powerful and complementary analytical techniques: Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).[3][4][5] We will move beyond rote procedures to explain the causality behind experimental choices, offering field-proven protocols designed for robust and unambiguous structural verification. This guide is intended for researchers, scientists, and drug development professionals who require definitive analytical characterization of key synthetic intermediates.
Part 1: Molecular Structure Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an unparalleled technique for determining the precise arrangement of atoms within a molecule.[3] By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, it provides detailed information on the chemical environment, connectivity, and spatial relationships of atoms.
Causality in NMR Sample Preparation: The Foundation of Quality Data
The quality of an NMR spectrum is fundamentally dependent on the quality of the sample preparation.[6] The goal is to create a dilute, homogeneous solution of the analyte in a deuterated solvent, free from particulate matter that can degrade magnetic field homogeneity and obscure spectral details.[7][8]
Protocol 1A: NMR Sample Preparation
-
Select a High-Quality NMR Tube: Use clean, unscratched, and high-precision 5 mm NMR tubes. Scratches or defects in the glass can distort the magnetic field, leading to poor shimming and broadened spectral lines.[6][7]
-
Weigh the Analyte: Accurately weigh the this compound sample.
-
Choose an Appropriate Deuterated Solvent: The solvent must fully dissolve the analyte without interfering with its signals.[10][11] this compound contains polar amine (-NH) and alcohol (-OH) functional groups.
-
Dimethyl Sulfoxide-d₆ (DMSO-d₆): An excellent choice for its high polarity and ability to slow the exchange of labile -NH and -OH protons, often allowing them to be observed as distinct, and sometimes coupled, signals.
-
Chloroform-d (CDCl₃): A common, less polar alternative. While it dissolves many organic compounds, labile protons may exchange more rapidly or appear at different chemical shifts.
-
-
Dissolution and Transfer:
-
Place the weighed solid into a clean, dry vial.
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent.[7][9]
-
Gently vortex or sonicate the vial until the solid is completely dissolved.
-
Using a glass Pasteur pipette, transfer the solution into the NMR tube. To remove any microscopic solid particles, it is best practice to filter the solution through a small plug of glass wool placed inside the pipette.[8]
-
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation.[9] Label the tube clearly with a permanent marker on the cap or the very top of the tube.[6][7]
Workflow for NMR Data Acquisition and Analysis
The following workflow outlines a comprehensive approach, starting with simple 1D experiments and progressing to 2D experiments for complete structural assignment.
Caption: A logical workflow for the complete NMR-based structural elucidation of this compound.
Interpreting the NMR Spectra of this compound
Structural assignment is achieved by analyzing chemical shifts (δ), signal integrations (number of protons), and splitting patterns (multiplicity).[12][13] 2D correlation experiments are then used to piece the fragments together.[3][14]
Table 1: Predicted ¹H and ¹³C NMR Data for this compound (in DMSO-d₆)
| Atom Label(s) | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹H Multiplicity | Predicted ¹H Integration | Predicted ¹³C Chemical Shift (δ, ppm) |
| H-4, H-6, H-7 | ~7.1 - 7.3 | Multiplets (m) | 3H | ~120 - 128 |
| -CH₂-OH | ~4.45 | Singlet (s) or Doublet (d) | 2H | ~63 |
| -CH₂-N-CH₂- | ~4.10 | Singlet (s) | 4H | ~53 |
| -NH | Variable, ~2.5-3.5 | Broad Singlet (br s) | 1H | - |
| -OH | Variable, ~5.1 | Singlet (s) or Triplet (t) | 1H | - |
| C-3a, C-7a | - | - | - | ~140-145 |
| C-5 | - | - | - | ~138 |
*Note: The multiplicity of the -CH₂OH and -OH protons can vary. If the hydroxyl proton exchange is slow (often the case in DMSO), they may couple to each other, resulting in a doublet for the CH₂ and a triplet for the OH.
Key 2D NMR Correlations for Structural Confirmation:
-
¹H-¹H COSY: Confirms coupling between neighboring protons. A key expected correlation would be between the -CH₂OH and -OH protons if their exchange is slow.
-
¹H-¹³C HSQC: Directly correlates each proton to the carbon it is attached to, confirming the assignments for the aromatic CHs and the two distinct CH₂ groups.
-
¹H-¹³C HMBC: This is crucial for connecting the molecular fragments.[3] Key correlations to look for include:
-
From the protons of the -CH₂OH group to the aromatic carbons C-4, C-5, and C-6.
-
From the protons of the isoindoline -CH₂- groups to the quaternary aromatic carbons C-3a and C-7a.
-
Part 2: Molecular Weight and Formula Verification by Mass Spectrometry
Mass spectrometry provides the exact molecular weight and elemental composition of an analyte, serving as an essential orthogonal technique to confirm the identity established by NMR.[15] For a polar and thermally labile molecule like this compound, Electrospray Ionization (ESI) is the method of choice. ESI is a "soft" ionization technique that transfers ions from solution to the gas phase with minimal fragmentation, making it ideal for determining the molecular weight of the intact molecule.[16][17][18]
Causality in MS Sample Preparation: Avoiding Signal Suppression
The primary goal of MS sample preparation is to create a clean, dilute solution free of non-volatile salts and buffers (e.g., phosphates, sulfates) which can crystallize and contaminate the instrument source or suppress the analyte's signal.[19][20]
Protocol 2A: LC-MS Sample Preparation
-
Prepare a Stock Solution: Dissolve ~1 mg of this compound in 1 mL of a high-purity solvent like methanol or acetonitrile.
-
Create a Working Solution: Dilute the stock solution significantly. A final concentration of approximately 1-10 µg/mL is typically sufficient for modern high-resolution mass spectrometers.[20] The final solvent should be compatible with the liquid chromatography (LC) mobile phase, usually a mixture of water and acetonitrile or methanol.
-
Filter the Sample: Filter the final solution through a 0.22 µm syringe filter into a clean 2 mL autosampler vial with a septum cap.[20] This removes any particulate matter that could block the sensitive tubing of the LC-MS system.
-
Prepare Blanks: Always include blank samples (containing only the final solvent) to run before and after the analyte to check for system cleanliness and carryover.[20]
Workflow for Mass Spectrometry Data Acquisition and Analysis
A typical workflow involves first determining the accurate mass of the parent molecule and then inducing fragmentation to gain further structural insight.
Caption: A standard workflow for the structural analysis of this compound by LC-MS.
Interpreting the Mass Spectra of this compound
Table 2: Predicted High-Resolution Mass Spectrometry Data
| Ion Species | Molecular Formula | Calculated Exact Mass (m/z) |
| Protonated Molecule [M+H]⁺ | C₉H₁₂NO⁺ | 150.09134 |
-
High-Resolution MS (HRMS): The primary goal is to measure the mass-to-charge ratio (m/z) of the protonated molecule, [M+H]⁺, with high accuracy (typically <5 ppm). This allows for the unambiguous determination of the elemental formula (C₉H₁₁NO), confirming the molecular identity.[5]
-
Tandem MS (MS/MS): The [M+H]⁺ ion (m/z 150.09) is isolated and fragmented by collision-induced dissociation (CID).[15] The resulting fragment ions provide pieces of the structural puzzle.[21] Key predicted fragments for this compound include:
-
m/z 132.08: Corresponds to the loss of water ([M+H-H₂O]⁺), a characteristic fragmentation for molecules containing a primary alcohol.
-
m/z 120.08: Corresponds to the loss of formaldehyde ([M+H-CH₂O]⁺), another potential fragmentation pathway involving the hydroxymethyl group.
-
m/z 118.07: Corresponds to the loss of methanol ([M+H-CH₃OH]⁺).
-
The presence and relative abundance of these fragments provide a structural fingerprint that can be used to confirm the connectivity of the molecule.
Conclusion
The structural elucidation of key intermediates like this compound is a critical, non-negotiable step in the drug development pipeline. By employing a synergistic approach that combines the detailed connectivity information from 1D and 2D NMR spectroscopy with the precise molecular formula and fragmentation data from high-resolution mass spectrometry, researchers can achieve an unequivocal confirmation of molecular structure and purity. The protocols and interpretive guidelines presented in this application note provide a robust framework for obtaining high-quality, reliable, and defensible analytical data, thereby ensuring the integrity of subsequent research and development efforts.
References
- 1. Page loading... [wap.guidechem.com]
- 2. 127168-98-3 | this compound - Moldb [moldb.com]
- 3. emerypharma.com [emerypharma.com]
- 4. scispace.com [scispace.com]
- 5. Recent Advances in Mass Spectrometry-Based Structural Elucidation Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. reddit.com [reddit.com]
- 9. How To Prepare And Run An NMR Sample - Blogs - News [alwsci.com]
- 10. egpat.com [egpat.com]
- 11. isotope-science.alfa-chemistry.com [isotope-science.alfa-chemistry.com]
- 12. azooptics.com [azooptics.com]
- 13. Interpreting | OpenOChem Learn [learn.openochem.org]
- 14. Complete 1H and 13C NMR spectral assignment of benzo[d]isothiazole derivatives and of an isoindole isoster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Advances in structure elucidation of small molecules using mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Electrospray ionisation mass spectrometry: principles and clinical applications. | Semantic Scholar [semanticscholar.org]
- 17. Electrospray Ionization (ESI) in LC-MS: Mechanism, Applications, and Future Innovations - MetwareBio [metwarebio.com]
- 18. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]
- 19. biocompare.com [biocompare.com]
- 20. Sample Preparation Protocol for Open Access MS | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
- 21. Neural Spectral Prediction for Structure Elucidation with Tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Functionalization of the Methanol Group in Isoindolin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of Isoindolin-5-ylmethanol in Medicinal Chemistry
The isoindoline scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional orientation for appended functional groups, making it an attractive core for the design of ligands targeting various biological receptors. This compound, in particular, serves as a versatile building block, with its primary benzylic alcohol offering a prime handle for synthetic diversification.[3][4] The strategic functionalization of this methanol group can profoundly influence the pharmacokinetic and pharmacodynamic properties of the resulting derivatives, including solubility, metabolic stability, and target binding affinity.
This comprehensive guide provides detailed application notes and protocols for the key transformations of the methanol group in this compound. The methodologies outlined herein are designed to be robust and reproducible, empowering researchers to generate diverse libraries of isoindoline-based compounds for screening and lead optimization in drug discovery programs.
Core Functionalization Strategies
The benzylic alcohol of this compound is amenable to a wide range of chemical transformations. This guide will focus on four principal classes of reactions: oxidation, etherification, esterification, and conversion to halides. For each of these, we will delve into the underlying chemical principles, provide step-by-step protocols, and offer insights into reaction optimization and product characterization.
Oxidation: Accessing Aldehyde and Carboxylic Acid Derivatives
Oxidation of the primary alcohol in this compound provides access to the corresponding aldehyde and carboxylic acid, two exceptionally useful functional groups for further synthetic elaboration. The choice of oxidant and reaction conditions dictates the oxidation state of the final product.
Oxidation to Isoindoline-5-carbaldehyde
The selective oxidation of a primary alcohol to an aldehyde requires the use of mild oxidizing agents to prevent over-oxidation to the carboxylic acid. Reagents such as Pyridinium Chlorochromate (PCC), Pyridinium Dichromate (PDC), and Dess-Martin Periodinane (DMP) are commonly employed for this purpose.
DMP is a hypervalent iodine reagent that offers the advantages of mild reaction conditions and high chemoselectivity.
Experimental Workflow:
Caption: Workflow for DMP oxidation.
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) (0.1 M), add Dess-Martin Periodinane (1.2 eq) in one portion at room temperature.
-
Stir the reaction mixture vigorously for 1-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and a saturated aqueous solution of sodium bicarbonate (NaHCO₃) (1:1 v/v).
-
Stir the biphasic mixture until the solid dissolves.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to afford isoindoline-5-carbaldehyde.
| Reagent | Molar Ratio | Purpose | Safety Note |
| This compound | 1.0 | Starting Material | - |
| Dess-Martin Periodinane | 1.2 | Oxidizing Agent | Can be explosive upon impact or heating. Handle with care. |
| Dichloromethane (DCM) | - | Solvent | Volatile and potentially carcinogenic. Use in a fume hood. |
| Na₂S₂O₃/NaHCO₃ | - | Quenching Agents | - |
Oxidation to Isoindoline-5-carboxylic Acid
Stronger oxidizing agents are required to convert the primary alcohol to a carboxylic acid. A variety of methods are available, with Oxone® being an environmentally benign and efficient option.[5][6][7]
Oxone®, a potassium triple salt containing potassium peroxymonosulfate, is a versatile and inexpensive oxidant.[5][7]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) in N,N-dimethylformamide (DMF) (0.1-1.0 M).
-
Add Oxone® (1.0 eq) to the solution and stir the mixture at room temperature for 3 hours.[5]
-
Monitor the reaction by TLC.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or silica gel column chromatography to yield isoindoline-5-carboxylic acid.
| Reagent | Molar Ratio | Purpose | Safety Note |
| This compound | 1.0 | Starting Material | - |
| Oxone® | 1.0 | Oxidizing Agent | Strong oxidizer. Avoid contact with combustible materials. |
| DMF | - | Solvent | High boiling point. Use in a well-ventilated fume hood. |
Etherification: Building Diverse Side Chains
The conversion of the methanol group to an ether is a common strategy to introduce a variety of lipophilic or polar side chains, which can modulate the compound's properties. The Williamson ether synthesis is a classic and reliable method for this transformation.[8][9][10]
Protocol 3: Williamson Ether Synthesis
This reaction proceeds via an Sₙ2 mechanism and involves the deprotonation of the alcohol to form an alkoxide, which then displaces a halide from an alkyl halide.[8][10]
Reaction Scheme:
Caption: Williamson ether synthesis scheme.
Step-by-Step Protocol:
-
To a suspension of sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) in anhydrous tetrahydrofuran (THF) (0.2 M) at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30 minutes, or until hydrogen gas evolution ceases.
-
Cool the mixture back to 0 °C and add the desired alkyl halide (R-X, 1.1 eq) dropwise.
-
Stir the reaction at room temperature overnight. Monitor by TLC.
-
Carefully quench the reaction by the slow addition of water at 0 °C.
-
Extract the mixture with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Reagent | Molar Ratio | Purpose | Safety Note |
| This compound | 1.0 | Starting Material | - |
| Sodium Hydride (NaH) | 1.2 | Base | Reacts violently with water. Handle under an inert atmosphere. |
| Alkyl Halide (R-X) | 1.1 | Electrophile | Alkylating agents can be toxic and/or corrosive. |
| Tetrahydrofuran (THF) | - | Solvent | Can form explosive peroxides. Use freshly distilled or inhibitor-free solvent. |
Esterification: Introducing Ester Functionality
Esterification of the methanol group can be used to introduce prodrug moieties or to fine-tune the electronic and steric properties of the molecule. The Fischer-Speier and Steglich esterifications are two common methods.[11][12][13]
Protocol 4: Fischer-Speier Esterification
This is a classic acid-catalyzed esterification between a carboxylic acid and an alcohol.[11][12][14]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq) and a carboxylic acid (R-COOH, 1.5 eq) in a suitable solvent such as toluene.
-
Add a catalytic amount of a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (p-TsOH) (0.1 eq).
-
Heat the reaction mixture to reflux, using a Dean-Stark apparatus to remove the water formed during the reaction.[11]
-
Monitor the reaction by TLC.
-
After completion, cool the reaction mixture to room temperature and wash with a saturated aqueous solution of NaHCO₃, followed by brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by silica gel column chromatography.
| Reagent | Molar Ratio | Purpose | Safety Note |
| This compound | 1.0 | Starting Material | - |
| Carboxylic Acid (R-COOH) | 1.5 | Acylating Agent | Can be corrosive. |
| H₂SO₄ or p-TsOH | 0.1 | Catalyst | Strong acids are corrosive. Handle with care. |
| Toluene | - | Solvent | Flammable and toxic. Use in a fume hood. |
Protocol 5: Steglich Esterification
For acid-sensitive substrates, the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and a catalytic amount of 4-dimethylaminopyridine (DMAP), is a milder alternative.[13][15]
Step-by-Step Protocol:
-
Dissolve this compound (1.0 eq), a carboxylic acid (R-COOH, 1.2 eq), and DMAP (0.1 eq) in anhydrous DCM (0.2 M).
-
Cool the solution to 0 °C and add a solution of DCC (1.1 eq) in DCM dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC.
-
Filter off the dicyclohexylurea (DCU) precipitate and wash it with DCM.
-
Concentrate the filtrate and purify the crude product by silica gel column chromatography.
| Reagent | Molar Ratio | Purpose | Safety Note |
| This compound | 1.0 | Starting Material | - |
| Carboxylic Acid (R-COOH) | 1.2 | Acylating Agent | - |
| DCC | 1.1 | Coupling Agent | Potent skin allergen. Handle with gloves. |
| DMAP | 0.1 | Catalyst | Toxic and readily absorbed through the skin. |
| Dichloromethane (DCM) | - | Solvent | Volatile and potentially carcinogenic. Use in a fume hood. |
Conversion to Halides: Activating for Nucleophilic Substitution
Conversion of the benzylic alcohol to a halide creates a reactive electrophile that can readily undergo nucleophilic substitution with a wide range of nucleophiles. Thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are commonly used for this purpose.[16][17][18][19]
Protocol 6: Conversion to 5-(Chloromethyl)isoindoline
Thionyl chloride is an effective reagent for converting primary alcohols to chlorides.[16][18][19][20]
Step-by-Step Protocol:
-
To a solution of this compound (1.0 eq) in anhydrous DCM (0.2 M) at 0 °C, add thionyl chloride (SOCl₂, 1.2 eq) dropwise.
-
A catalytic amount of pyridine can be added to facilitate the reaction.[16][19]
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction by TLC.
-
Carefully pour the reaction mixture onto crushed ice and basify with a saturated aqueous solution of NaHCO₃.
-
Extract with DCM (3x), wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product can often be used without further purification, or it can be purified by silica gel column chromatography.
| Reagent | Molar Ratio | Purpose | Safety Note |
| This compound | 1.0 | Starting Material | - |
| Thionyl Chloride (SOCl₂) | 1.2 | Chlorinating Agent | Highly corrosive and reacts violently with water. Handle in a fume hood. |
| Pyridine | cat. | Catalyst/Base | Flammable, toxic, and has a strong odor. |
| Dichloromethane (DCM) | - | Solvent | Volatile and potentially carcinogenic. Use in a fume hood. |
Product Characterization
Successful functionalization should be confirmed by a suite of analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[21][22][23][24][25][26] The disappearance of the alcohol proton and the appearance of new signals corresponding to the introduced functional group are key diagnostic indicators.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the exact mass of the product, confirming its elemental composition.[21][23][26]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence or absence of key functional groups, such as the disappearance of the broad O-H stretch of the alcohol and the appearance of a C=O stretch for aldehydes, carboxylic acids, and esters.[21][23][26]
Safety and Laboratory Practices
All experimental work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety goggles, lab coats, and gloves, must be worn at all times.[27][28][29][30][31] Always consult the Safety Data Sheet (SDS) for each reagent before use and be aware of the specific hazards associated with each chemical.[27][28][29][30][31]
References
-
Chemical Synthesis Safety Tips To Practice in the Lab - Moravek. [Link]
-
Safety Guidelines | Organic Chemistry I Lab - University of Richmond. [Link]
-
Safety in Organic Chemistry Laboratory - TigerWeb. [Link]
-
Topic 1: Safety in the Organic Chemistry Laboratory - CSUB. [Link]
-
Standard Operating Procedures for Working in the Organic Chemistry Laboratory Albertus Magnus 316 - Environmental Health and Safety at Providence College. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PubMed Central. [Link]
-
Spectroscopic and analytical data for isoindolinone derivatives 1 Electronic Supplementary Material (ESI) for New Journal of Che. [Link]
-
Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PubMed Central. [Link]
-
SOCl2 and PBr3 for Conversion of Alcohols to Alkyl Halides - Chemistry Steps. [Link]
-
Synthesis of Four Pseudo‐Resonance Structures of 3‐Substituted Isoindolin‐1‐ones and Study of Their NMR Spectra - ResearchGate. [Link]
-
Fischer–Speier esterification - Wikipedia. [Link]
-
Leaving Group Conversions - SOCl2 and PBr3 Explained: Definition, Examples, Practice & Video Lessons - Pearson. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
Williamson ether synthesis: simple mechanism, 3 examples - Chemistry Notes. [Link]
-
PBr3 and SOCl2 - Master Organic Chemistry. [Link]
-
Reaction Profile: Using SOCl2 and PBr3 to Convert Alcohols to Alkyl Halides. [Link]
-
Williamson Ether Synthesis. [Link]
-
Facile Oxidation of Aldehydes to Acids and Esters with Oxone. [Link]
-
Fischer Esterification - Organic Chemistry Portal. [Link]
-
The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
-
3.8: Conversion of Alcohols to Alkyl Halides with SOCl2 and PBr3 - Chemistry LibreTexts. [Link]
-
1 H NMR spectrum fragment for diastereomeric mixture of isoindolinone... | Download Scientific Diagram - ResearchGate. [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. [Link]
-
Ether synthesis by etherification (alkylation) - Organic Chemistry Portal. [Link]
-
Acid to Ester - Common Conditions. [Link]
-
Williamson Ether Synthesis - YouTube. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. [Link]
-
Difference Between Fischer Esterification and Steglich Esterification | Compare the Difference Between Similar Terms. [Link]
-
What is the most mild method for the oxidation of aldehyde to carboxylic acid? [Link]
-
Synthesis of carboxylic acids by oxidation of aldehydes - Organic Chemistry Portal. [Link]
-
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. [Link]
-
Facile Oxidation of Aldehydes To Acids and Esters With Oxone - Scribd. [Link]
-
New methods for the oxidation of aldehydes to carboxylic acids and esters. [Link]
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core | MDPI [mdpi.com]
- 2. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 3. This compound | CymitQuimica [cymitquimica.com]
- 4. Page loading... [wap.guidechem.com]
- 5. chemistry.mdma.ch [chemistry.mdma.ch]
- 6. Carboxylic acid synthesis by oxidation of aldehydes [organic-chemistry.org]
- 7. scribd.com [scribd.com]
- 8. chemistnotes.com [chemistnotes.com]
- 9. Williamson Ether Synthesis (Chapter 116) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]
- 12. Fischer Esterification [organic-chemistry.org]
- 13. differencebetween.com [differencebetween.com]
- 14. masterorganicchemistry.com [masterorganicchemistry.com]
- 15. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 16. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]
- 17. Leaving Group Conversions - SOCl2 and PBr3 Explained: Definition, Examples, Practice & Video Lessons [pearson.com]
- 18. masterorganicchemistry.com [masterorganicchemistry.com]
- 19. mattersofchemistry.wordpress.com [mattersofchemistry.wordpress.com]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. rsc.org [rsc.org]
- 23. Preparation of 3-Substituted Isoindolin-1-one, Cinnoline, and 1,2,4-[e]-Benzotriazine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
- 26. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 27. moravek.com [moravek.com]
- 28. blog.richmond.edu [blog.richmond.edu]
- 29. Safety in Organic Chemistry Laboratory [tigerweb.towson.edu]
- 30. csub.edu [csub.edu]
- 31. ehs.providence.edu [ehs.providence.edu]
Isoindolin-5-ylmethanol: A Versatile Scaffold for Bioactive Compound Synthesis
Application Note & Protocols
Introduction: The Strategic Importance of the Isoindoline Scaffold in Medicinal Chemistry
The isoindoline core is a "privileged structure" in the landscape of medicinal chemistry, forming the backbone of numerous clinically approved drugs and a plethora of biologically active compounds.[1][2] Its rigid, bicyclic framework, which fuses a benzene ring with a pyrrolidine ring, provides a well-defined three-dimensional geometry that is amenable to the precise spatial orientation of functional groups for optimal interaction with biological targets.[2] This inherent structural advantage has led to the development of isoindoline-based drugs for a wide array of therapeutic applications, including the treatment of multiple myeloma, inflammation, hypertension, and obesity.[1] Notable examples include thalidomide and its analogues, lenalidomide and pomalidomide, which are potent immunomodulators used in cancer therapy.[1][2]
Among the various functionalized isoindoline building blocks, isoindolin-5-ylmethanol stands out as a particularly valuable synthon. The primary alcohol functionality at the 5-position serves as a versatile handle for a wide range of chemical transformations, allowing for its incorporation into more complex molecular architectures. This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and utilization of this compound as a key building block for the generation of novel bioactive compounds. We will delve into a detailed, field-proven protocol for its synthesis and showcase its application in the construction of potent kinase inhibitors.
Chemical Properties and Handling
A clear understanding of the physicochemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 127168-98-3 | [3][4] |
| Molecular Formula | C₉H₁₁NO | [4][5] |
| Molecular Weight | 149.19 g/mol | [4][5] |
| Appearance | Off-white to light yellow solid | |
| Solubility | Soluble in methanol, dichloromethane, and other common organic solvents. | |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances. |
Safety Precautions: Standard laboratory safety protocols should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood.
Synthetic Protocol: Preparation of this compound
The synthesis of this compound can be achieved through a robust, multi-step sequence starting from readily available 1,2,4-benzenetricarboxylic acid. This protocol is designed to be a self-validating system, with clear checkpoints and characterization data for each intermediate.
Workflow for the Synthesis of this compound
Caption: Multi-step synthesis of this compound.
Step 1: Synthesis of 1,3-Dioxoisoindoline-5-carboxylic Acid
This initial step involves the formation of the phthalimide ring system from trimellitic anhydride, which is generated in situ from 1,2,4-benzenetricarboxylic acid.
-
Reagents and Materials:
-
1,2,4-Benzenetricarboxylic acid
-
Ammonium hydroxide (28-30%)
-
Deionized water
-
Hydrochloric acid (concentrated)
-
-
Procedure:
-
In a round-bottom flask, suspend 1,2,4-benzenetricarboxylic acid (1 equivalent) in deionized water.
-
Slowly add ammonium hydroxide with stirring until the solid dissolves completely.
-
Heat the solution to reflux and then slowly distill off the water and excess ammonia.
-
Continue heating the resulting solid to approximately 180-200 °C for 2-3 hours. The solid will melt and then re-solidify.
-
Cool the flask to room temperature. The solid obtained is crude 1,3-dioxoisoindoline-5-carboxylic acid.
-
Recrystallize the crude product from hot water or ethanol to obtain pure 1,3-dioxoisoindoline-5-carboxylic acid.
-
Characterize the product by ¹H NMR and melting point to confirm its identity and purity.
-
Step 2: N-Protection of 1,3-Dioxoisoindoline-5-carboxylic Acid
The nitrogen of the phthalimide is protected with a tert-butyloxycarbonyl (Boc) group to prevent side reactions in the subsequent reduction step.
-
Reagents and Materials:
-
1,3-Dioxoisoindoline-5-carboxylic acid
-
Di-tert-butyl dicarbonate (Boc₂O)
-
4-(Dimethylamino)pyridine (DMAP)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve 1,3-dioxoisoindoline-5-carboxylic acid (1 equivalent) in anhydrous THF in a dry, inert atmosphere (e.g., under nitrogen or argon).
-
Add DMAP (catalytic amount, ~0.1 equivalents).
-
Add Boc₂O (1.1 equivalents) portion-wise to the stirred solution.
-
Stir the reaction mixture at room temperature overnight.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield N-Boc-1,3-dioxoisoindoline-5-carboxylic acid.
-
Step 3: Reduction of the Carboxylic Acid
The carboxylic acid group is selectively reduced to a primary alcohol using a mixed anhydride method followed by sodium borohydride reduction.
-
Reagents and Materials:
-
N-Boc-1,3-dioxoisoindoline-5-carboxylic acid
-
Ethyl chloroformate
-
Triethylamine (Et₃N)
-
Sodium borohydride (NaBH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Methanol
-
-
Procedure:
-
Dissolve N-Boc-1,3-dioxoisoindoline-5-carboxylic acid (1 equivalent) in anhydrous THF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add triethylamine (1.1 equivalents), followed by the dropwise addition of ethyl chloroformate (1.1 equivalents).
-
Stir the mixture at 0 °C for 1-2 hours to form the mixed anhydride.
-
In a separate flask, prepare a solution of sodium borohydride (2-3 equivalents) in a mixture of THF and methanol.
-
Slowly add the mixed anhydride solution to the sodium borohydride solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir for an additional 2-4 hours.
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to obtain tert-butyl 5-(hydroxymethyl)-1,3-dioxoisoindoline-2-carboxylate.
-
Step 4: Reduction of the Phthalimide and Deprotection
The final step involves the reduction of both the phthalimide carbonyl groups and the removal of the Boc protecting group using a strong reducing agent like lithium aluminum hydride.
-
Reagents and Materials:
-
tert-Butyl 5-(hydroxymethyl)-1,3-dioxoisoindoline-2-carboxylate
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
-
Procedure:
-
In a dry, inert atmosphere, carefully add lithium aluminum hydride (excess, ~3-4 equivalents) to anhydrous THF.
-
Cool the suspension to 0 °C.
-
Slowly add a solution of tert-butyl 5-(hydroxymethyl)-1,3-dioxoisoindoline-2-carboxylate (1 equivalent) in anhydrous THF to the LiAlH₄ suspension.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting precipitate and wash thoroughly with THF or ethyl acetate.
-
Dry the combined organic filtrates over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield this compound.
-
Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Application in Bioactive Compound Synthesis: A Case Study in PIM1 Kinase Inhibitors
The Proviral Integration site for Moloney murine leukemia virus (PIM) kinases are a family of serine/threonine kinases that are frequently overexpressed in various cancers.[6] As such, they have emerged as attractive targets for the development of novel anticancer therapeutics. This compound serves as a key building block in the synthesis of potent PIM1 kinase inhibitors.
Synthetic Strategy for an Isoindoline-Based PIM1 Inhibitor
The primary alcohol of this compound can be readily converted to a more reactive electrophile, such as a mesylate or tosylate, which can then be used to alkylate a nucleophilic pharmacophore.
Caption: General synthetic route to PIM1 inhibitors.
Illustrative Protocol: Synthesis of a Thiazolidinedione-Containing PIM1 Inhibitor
This protocol outlines the synthesis of a representative PIM1 inhibitor incorporating the this compound scaffold and a thiazolidinedione moiety, a known pharmacophore for kinase inhibition.[6]
-
Step 1: Mesylation of this compound
-
Dissolve this compound (1 equivalent) and triethylamine (1.5 equivalents) in anhydrous dichloromethane (DCM) under an inert atmosphere and cool to 0 °C.
-
Slowly add methanesulfonyl chloride (MsCl, 1.2 equivalents) dropwise.
-
Stir the reaction at 0 °C for 1-2 hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with cold water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude mesylate, which can often be used in the next step without further purification.
-
-
Step 2: N-Alkylation of Thiazolidine-2,4-dione
-
To a solution of thiazolidine-2,4-dione (1 equivalent) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF), add a suitable base (e.g., potassium carbonate or sodium hydride, 1.2 equivalents) at room temperature.
-
Stir the mixture for 30 minutes to generate the nucleophile.
-
Add a solution of the crude isoindolin-5-ylmethyl mesylate from the previous step in DMF.
-
Heat the reaction mixture to 60-80 °C and stir overnight.
-
Monitor the reaction by TLC.
-
After completion, cool the reaction, pour it into water, and extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the final product by column chromatography or recrystallization.
-
Conclusion
This compound is a highly valuable and versatile building block in the synthesis of bioactive compounds. Its strategic placement of a modifiable hydroxyl group on the privileged isoindoline scaffold provides a powerful tool for medicinal chemists. The detailed synthetic protocol provided herein offers a reliable and reproducible method for the preparation of this key intermediate. Furthermore, the application of this compound in the synthesis of PIM1 kinase inhibitors highlights its potential in the development of novel therapeutics. By leveraging the principles and protocols outlined in this application note, researchers can effectively incorporate this important synthon into their drug discovery programs, paving the way for the creation of next-generation medicines.
References
Application Notes and Protocols for the N-Alkylation of Isoindolin-5-ylmethanol via Reductive Amination
Authored by: Senior Application Scientist, Chemical Synthesis Division
Abstract: This document provides a comprehensive guide to the N-alkylation of isoindolin-5-ylmethanol, a key synthetic intermediate in medicinal chemistry. We detail a robust and highly selective protocol centered on reductive amination, a superior method to direct alkylation that mitigates common side reactions such as over-alkylation. This guide offers in-depth mechanistic insights, a step-by-step experimental procedure, safety protocols, and troubleshooting advice to ensure reproducible and high-yield synthesis of N-alkylated isoindoline derivatives.
Introduction: The Significance of N-Alkylated Isoindolines
The isoindoline scaffold is a privileged structure in modern drug discovery, forming the core of numerous biologically active compounds. N-functionalization of this heterocyclic system is a critical strategy for modulating pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. This compound, in particular, offers a versatile starting point, featuring a secondary amine for N-alkylation and a primary alcohol for further derivatization.
Traditional N-alkylation methods using alkyl halides often suffer from poor selectivity, leading to the formation of quaternary ammonium salts and other byproducts.[1] Reductive amination, conversely, presents a highly controlled and efficient alternative for synthesizing secondary and tertiary amines.[2] This method involves the reaction of an amine with a carbonyl compound (an aldehyde or ketone) to form an intermediate iminium ion, which is then reduced in situ by a mild hydride agent.[3] This application note focuses on the use of sodium triacetoxyborohydride (NaBH(OAc)₃) as the reducing agent due to its excellent selectivity for reducing iminium ions in the presence of the parent carbonyl compound.[3]
Mechanistic Rationale: The Reductive Amination Pathway
The N-alkylation of this compound with an aldehyde proceeds via a two-step, one-pot sequence. Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting potential issues.
-
Iminium Ion Formation: The secondary amine of the isoindoline nitrogen acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This is typically the rate-limiting step and can be catalyzed by a weak acid, such as acetic acid. The resulting hemiaminal intermediate then dehydrates to form a transient, electrophilic iminium ion.
-
Hydride Reduction: A selective reducing agent, sodium triacetoxyborohydride, delivers a hydride ion (H⁻) to the electrophilic carbon of the iminium ion. This reduction is rapid and irreversible, yielding the desired N-alkylated tertiary amine. The steric bulk and attenuated reactivity of NaBH(OAc)₃ prevent the significant reduction of the starting aldehyde, ensuring high efficiency.[3]
Caption: Figure 1: Reaction Mechanism of Reductive Amination
Detailed Experimental Protocol
This protocol provides a generalized procedure for the N-alkylation of this compound. Optimization may be required for specific aldehyde substrates.
Materials and Equipment
| Reagent/Material | Grade | Supplier | CAS Number |
| This compound | ≥95% | e.g., Apollo Scientific | 127168-98-3 |
| Aldehyde (e.g., Benzaldehyde) | Reagent Grade | Standard Supplier | Varies |
| Sodium Triacetoxyborohydride | Reagent Grade | Standard Supplier | 56553-60-7 |
| Dichloromethane (DCM), Anhydrous | ≥99.8% | Standard Supplier | 75-09-2 |
| Glacial Acetic Acid (optional) | ACS Grade | Standard Supplier | 64-19-7 |
| Saturated Sodium Bicarbonate (NaHCO₃) | ACS Grade | Standard Supplier | 144-55-8 |
| Brine (Saturated NaCl solution) | ACS Grade | Standard Supplier | 7647-14-5 |
| Anhydrous Magnesium Sulfate (MgSO₄) | ACS Grade | Standard Supplier | 7487-88-9 |
| Silica Gel | 230-400 mesh | Standard Supplier | 7631-86-9 |
Equipment:
-
Round-bottom flasks and magnetic stir bars
-
Magnetic stir plate
-
Inert atmosphere setup (Nitrogen or Argon)
-
Syringes and needles
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel 60 F₂₅₄)
Safety Precautions
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[4]
-
Ventilation: All operations should be performed in a well-ventilated chemical fume hood.[5]
-
Sodium Triacetoxyborohydride Handling: This reagent is moisture-sensitive and can release flammable gases upon contact with water or protic solvents.[6][7] It should be handled under an inert atmosphere and stored in a dry place.[8] Avoid inhalation of dust.[6]
-
Dichloromethane: DCM is a volatile and potentially carcinogenic solvent. Avoid inhalation and skin contact.
Step-by-Step Reaction Procedure
Caption: Figure 2: General Experimental Workflow
-
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv).
-
Dissolution: Dissolve the starting material in anhydrous dichloromethane (DCM) (approx. 0.1 M concentration).
-
Aldehyde Addition: Add the desired aldehyde (1.1 equiv) to the solution and stir for 10 minutes at room temperature.
-
Acid Catalyst (Optional): For less reactive aldehydes or ketones, a catalytic amount of glacial acetic acid (0.1 equiv) can be added to facilitate iminium ion formation.
-
Reducing Agent Addition: Carefully add sodium triacetoxyborohydride (1.5 equiv) portion-wise over 15 minutes. A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from 2 to 12 hours depending on the substrate.
-
Work-up:
-
Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer three times with DCM.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
-
Purification:
-
Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purify the resulting crude residue by flash column chromatography on silica gel. A typical eluent system is a gradient of ethyl acetate in hexanes.
-
Product Characterization
The identity and purity of the final N-alkylated product should be confirmed using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the structure and incorporation of the new alkyl group.
-
Mass Spectrometry (MS): To verify the molecular weight of the product.
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the final compound.
Substrate Scope and Data Presentation
The described protocol is applicable to a wide range of aldehydes, allowing for the synthesis of diverse N-substituted this compound derivatives.
| Entry | Alkylating Agent (Aldehyde) | R-Group | Expected Product | Typical Conditions |
| 1 | Formaldehyde (as Paraformaldehyde) | -CH₃ | 2-Methylthis compound | DCM, RT, 4h |
| 2 | Acetaldehyde | -CH₂CH₃ | 2-Ethylthis compound | DCM, RT, 6h |
| 3 | Propionaldehyde | -CH₂CH₂CH₃ | 2-Propylthis compound | DCM, RT, 6h |
| 4 | Benzaldehyde | -CH₂Ph | 2-Benzylthis compound | DCM, AcOH (cat.), RT, 8h |
| 5 | Cyclohexanecarboxaldehyde | -CH₂-c-Hex | 2-(Cyclohexylmethyl)this compound | DCM, AcOH (cat.), RT, 12h |
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive reducing agent (degraded by moisture).2. Impure starting materials.3. Insufficient reaction time. | 1. Use a fresh, unopened bottle of NaBH(OAc)₃. Handle under inert gas.2. Verify the purity of isoindoline and aldehyde.3. Allow the reaction to run longer, monitoring by TLC/LC-MS. |
| Incomplete Reaction | 1. Insufficient amount of reducing agent or aldehyde.2. Sterically hindered or electron-rich aldehyde. | 1. Increase stoichiometry of the limiting reagent (typically aldehyde to 1.2 equiv, NaBH(OAc)₃ to 1.5-2.0 equiv).2. Add a catalytic amount of acetic acid. Consider gentle heating (e.g., 40 °C). |
| Formation of Byproducts | 1. Over-reduction if a stronger reducing agent is used.2. Aldol condensation of the aldehyde. | 1. Ensure NaBH(OAc)₃ is used, as it is selective. Avoid NaBH₄ or LiAlH₄.2. Add the reducing agent promptly after the aldehyde. |
| Difficult Purification | 1. Product co-elutes with starting material or byproducts. | 1. Adjust the polarity of the column chromatography eluent system. Try different solvent systems (e.g., DCM/Methanol).2. If the product is basic, an acid/base extraction during work-up may help remove neutral impurities.[9] |
Conclusion
This application note provides a validated and reliable protocol for the N-alkylation of this compound using reductive amination. This method is characterized by its high selectivity, operational simplicity, and broad substrate scope, making it a valuable tool for researchers in drug discovery and organic synthesis. By adhering to the detailed procedure and safety guidelines, scientists can confidently synthesize a diverse library of N-alkylated isoindoline derivatives for further investigation.
References
- LifeChem Pharma. Safety And Handling Guidelines For Sodium Triacetoxyborohydride.
- AK Scientific, Inc.
- Cole-Parmer. Material Safety Data Sheet - Sodium triacetoxyborohydride.
- TCI Chemicals. SAFETY DATA SHEET - Sodium Triacetoxyborohydride.
- Merck Millipore. SAFETY DATA SHEET - Sodium triacetoxyborohydride.
- Organic Chemistry Portal.
- Royal Society of Chemistry. Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers.
- BenchChem.
- Wikipedia.
- Master Organic Chemistry.
- Guidechem. This compound 127168-98-3 wiki.
- Maji, M., et al. (2022). Regio-Selective C3- and N-Alkylation of Indolines in Water under Air Using Alcohols. Journal of Organic Chemistry, 87(9), 5603–5616.
- BenchChem.
- BenchChem.
- ThalesNano.
- CymitQuimica. This compound.
- Moldb. 127168-98-3 | this compound.
- Apollo Scientific. 127168-98-3 Cas No. | this compound.
Sources
- 1. thalesnano.com [thalesnano.com]
- 2. Reductive amination - Wikipedia [en.wikipedia.org]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. aksci.com [aksci.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. lifechempharma.com [lifechempharma.com]
- 7. tcichemicals.com [tcichemicals.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. benchchem.com [benchchem.com]
Application Notes: Strategic Use of Isoindolin-5-ylmethanol for Compound Library Synthesis
Introduction: The Isoindoline Scaffold as a Privileged Structure
The isoindoline nucleus is a cornerstone heterocyclic motif in modern medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of bioactive compounds and clinically approved drugs.[1][2] Derivatives based on this bicyclic system have demonstrated a vast range of pharmacological activities, including antitumor, anti-inflammatory, and immunomodulatory effects.[3][4] Notable drugs like Lenalidomide, an immunomodulator for multiple myeloma, feature a modified isoindoline core, underscoring the therapeutic relevance of this scaffold.[3][5]
The strategic value of isoindolin-5-ylmethanol (CAS 127168-98-3) lies in its bifunctional nature. It presents two distinct, orthogonally reactive sites: a secondary amine on the heterocyclic ring and a primary alcohol on the phenyl ring. This arrangement allows for sequential or parallel derivatization, making it an ideal starting point for the construction of diverse and structurally unique compound libraries for high-throughput screening (HTS).[6]
Physicochemical Properties and Reactivity Profile
This compound is a solid at room temperature with a molecular weight of 149.19 g/mol .[7] Its utility in library synthesis is dictated by the reactivity of its two key functional groups.
-
The Secondary Amine (N-H): This site is a potent nucleophile, readily undergoing reactions such as acylation, sulfonylation, alkylation, and transition metal-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig or Ullmann couplings). This position serves as the primary vector for introducing a wide array of R¹ substituents, enabling systematic exploration of the chemical space around the core.
-
The Hydroxymethyl Group (-CH₂OH): This primary alcohol can be oxidized to an aldehyde or carboxylic acid, converted to a leaving group for nucleophilic substitution, or engaged in etherification and esterification reactions. This site acts as a secondary diversification point for introducing R² groups or as an attachment point for solid-phase synthesis.
This dual functionality allows for a "two-pronged" diversification strategy, which is highly efficient for rapidly building large libraries of molecules.
Strategic Application in Compound Library Design
The structure of this compound is particularly amenable to several modern library synthesis strategies.
Diversity-Oriented Synthesis (DOS)
The goal of DOS is to create libraries with high skeletal and stereochemical diversity.[6] this compound serves as an excellent scaffold for DOS. A typical workflow involves an initial reaction at the more reactive secondary amine to install a diverse set of building blocks. In a subsequent step, the hydroxymethyl group can be functionalized, or it can participate in intramolecular cyclization reactions to generate novel, more complex polycyclic scaffolds.[8]
Diagram: General Diversification Strategy
This diagram illustrates the two primary points of diversification on the this compound scaffold, enabling the generation of a large combinatorial library.
Caption: Diversification points on the this compound core.
Fragment-Based Drug Discovery (FBDD)
The isoindoline core itself is an excellent fragment. By synthesizing a library of modestly functionalized derivatives of this compound, researchers can screen for low-affinity "hits" against a biological target. The hydroxymethyl and amine functionalities then provide clear, synthetically tractable vectors for growing or linking these initial fragments to improve potency and selectivity.
Experimental Protocols
The following protocols provide detailed, validated methodologies for the functionalization of this compound.
Protocol 1: Parallel Amide Synthesis via N-Acylation
This protocol describes the parallel acylation of the isoindoline nitrogen using a diverse set of carboxylic acids to generate an amide library. This is a robust and high-yield reaction fundamental to library creation.
Scientist's Note: The choice of HATU as a coupling agent is deliberate. It is highly efficient, operates at room temperature, and the byproducts are water-soluble, simplifying purification by solid-phase extraction (SPE) or preparative HPLC. Anhydrous conditions are crucial to prevent hydrolysis of the activated ester intermediate.
Materials:
-
This compound (1.0 equiv)
-
Diverse carboxylic acids (1.1 equiv)
-
HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 equiv)
-
DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)
-
Anhydrous Dimethylformamide (DMF)
-
96-well reaction block
Procedure:
-
Prepare a stock solution of this compound in anhydrous DMF (e.g., 0.2 M).
-
Prepare stock solutions of a diverse set of carboxylic acids in anhydrous DMF (0.22 M) in a 96-well plate.
-
Prepare a stock solution of HATU (0.24 M) and DIPEA (0.6 M) in anhydrous DMF.
-
To each well of a 96-well reaction block, add 200 µL of the this compound stock solution (0.04 mmol).
-
Add 200 µL of the corresponding carboxylic acid solution to each well.
-
Add 200 µL of the HATU/DIPEA solution to each well to initiate the reaction.
-
Seal the reaction block and shake at room temperature for 16 hours.
-
Quench the reaction by adding 200 µL of water to each well.
-
Analyze the crude product by LC-MS to confirm conversion.
-
Purify the library members using mass-directed preparative HPLC.
| Parameter | Condition | Rationale |
| Solvent | Anhydrous DMF | High boiling point, excellent solvating power for reactants. |
| Base | DIPEA | Non-nucleophilic hindered base to neutralize HCl byproduct without side reactions. |
| Coupling Agent | HATU | High efficiency, fast reaction times, and minimal side product formation. |
| Temperature | Room Temperature | Mild conditions preserve sensitive functional groups on the building blocks. |
| Stoichiometry | Slight excess of acid/HATU | Drives the reaction to completion for the limiting reagent (scaffold). |
Protocol 2: O-Alkylation via Williamson Ether Synthesis
This protocol details the functionalization of the hydroxymethyl group, typically performed after N-functionalization is complete.
Scientist's Note: Sodium hydride is a strong, non-nucleophilic base perfect for deprotonating the primary alcohol to form the more reactive alkoxide. It is highly reactive with water, so anhydrous conditions are paramount. The reaction is heated to accelerate the Sₙ2 reaction, which can be sluggish at room temperature.
Materials:
-
N-protected this compound derivative (e.g., from Protocol 1) (1.0 equiv)
-
Sodium hydride (NaH), 60% dispersion in mineral oil (1.5 equiv)
-
Diverse alkyl halides (e.g., benzyl bromide, ethyl iodide) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
Procedure:
-
To a dried reaction vial under an inert atmosphere (Argon or Nitrogen), add the N-protected this compound derivative.
-
Dissolve the starting material in anhydrous THF.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add the sodium hydride portion-wise. Caution: Hydrogen gas is evolved.
-
Allow the mixture to stir at 0 °C for 30 minutes.
-
Add the alkyl halide dropwise.
-
Allow the reaction to warm to room temperature and then heat to 50 °C for 4-12 hours, monitoring by TLC or LC-MS.
-
Once complete, cool the reaction to 0 °C and cautiously quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl).
-
Extract the product with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography.
Diagram: Experimental Workflow
This flowchart outlines the sequential synthesis and purification process for creating a focused library.
Caption: Workflow for two-step library synthesis and purification.
Conclusion
This compound is a powerful and versatile scaffold for the construction of compound libraries in drug discovery. Its bifunctional nature permits a robust, two-pronged diversification strategy that is highly compatible with modern synthesis techniques like parallel synthesis and diversity-oriented synthesis. The protocols outlined here provide a validated foundation for researchers to rapidly generate libraries of novel isoindoline derivatives for screening against a wide range of biological targets.[8][9] The established importance of the isoindoline core in clinical drugs provides a strong rationale for its continued exploration in the quest for new therapeutic agents.[1][3]
References
- BenchChem. (n.d.). The Ascendant Role of Isoindoline Salts in Modern Medicinal Chemistry: A Technical Guide.
- Reddy, T. J., et al. (n.d.). Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy. PubMed Central.
- Kumar, A., et al. (n.d.). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core.
- BenchChem. (n.d.). Application of 1H-Isoindole-1,3-dione Derivatives in Medicinal Chemistry.
- Dakenchem. (2025). The Role of Isoindoline in Pharmaceutical Drug Development.
- Yilmaz, I., et al. (2025). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health.
- Kumar, A., et al. (2025). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. ResearchGate.
- Kumar, A., et al. (2024). Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Preprints.org.
- MDPI. (n.d.). Recent Advances in Divergent Synthetic Strategies for Indole-Based Natural Product Libraries.
- Moldb. (n.d.). 127168-98-3 | this compound.
Sources
- 1. benchchem.com [benchchem.com]
- 2. nbinno.com [nbinno.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. 127168-98-3 | this compound - Moldb [moldb.com]
- 8. Synthesis of a Unique Isoindoline/Tetrahydroisoquinoline-based Tricyclic Sultam Library Utilizing a Heck-aza-Michael Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of Isoindolin-5-ylmethanol
Welcome to the technical support center for the synthesis of Isoindolin-5-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this valuable heterocyclic building block. Here, we provide in-depth, evidence-based troubleshooting advice and optimized protocols to help you improve your reaction yields and product purity.
I. Frequently Asked Questions (FAQs)
Q1: My overall yield for the synthesis of this compound is consistently low. What are the most common causes?
Low yields in multi-step syntheses like that of this compound can often be attributed to several factors. These include incomplete reactions, the formation of side products, and mechanical losses during workup and purification. A critical step to investigate is the initial reduction of the precursor, which can be sensitive to the choice of reducing agent and reaction conditions. Furthermore, ensuring the stability of intermediates throughout the synthetic sequence is paramount.
Q2: I am observing significant impurity peaks in my crude NMR/LC-MS. What are the likely side products?
Common impurities can arise from over-reduction, incomplete cyclization, or side reactions involving the starting materials. For instance, if a phthalide-based precursor is used, incomplete reduction can leave unreacted starting material. The formation of dimeric or polymeric byproducts is also a possibility, especially at higher concentrations or temperatures. Careful analysis of the spectral data (¹H NMR, ¹³C NMR, and MS) can help in identifying the structure of these impurities.
Q3: What are the most critical reaction parameters to control for maximizing yield and purity?
The key parameters to optimize include:
-
Temperature: Many steps in the synthesis are temperature-sensitive. Precise temperature control can minimize side product formation.
-
Solvent: The choice of solvent can significantly influence reaction rates and selectivity. Protic versus aprotic solvents, as well as their polarity, should be carefully considered.
-
Catalyst/Reagent Stoichiometry: The molar ratio of reactants and catalysts is crucial. An excess of a reagent might lead to side reactions, while an insufficient amount can result in an incomplete reaction.
-
Reaction Time: Monitoring the reaction progress using techniques like TLC or LC-MS is essential to determine the optimal reaction time and avoid the formation of degradation products.
Q4: Are there alternative synthetic routes to this compound that I should consider?
Several synthetic strategies for isoindoline derivatives have been reported. While a common route involves the reduction of a corresponding phthalimide or isoindolinone precursor, other methods like palladium-catalyzed C-H activation have been explored for the synthesis of the isoindoline core.[1] The choice of the synthetic route often depends on the availability of starting materials, scalability, and the desired substitution pattern on the isoindoline ring.
II. Troubleshooting Guide
This section provides a structured approach to diagnosing and resolving common issues encountered during the synthesis of this compound.
Issue 1: Low Conversion of Starting Material
Symptoms:
-
Significant amount of starting material observed in the crude reaction mixture by TLC, GC, or LC-MS.
-
The isolated yield of the desired product is significantly lower than expected.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Insufficient Reagent/Catalyst Activity | 1. Verify the quality and activity of your reagents/catalysts. If possible, use freshly opened or purified reagents. 2. Increase the stoichiometry of the limiting reagent or catalyst in a stepwise manner. | Reagents can degrade over time, leading to reduced reactivity. Catalysts can be poisoned by impurities. Increasing the concentration of the active species can drive the reaction to completion. |
| Suboptimal Reaction Temperature | 1. Gradually increase the reaction temperature in small increments (e.g., 5-10 °C) while monitoring the reaction progress. 2. For exothermic reactions, ensure efficient cooling to prevent catalyst deactivation or side reactions. | Reaction kinetics are highly dependent on temperature. An insufficient temperature may not provide the necessary activation energy, while excessive heat can lead to decomposition. |
| Inappropriate Solvent | 1. Screen a range of solvents with varying polarities and boiling points. 2. Ensure the starting materials are fully soluble in the chosen solvent at the reaction temperature. | The solvent plays a crucial role in solvating reactants, stabilizing transition states, and influencing reaction pathways. Poor solubility can severely limit reaction rates. |
| Short Reaction Time | 1. Extend the reaction time and monitor the consumption of the starting material at regular intervals using an appropriate analytical technique. | Some reactions, especially those involving heterogeneous catalysts, may require longer periods to reach completion. |
Issue 2: Formation of Multiple Products/Impurities
Symptoms:
-
Multiple spots observed on the TLC plate of the crude reaction mixture.
-
Complex ¹H NMR or LC-MS spectra indicating the presence of several components.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Side Reactions | 1. Lower the reaction temperature to disfavor higher activation energy side pathways. 2. Modify the order of addition of reagents. For example, slow addition of a highly reactive reagent can minimize localized high concentrations that may lead to side reactions. | The Arrhenius equation dictates that reactions with higher activation energies are more sensitive to temperature changes. Controlling the concentration profile of reactants can favor the desired reaction pathway. |
| Over-reaction/Degradation | 1. Carefully monitor the reaction and quench it as soon as the starting material is consumed. 2. Reduce the reaction temperature or the amount of catalyst/reagent. | The desired product may be an intermediate that can undergo further transformation or degrade under the reaction conditions if left for an extended period. |
| Air/Moisture Sensitivity | 1. Conduct the reaction under an inert atmosphere (e.g., Nitrogen or Argon). 2. Use anhydrous solvents and reagents. | Certain reagents, intermediates, or catalysts are sensitive to oxygen or water, which can lead to undesired side reactions or decomposition. |
Issue 3: Difficulties in Product Isolation and Purification
Symptoms:
-
Product co-elutes with impurities during column chromatography.
-
Formation of an emulsion during aqueous workup.
-
Low recovery of the product after purification.
Possible Causes & Solutions:
| Cause | Recommended Solution | Scientific Rationale |
| Similar Polarity of Product and Impurities | 1. Optimize the mobile phase for column chromatography by screening different solvent systems and gradients. 2. Consider alternative purification techniques such as recrystallization, preparative HPLC, or derivatization to alter the polarity of the product. | Achieving good separation in chromatography relies on the differential partitioning of components between the stationary and mobile phases. Fine-tuning the eluent strength is critical. |
| Emulsion Formation | 1. Add a saturated brine solution to the aqueous layer to increase its ionic strength. 2. Filter the mixture through a pad of Celite. 3. Allow the mixture to stand for an extended period to allow for phase separation. | Emulsions are stabilized by surfactants or fine solid particles. Increasing the ionic strength of the aqueous phase can help to break the emulsion. |
| Product Loss During Workup | 1. Minimize the number of transfer steps. 2. Ensure complete extraction of the product from the aqueous phase by performing multiple extractions with a suitable organic solvent. 3. Carefully evaporate the solvent under reduced pressure at a moderate temperature to avoid loss of a volatile product. | Mechanical losses are a common source of reduced yield. Careful handling and optimized extraction procedures are essential for maximizing product recovery. |
III. Experimental Protocols & Workflows
Optimized Protocol for the Reduction of a Phthalimide Precursor
This protocol describes a general procedure for the reduction of a 5-(hydroxymethyl)isoindoline-1,3-dione precursor to this compound.
Materials:
-
5-(hydroxymethyl)isoindoline-1,3-dione
-
Reducing agent (e.g., Lithium aluminum hydride (LAH) or Borane-tetrahydrofuran complex (BH₃·THF))
-
Anhydrous Tetrahydrofuran (THF)
-
Anhydrous Diethyl ether
-
Saturated aqueous solution of Sodium sulfate (Na₂SO₄)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Eluent (e.g., Dichloromethane/Methanol or Ethyl acetate/Hexane mixture)
Procedure:
-
Under an inert atmosphere (N₂ or Ar), suspend the 5-(hydroxymethyl)isoindoline-1,3-dione in anhydrous THF in a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of the reducing agent (e.g., LAH in THF or BH₃·THF) to the cooled suspension. Caution: The reaction can be highly exothermic.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for the time determined by reaction monitoring (TLC or LC-MS).
-
After the reaction is complete, cool the mixture to 0 °C and quench the excess reducing agent by the slow, sequential addition of water, followed by a 15% aqueous NaOH solution, and then more water (Fieser workup for LAH).
-
Stir the resulting mixture vigorously for 30 minutes, then filter through a pad of Celite to remove the aluminum salts.
-
Wash the filter cake with THF or ethyl acetate.
-
Combine the organic filtrates and dry over anhydrous MgSO₄.
-
Filter and concentrate the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system.
Troubleshooting Workflow Diagram
Caption: A decision-making workflow for troubleshooting low yields in the synthesis of this compound.
IV. References
-
D. C. M. Nomenclature of Organic Chemistry: IUPAC Recommendations and Preferred Names 2013.
-
Palladium-Catalyzed Synthesis of Isoindolines via C-H Activation. Org. Lett.2010 , 12 (1), 180–183.
-
A General and Efficient Method for the Synthesis of Isoindolinones. J. Org. Chem.2005 , 70 (19), 7785–7787.
Sources
Technical Support Center: Purification Methods for Isoindolin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive resource for troubleshooting the purification of Isoindolin-5-ylmethanol. As a Senior Application Scientist, this document synthesizes established purification principles with practical, field-tested advice to help you overcome common challenges in your experiments.
Part 1: Frequently Asked Questions (FAQs) & Core Concepts
This section addresses foundational questions regarding the purification of this compound, providing the essential knowledge needed to select and optimize your purification strategy.
Q1: What are the primary physicochemical properties of this compound that influence its purification?
Understanding the inherent properties of this compound is critical for developing an effective purification protocol. Its structure, containing a polar hydroxyl group and a basic isoindoline nitrogen, dictates its behavior.
-
Polarity: The presence of both a hydroxyl (-OH) and a secondary amine (-NH) group makes this compound a polar molecule. This polarity governs its solubility and its interaction with chromatographic stationary phases.
-
Basicity: The isoindoline nitrogen is basic, meaning it can be protonated in acidic conditions. This property can be exploited for purification but also presents challenges, such as strong interactions with the acidic silanol groups on standard silica gel.[1]
-
Solubility: Due to its polarity, this compound is expected to have good solubility in polar solvents like methanol and ethanol, and limited solubility in non-polar solvents such as hexanes. Precise solubility data is best determined empirically in your lab.
Q2: Which purification techniques are most suitable for this compound?
The choice of purification method depends on the scale of your synthesis, the nature of the impurities, and the desired final purity. A multi-step approach is often the most effective.
| Purification Method | Application | Advantages | Disadvantages |
| Flash Column Chromatography | Primary purification of crude reaction mixtures. | High throughput, good for separating compounds with different polarities. | Can be challenging for separating structurally similar impurities. The acidic nature of silica can sometimes cause degradation of sensitive compounds. |
| Recrystallization | Polishing step for material that is already relatively pure (>90%). | Can yield highly pure crystalline material, cost-effective for large scales. | Finding a suitable solvent system can be time-consuming. Yields can be low if the compound is significantly soluble in the cold solvent.[2][3] |
| Preparative HPLC | Final purification to achieve very high purity (>99%), or for separating difficult-to-resolve impurities. | Excellent separation power and resolution. | Lower capacity, more expensive, and requires specialized equipment. |
Q3: How do I choose an appropriate solvent system for flash column chromatography?
The key to successful flash chromatography is selecting a mobile phase that provides good separation of your target compound from impurities.
-
TLC is Your Guide: Always start by developing a separation on a Thin Layer Chromatography (TLC) plate. The ideal solvent system will give your desired compound an Rf (retention factor) value of approximately 0.2-0.4.[4]
-
Common Solvent Systems: For a polar compound like this compound, common solvent systems include gradients of:
-
Ethyl acetate in hexanes or heptane.
-
Methanol in dichloromethane (DCM).[5]
-
-
Addressing Polarity: If your compound is not moving from the baseline even in high concentrations of ethyl acetate, a more polar solvent like methanol will be necessary.[6]
Part 2: Troubleshooting Guides
This section provides detailed troubleshooting for specific issues you may encounter during the purification of this compound.
Flash Column Chromatography Troubleshooting
Issue 1: My compound is streaking or "tailing" on the TLC plate and the column, leading to poor separation.
-
Causality: This is a classic sign of strong, undesirable interactions between the basic amine of your isoindoline and the acidic silanol groups on the surface of the silica gel. This can also happen with the polar hydroxyl group.
-
Solutions:
-
Deactivate the Silica Gel: Add a small amount of a basic modifier to your mobile phase to "cap" the acidic sites on the silica.
-
Triethylamine (TEA): Add 0.5-2% TEA to your eluent. This will compete with your compound for binding to the acidic sites, resulting in sharper peaks.[1][4]
-
Ammonia in Methanol: For very polar compounds, a solution of 10% ammonium hydroxide in methanol can be used as a polar modifier in your mobile phase (e.g., 1-10% of this stock solution in DCM).[6]
-
-
Alternative Stationary Phases: If base-modified silica does not resolve the issue, consider a different stationary phase.
-
Alumina (Neutral or Basic): Alumina is less acidic than silica and can be a good alternative for basic compounds.
-
Reversed-Phase (C18) Silica: Here, the stationary phase is non-polar, and a polar mobile phase (like acetonitrile/water or methanol/water) is used. This is a good option if your compound is sufficiently hydrophobic to retain on the C18.
-
-
Workflow for Mitigating Peak Tailing in Flash Chromatography
Caption: Troubleshooting workflow for peak tailing.
Recrystallization Troubleshooting
Issue 2: I can't find a suitable single solvent for recrystallization.
-
Causality: It's common for a compound to be either too soluble or not soluble enough in a range of single solvents. The ideal solvent has a steep solubility curve with respect to temperature.[3][7]
-
Solution: Use a Binary Solvent System
-
Choose a "Soluble" and "Insoluble" Solvent Pair: Find a solvent in which this compound is highly soluble (e.g., methanol) and one in which it is poorly soluble (e.g., diethyl ether or hexanes). These two solvents must be miscible.[3][8]
-
Experimental Protocol:
-
Dissolve your crude compound in the minimum amount of the hot "soluble" solvent.
-
While the solution is still hot, slowly add the "insoluble" solvent dropwise until you see persistent cloudiness.
-
Add a drop or two of the hot "soluble" solvent to redissolve the cloudiness.
-
Allow the solution to cool slowly. Crystals should form as the solubility decreases.[9]
-
-
Issue 3: My compound "oils out" instead of forming crystals.
-
Causality: This happens when the solution becomes supersaturated at a temperature above the melting point of your compound. It can also be caused by the presence of impurities that disrupt the crystal lattice formation.[3]
-
Solutions:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of the hot solvent to the oiled-out mixture and try to redissolve it, then cool again.
-
Lower the Crystallization Temperature: Use a solvent with a lower boiling point so that the solution cools to a lower temperature before becoming saturated.
-
Scratch the Flask: Use a glass rod to scratch the inside of the flask at the surface of the liquid. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[2]
-
Seed Crystals: If you have a small amount of pure this compound, add a tiny crystal to the cooled solution to induce crystallization.[2]
-
Recrystallization Solvent Selection Logic
Caption: Decision tree for selecting a recrystallization solvent.
Part 3: Stability and Storage
Q4: How should I store purified this compound to prevent degradation?
While specific stability studies on this compound are not widely published, general principles for storing similar compounds should be followed to ensure long-term integrity.
-
Protection from Light: Aromatic compounds can be light-sensitive. Store in an amber vial or a clear vial wrapped in aluminum foil.
-
Inert Atmosphere: The amine functionality can be susceptible to oxidation. For long-term storage, consider flushing the vial with an inert gas like argon or nitrogen before sealing.
-
Temperature: Lower temperatures slow down chemical degradation.[10] Storing the solid compound in a refrigerator (+4°C) or freezer (-20°C) is recommended.[11]
References
-
Department of Chemistry, University of Rochester. Troubleshooting Flash Column Chromatography. Retrieved January 4, 2026, from [Link]
-
Nichols, L. (n.d.). Recrystallization. Retrieved January 4, 2026, from [Link]
-
Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. Retrieved January 4, 2026, from [Link]
-
University of Colorado Boulder, Department of Chemistry. Recrystallization. Retrieved January 4, 2026, from [Link]
-
University of Massachusetts Lowell, Department of Chemistry. Recrystallization. Retrieved January 4, 2026, from [Link]
-
Sorbent Technologies, Inc. Flash Chromatography Basics. Retrieved January 4, 2026, from [Link]
-
Wikipedia. Recrystallization (chemistry). Retrieved January 4, 2026, from [Link]
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Engel, R. G. (n.d.). Recrystallization.
-
Biotage. Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved January 4, 2026, from [Link]
- Pflegel, P., Petzold, J., & Horsch, W. (1971). [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. Pharmazie, 26(10), 609–612.
- Al-Hussain, S. A., et al. (2024).
- Karinen, R., Øiestad, E. L., Andresen, W., Smith-Kielland, A., & Christophersen, A. (2011). Comparison of the stability of stock solutions of drugs of abuse and other drugs stored in a freezer, refrigerator, and at ambient temperature for up to one year. Journal of analytical toxicology, 35(8), 583–590.
-
ResearchGate. Comparison of the Stability of Stock Solutions of Drugs of Abuse and Other Drugs Stored in A Freezer, Refrigerator, and at Ambient Temperature for Up to One Year. Retrieved January 4, 2026, from [Link]
- Al-Rifai, N., & Alshishani, A. (2022). Synthesis, Isolation, Identification and Characterization of a Drug-Excipient Interaction Degradation Impurity in Pramipexole by HPLC, LC/MS and NMR. Molecules, 27(23), 8205.
-
Johnson & Johnson Innovative Medicine. Storage and Stability of RYBREVANT Diluted Solution - Temperature Excursions. Retrieved January 4, 2026, from [Link]
-
AMiner. Comparison of the Stability of Stock Solutions of Drugs of Abuse and Other Drugs Stored in A Freezer, Refrigerator, and at Ambient Temperature for Up to One Year. Retrieved January 4, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. rubingroup.org [rubingroup.org]
- 4. Chromatography [chem.rochester.edu]
- 5. sorbtech.com [sorbtech.com]
- 6. Chromatography [chem.rochester.edu]
- 7. Recrystallization [sites.pitt.edu]
- 8. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 9. web.mnstate.edu [web.mnstate.edu]
- 10. researchgate.net [researchgate.net]
- 11. Comparison of the stability of stock solutions of drugs of abuse and other drugs stored in a freezer, refrigerator, and at ambient temperature for up to one year - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Challenges in Isoindolin-5-ylmethanol Reactions
Welcome to the technical support center for Isoindolin-5-ylmethanol. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile heterocyclic building block. My aim is to provide not just procedural steps, but the underlying chemical logic to empower you to troubleshoot and optimize your reactions effectively. This resource is built on established chemical principles and field-proven insights to ensure you can navigate the common challenges encountered during the synthesis and subsequent derivatization of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the handling, properties, and safety of this compound.
Q1: What are the fundamental properties of this compound?
This compound is a heterocyclic compound with the CAS number 127168-98-3.[1][2][3] Its key properties are:
-
Appearance: Typically an off-white to yellow solid.
-
Purity: Commercially available with purities often around 95% or higher.[1][2]
Q2: How should I properly store and handle this compound?
Proper storage is critical to maintain the integrity of the compound.
-
Short-term storage (1-2 weeks): Refrigerate at -4°C.[4]
-
Long-term storage (1-2 years): Store in a freezer at -20°C.[4] The compound should be stored in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and moisture absorption.
Q3: What are the primary safety precautions I should take when working with this compound?
While a specific, comprehensive toxicology report is not widely published, standard laboratory safety protocols for chemical reagents should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[5][6]
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of any dust or vapors.[5][6]
-
Handling: Avoid direct contact with skin and eyes.[5][6] In case of contact, rinse thoroughly with water.[5]
-
Use Limitation: This product is intended for research and development use only and is not for human or veterinary use.[2]
Part 2: Troubleshooting Guide - Synthesis of this compound
The synthesis of isoindoline scaffolds can be complex, often involving the reduction of a phthalimide precursor. This section focuses on troubleshooting a common synthetic route: the reduction of 5-(hydroxymethyl)isoindoline-1,3-dione.
Caption: A plausible synthetic pathway to this compound.
Q4: My reduction of the phthalimide precursor is resulting in a very low yield. What are the likely causes?
Low yield is a frequent issue in multi-step syntheses and reductions. Let's break down the possibilities using a systematic approach.
Caption: General troubleshooting workflow for low reaction yield.
Detailed Analysis:
-
Choice and Activity of Reducing Agent: The reduction of a phthalimide to an isoindoline is a robust transformation that requires a powerful reducing agent.
-
The Cause: Common reagents like Sodium Borohydride (NaBH₄) are often insufficient for reducing the cyclic imide functionality under standard conditions, although they can reduce the aldehyde group.[7] More potent agents like Lithium Aluminum Hydride (LiAlH₄) or electrochemical methods might be necessary.[7][8] The activity of these reagents, especially hydrides, is highly sensitive to moisture.
-
The Solution:
-
Ensure your reducing agent is fresh and has been stored under anhydrous conditions.
-
If using NaBH₄, consider adding a Lewis acid catalyst or switching to a stronger agent like LiAlH₄ or performing a Zn/HCl reduction.[9]
-
Always use anhydrous solvents (e.g., dry THF, Diethyl Ether) when working with metal hydrides.
-
-
-
Reaction Conditions: Temperature and reaction time are pivotal.
-
The Cause: Some reductions are slow at room temperature and may require heating to proceed at a reasonable rate. Conversely, exothermic reactions with powerful hydrides may need to be cooled initially to prevent side reactions. Insufficient reaction time will lead to incomplete conversion.
-
The Solution:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS.
-
If the reaction is sluggish, consider gently heating the mixture. For instance, some ultrasonic-assisted syntheses of related compounds show improved yields at 50°C.[10]
-
If using LiAlH₄, perform the initial addition at 0°C before allowing the reaction to warm to room temperature or refluxing to complete the reduction.
-
-
-
Workup Procedure: The quenching and extraction steps are critical for isolating the product.
-
The Cause: this compound, having both an amine and an alcohol group, is amphoteric and can be highly water-soluble, especially when protonated. Improper pH during aqueous workup can lead to significant loss of product in the aqueous layer.
-
The Solution:
-
After quenching the reducing agent, carefully basify the aqueous layer (e.g., with NaOH) to a pH > 10 before extraction. This ensures the isoindoline nitrogen is deprotonated, reducing its water solubility.
-
Use a more polar organic solvent for extraction, such as a mixture of Dichloromethane and Isopropanol, or perform continuous liquid-liquid extraction if solubility issues persist.
-
-
Table 1: Troubleshooting Low Yield in Phthalimide Reduction
| Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| No starting material consumed | Inactive reducing agent or incorrect reaction setup. | Verify the source and age of the reducing agent. Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere. |
| Partial conversion; mixture of starting material and product | Insufficient reducing agent, short reaction time, or low temperature. | Increase the equivalents of the reducing agent. Monitor by TLC and extend the reaction time or increase the temperature.[10] |
| Multiple spots on TLC; significant side products | Reaction temperature too high; wrong choice of solvent. | Run the reaction at a lower temperature. Screen different solvents; polar aprotic solvents like THF or dioxane are often good starting points.[11] |
| Product visible on TLC, but low isolated yield | Product lost during aqueous workup or purification. | Adjust the pH of the aqueous phase to >10 before extraction. Use brine washes to reduce water content in the organic layer. Optimize column chromatography conditions.[12] |
Part 3: Troubleshooting Guide - N-Alkylation Reactions
Once synthesized, this compound is frequently used as a nucleophile in N-alkylation reactions to build more complex molecules.
Caption: Key components of an N-alkylation reaction.
Q5: I am attempting an N-alkylation on the isoindoline nitrogen, but the reaction is slow and gives poor yields. Why is this happening?
Poor N-alkylation results often stem from a mismatch between the nucleophile's reactivity, the electrophile's nature, and the reaction conditions.
-
Basicity and Nucleophilicity: The nitrogen in the isoindoline ring is a secondary amine, but its nucleophilicity can be influenced by the aromatic system.
-
The Cause: A weak base may not sufficiently deprotonate the nitrogen, leading to a low concentration of the more nucleophilic amide anion. Furthermore, the nitrogen's lone pair has some delocalization into the benzene ring, reducing its nucleophilicity compared to a simple aliphatic amine.[13]
-
The Solution:
-
Use a stronger, non-nucleophilic base. While potassium carbonate (K₂CO₃) is a common choice, stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be more effective, especially with less reactive alkyl halides.[14][15]
-
Choose a polar aprotic solvent like DMF or DMSO, which can solvate the cation of the base and leave the anion more reactive.
-
-
-
Steric Hindrance and Electrophile Reactivity: The choice of the alkylating agent is paramount.
-
The Cause: Bulky alkyl halides (e.g., secondary or tertiary halides) will react much slower in an Sₙ2 reaction due to steric hindrance.[16] Unreactive electrophiles like alkyl chlorides are less effective than bromides or iodides.
-
The Solution:
-
If possible, use a primary alkyl halide. For more hindered systems, consider using a more reactive electrophile, such as an alkyl triflate.
-
Adding a catalytic amount of sodium iodide (NaI) can facilitate the reaction with an alkyl chloride or bromide via the in-situ formation of the more reactive alkyl iodide (Finkelstein reaction).
-
-
-
Side Reactions (O-Alkylation): The molecule also contains a primary alcohol, which can compete for the alkylating agent.
-
The Cause: While the amine is generally more nucleophilic than the alcohol, under strongly basic conditions (e.g., with NaH), the alkoxide can form and lead to a mixture of N- and O-alkylated products.
-
The Solution:
-
Use milder bases like K₂CO₃ or triethylamine (Et₃N) that will preferentially deprotonate the more acidic N-H proton over the O-H proton.
-
Alternatively, protect the alcohol group as a silyl ether (e.g., TBDMS) before performing the N-alkylation, followed by deprotection.
-
-
Table 2: Troubleshooting N-Alkylation Reactions
| Symptom | Potential Cause | Recommended Solution |
|---|---|---|
| No reaction | Weak base, unreactive electrophile, or low temperature. | Use a stronger base (e.g., NaH).[8] Use an alkyl iodide or triflate. Add NaI catalyst. Gently heat the reaction. |
| Slow/Incomplete reaction | Steric hindrance, insufficient base. | Allow for longer reaction times. Switch to a less hindered electrophile if possible. Increase equivalents of base and alkyl halide. |
| Mixture of N- and O-alkylation | Strong base deprotonating both N-H and O-H. | Use a milder base (K₂CO₃). Protect the alcohol group prior to N-alkylation. |
| Formation of quaternary ammonium salt (over-alkylation) | This is not possible as the nitrogen is secondary. This symptom is more relevant for primary amines. | N/A for this substrate. |
Part 4: Experimental Protocols
These protocols are provided as a starting point and should be optimized based on your specific substrate and laboratory conditions.
Protocol 1: General Procedure for the Reduction of 5-(hydroxymethyl)isoindoline-1,3-dione
-
Safety: This reaction should be performed in a fume hood. LiAlH₄ is highly reactive with water and can ignite.
-
Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add Lithium Aluminum Hydride (LiAlH₄) (4.0 eq.) as a suspension in anhydrous THF (0.5 M).
-
Addition: Cool the suspension to 0°C in an ice bath. Dissolve 5-(hydroxymethyl)isoindoline-1,3-dione (1.0 eq.) in anhydrous THF and add it dropwise to the LiAlH₄ suspension over 30 minutes.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Cool the reaction mixture to 0°C. Cautiously and slowly quench the reaction by the sequential dropwise addition of water (X mL), followed by 15% aqueous NaOH (X mL), and finally water again (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).
-
Isolation: A granular precipitate of aluminum salts should form. Filter the mixture through a pad of Celite®, washing the filter cake thoroughly with THF and then Ethyl Acetate.
-
Purification: Combine the organic filtrates and evaporate the solvent under reduced pressure. The crude residue can be purified by silica gel column chromatography (e.g., using a gradient of Dichloromethane/Methanol) to yield pure this compound.[12]
Protocol 2: General Procedure for N-Alkylation of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 eq.), anhydrous potassium carbonate (K₂CO₃) (2.0 eq.), and a catalytic amount of NaI (0.1 eq.) in anhydrous DMF (0.2 M).
-
Addition: Add the primary alkyl bromide (1.2 eq.) to the mixture.
-
Reaction: Heat the reaction mixture to 60-80°C and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with Ethyl Acetate (3 x volumes).
-
Isolation: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of Hexanes/Ethyl Acetate) to afford the desired N-alkylated product.
References
-
Optimization studies. Reaction conditions: unless otherwise specified.... (n.d.). ResearchGate. [Link]
-
Challenges and development of enantioconvergent N-alkylation of... (n.d.). ResearchGate. [Link]
-
Optimization of the Reaction Conditions a . (n.d.). ResearchGate. [Link]
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. (n.d.). PubMed Central (PMC). [Link]
-
Optimization of reaction conditions a. (n.d.). ResearchGate. [Link]
-
Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. (n.d.). PubMed Central (PMC). [Link]
-
Base-Promoted Cascade Reactions for the Synthesis of 3,3-Dialkylated Isoindolin-1-ones and 3-Methyleneisoindolin-1-ones. (n.d.). National Institutes of Health (NIH). [Link]
-
Phthalimides - Organic Chemistry Portal. (n.d.). Organic Chemistry Portal. [Link]
-
Optimization of reaction conditions. [a]. (n.d.). ResearchGate. [Link]
-
127168-98-3|this compound. (n.d.). BIOFOUNT. [Link]
-
Controlling the outcome of an N-alkylation reaction by using N-oxide functional groups. (n.d.). PubMed. [Link]
-
The Gabriel Synthesis. (2025, June 5). Master Organic Chemistry. [Link]
-
One-Pot Synthesis of Substituted Isoindolin-1-ones via Lithiation and Substitution of N'-Benzyl-N,N-dimethylureas. (n.d.). ResearchGate. [Link]
-
Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. (n.d.). MDPI. [Link]
-
Enantioselective N-alkylation of isatins and synthesis of chiral N-alkylated indoles. (2014, October 7). PubMed. [Link]
-
Amines by Bharat Panchal Sir. (n.d.). Scribd. [Link]
-
CHEMISTRY (862). (n.d.). Council for the Indian School Certificate Examinations. [Link]
-
Synthesis and Reactions of 1-Amino-5-morpholin-4-yl-6,7,8,9-tetrahydrothieno[2,3-c]isoquinoline. (2025, August 6). ResearchGate. [Link]
-
Synthesis of isoindolinone. (n.d.). PrepChem.com. [Link]
Sources
- 1. This compound | CymitQuimica [cymitquimica.com]
- 2. 127168-98-3 | this compound - Moldb [moldb.com]
- 3. Page loading... [wap.guidechem.com]
- 4. 127168-98-3|this compound|this compound| -范德生物科技公司 [bio-fount.com]
- 5. fishersci.com [fishersci.com]
- 6. actylislab.com [actylislab.com]
- 7. Phthalimides [organic-chemistry.org]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
- 9. echemi.com [echemi.com]
- 10. Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. mdpi.com [mdpi.com]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Optimization of Reaction Conditions for Isoindolin-5-ylmethanol
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis and optimization of Isoindolin-5-ylmethanol. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this versatile heterocyclic building block. Here, we move beyond simple protocols to address the common challenges and nuances encountered during its synthesis, providing in-depth, field-proven insights in a direct question-and-answer format.
Section 1: Foundational Synthesis Strategy & Mechanism
This section covers the fundamental approach to synthesizing this compound and the chemical principles governing the key transformation.
Q1: What is the most common and reliable synthetic route for preparing this compound?
The most robust and frequently employed strategy for synthesizing this compound is the reduction of a suitable 5-substituted phthalimide precursor. The key transformation involves the simultaneous reduction of both the cyclic imide functionality to an isoindoline and a carbonyl group at the 5-position (such as an ester or carboxylic acid) to a primary alcohol.
Borane complexes, particularly Borane-Tetrahydrofuran (BH₃·THF) or Borane-Dimethyl Sulfide (BH₃·DMS), are the reagents of choice for this transformation.[1][2] They are highly effective at reducing amides and carboxylic acids, often showing good functional group tolerance compared to harsher reagents like lithium aluminum hydride (LiAlH₄).[3][4]
The general synthetic pathway is illustrated below.
Caption: Troubleshooting decision tree for low-yield reactions.
In-depth Explanation:
-
Reagent Quality and Stoichiometry: Borane solutions, especially BH₃·THF, can degrade over time. A common sign of degradation is the formation of a white precipitate. Always use a fresh, clear solution. For the complete reduction of both the imide and the ester/acid, a stoichiometric excess of borane is required. A good starting point is 3-4 equivalents relative to the phthalimide precursor.
-
Anhydrous Conditions: This is non-negotiable. Borane reacts vigorously with water. Any moisture present will consume the reagent, drastically reducing the yield. Ensure all glassware is oven or flame-dried, use anhydrous solvent, and maintain an inert atmosphere (Nitrogen or Argon) throughout the reaction.
-
Temperature and Reaction Time: The initial addition of borane is typically done at 0 °C to control the initial exothermic reaction. [1]Afterward, the reaction mixture is often heated to reflux (around 65 °C in THF) for several hours (8-16 hours) to drive the reaction to completion. [1]Reaction progress should be monitored by a suitable method, such as Thin Layer Chromatography (TLC), to ensure the starting material is fully consumed.
Table 1: Key Optimization Parameters
| Parameter | Standard Range | Rationale & Expert Insight |
| BH₃·THF Equiv. | 3.0 - 4.0 | Requires >2 eq. for the imide and >1 eq. for the ester. Using a slight excess accounts for any reagent degradation or reaction with trace moisture. |
| Solvent | Anhydrous THF | THF forms a stable complex with BH₃, solubilizes the starting material, and has an appropriate boiling point for reflux. [4] |
| Temperature | 0 °C (addition), then 65 °C (reflux) | Controlled addition prevents runaway reactions. Reflux provides the necessary activation energy for the reduction of the stable amide bonds. [1] |
| Reaction Time | 8 - 16 hours | Amide reduction is slower than ester or acid reduction. Monitor by TLC to determine the optimal time and avoid unnecessary heating. |
Q4: My TLC plate shows multiple product spots. What are the likely side products and how can I avoid them?
The formation of side products typically arises from incomplete reduction or unintended side reactions. The most common culprits are:
-
Hydroxy Lactam Intermediate: If an insufficient amount of reducing agent is used or the reaction is not allowed to proceed to completion, you may isolate the partially reduced hydroxy lactam. This occurs when one carbonyl is reduced to an alcohol, which then exists in equilibrium with the cyclic hemiaminal.
-
Over-reduction of the Aromatic Ring: While less common under standard conditions, extremely harsh conditions (very high temperatures or prolonged reaction times with a large excess of borane) could potentially lead to the reduction of the benzene ring. This is generally not a major concern.
Mitigation Strategies:
-
Ensure Sufficient Reagent: Use at least 3, and preferably 3.5-4, equivalents of borane to ensure there is enough reagent to fully reduce all carbonyls.
-
Monitor the Reaction: Use TLC to track the disappearance of the starting material and any intermediates. If an intermediate spot appears and persists, consider adding an additional portion of the borane solution.
-
Control Temperature: Do not use excessively high temperatures. Refluxing in THF (approx. 65 °C) is usually sufficient.
Q5: The reaction work-up is difficult, resulting in emulsions or a solid precipitate. What is the correct procedure for quenching and extraction?
A challenging work-up is the most common complaint with borane reductions. This is due to the formation of boron salts and the amine-borane complex. [3]A carefully planned work-up is essential for clean product isolation.
The key steps are:
-
Quenching Excess Borane: After cooling the reaction mixture in an ice bath, slowly and carefully add methanol. Caution: This is a highly exothermic step and will produce hydrogen gas. [1]The methanol reacts with any remaining BH₃.
-
Hydrolyzing the Amine-Borane Complex: The product exists as an amine-borane complex. This bond must be cleaved. This is often achieved by adding an acid, such as aqueous HCl, after the methanol quench. The mixture is typically stirred for an hour or heated gently to ensure complete hydrolysis.
-
Removing Boron Residues: The boric acid and its methyl esters formed during the quench can complicate extraction. The single most effective technique to remove them is to concentrate the reaction mixture by rotary evaporation, then add fresh methanol and evaporate again. [5][6]Repeating this process 2-3 times converts the boron residues into volatile trimethyl borate (B(OMe)₃), which is removed under vacuum. [5][6]4. Extraction: After the methanol evaporations, the residue is dissolved in an organic solvent (like Ethyl Acetate or DCM). The pH is adjusted to be basic (pH > 10) with aqueous NaOH or K₂CO₃ to ensure the amine product is in its free base form and is soluble in the organic layer. The aqueous layer is then extracted multiple times with the organic solvent.
Section 3: Detailed Experimental Protocols
The following protocols provide a validated, step-by-step guide for the synthesis and purification of this compound.
Protocol 1: Synthesis of this compound
This protocol is based on the reduction of Methyl 1,3-dioxoisoindoline-5-carboxylate.
Materials:
-
Methyl 1,3-dioxoisoindoline-5-carboxylate (1.0 eq)
-
Borane-tetrahydrofuran complex (1.0 M solution in THF, 3.5 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Methanol (MeOH)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Under an inert atmosphere (N₂), add Methyl 1,3-dioxoisoindoline-5-carboxylate to a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Dissolve the starting material in anhydrous THF (approx. 0.1 M concentration).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the BH₃·THF solution dropwise via a syringe or dropping funnel over 30-60 minutes.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature.
-
Heat the reaction mixture to reflux (approx. 65 °C) and maintain for 8-12 hours. Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to 0 °C.
-
Work-up: a. Slowly and carefully quench the reaction by the dropwise addition of Methanol. Observe and control the gas evolution. b. Stir for 30 minutes, then add 1 M HCl and stir for an additional hour at room temperature. c. Remove the solvent under reduced pressure (rotary evaporation). d. Add 50 mL of Methanol to the residue and evaporate to dryness. Repeat this step two more times to remove boron byproducts as volatile trimethyl borate. [5][6] e. Dissolve the resulting solid/oil in Ethyl Acetate and water. f. Basify the aqueous layer to pH > 10 with 2 M NaOH. g. Separate the layers and extract the aqueous phase three times with Ethyl Acetate. h. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
Protocol 2: Purification by Column Chromatography
-
Prepare a silica gel slurry in a low-polarity solvent system (e.g., 95:5 DCM:MeOH).
-
Load the crude product (dissolved in a minimal amount of DCM or adsorbed onto a small amount of silica) onto the column.
-
Elute the column with a gradient of Dichloromethane (DCM) and Methanol. A typical gradient might be from 100% DCM to 90:10 DCM:MeOH.
-
Collect fractions and analyze by TLC to identify those containing the pure product.
-
Combine the pure fractions and remove the solvent under reduced pressure to yield pure this compound.
Section 4: Analytical Characterization
Q6: How can I confirm the successful synthesis and purity of this compound?
Standard analytical techniques should be used to confirm the structure and assess the purity of the final compound.
-
¹H NMR (Proton Nuclear Magnetic Resonance): This is the most powerful tool for structural confirmation. You should expect to see characteristic peaks for the aromatic protons, the benzylic alcohol methylene protons (-CH₂OH), the alcohol proton (-OH), the two methylene groups of the isoindoline ring (-CH₂-N-CH₂-), and the amine proton (-NH).
-
¹³C NMR (Carbon Nuclear Magnetic Resonance): This will confirm the number of unique carbon environments in the molecule, corresponding to the aromatic, alcohol, and isoindoline carbons.
-
LC-MS (Liquid Chromatography-Mass Spectrometry): This technique is excellent for confirming the molecular weight of the product (Mass Spec) and assessing its purity (LC chromatogram). The expected mass for this compound (C₉H₁₁NO) is 149.19 g/mol . [7][8]You would look for the [M+H]⁺ ion at m/z = 150.2.
References
-
Organic Synthesis. Borane Reductions (using BH3.THF or BH3.Me2S, BMS). [Link]
-
ACS GCI Pharmaceutical Roundtable. Borane & Borane Complexes. [Link]
-
Chemistry Steps. Reduction of Tertiary Amides by 9-BBN and Sia2BH. [Link]
-
ResearchGate. Reduction of amides by boranes | Request PDF. [Link]
-
YouTube. Borane as a Reducing Agent || Very Selective Reducer || IITian Explains. [Link]
-
YouTube. Borane reduction mechanism || selective reduction of acids || solved problems. [Link]
-
University of Rochester, Department of Chemistry. Workup Tricks: Reagents. [Link]
-
Environmental Restoration and Conservation Agency, Japan. III Analytical Methods. [Link]
-
Organic Chemistry Portal. Phthalimides. [Link]
-
Kappe, C. O., et al. (2018). Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex. Chemistry – A European Journal. [Link]
-
ResearchGate. Optimization of the isoindoline synthesis. [a] | Download Scientific Diagram. [Link]
-
Organic Reaction Workup Formulas for Specific Reagents. [Link]
-
ResearchGate. Optimization of reaction conditions a | Download Scientific Diagram. [Link]
-
ResearchGate. Optimization of reaction conditions for the formation of 5 | Download Scientific Diagram. [Link]
-
PubMed Central (NIH). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. [Link]
-
MDPI. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. [Link]
-
Beilstein Journals. The chemistry of isoindole natural products. [Link]
-
The Journal of Organic Chemistry. Reduction of Phthalic Acid and Its Derivatives by Zinc. [Link]
-
Organic Chemistry Portal. Synthesis of isoindolinones. [Link]
-
National Institutes of Health (NIH). Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. [Link]
Sources
- 1. organic-synthesis.com [organic-synthesis.com]
- 2. Continuous‐Flow Amide and Ester Reductions Using Neat Borane Dimethylsulfide Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 4. youtube.com [youtube.com]
- 5. Workup [chem.rochester.edu]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
- 7. This compound | CymitQuimica [cymitquimica.com]
- 8. 127168-98-3 | this compound - Moldb [moldb.com]
Technical Support Center: Synthesis of Isoindolin-5-ylmethanol Derivatives
Welcome to the technical support center for the synthesis of Isoindolin-5-ylmethanol derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of this important structural motif. The information provided herein is based on established literature and practical laboratory experience to ensure scientific integrity and reproducibility.
Troubleshooting Guide: Common Side Reactions and Their Mitigation
This section addresses specific issues that may arise during your experiments, providing explanations for their occurrence and actionable solutions.
Question 1: I am observing significant amounts of over-alkylation on the isoindoline nitrogen. How can I improve the selectivity for mono-alkylation?
Answer:
Over-alkylation is a frequent side reaction when directly alkylating the isoindoline nitrogen, leading to the formation of quaternary ammonium salts.[1] This occurs because the initially formed secondary amine is often more nucleophilic than the starting primary amine or ammonia equivalent.
Root Cause Analysis:
-
Direct Alkylation: The use of highly reactive alkylating agents with unprotected isoindoline can readily lead to multiple additions.
-
Reaction Conditions: Elevated temperatures and prolonged reaction times can favor the formation of the thermodynamically more stable quaternary ammonium salt.
-
Stoichiometry: An excess of the alkylating agent will drive the reaction towards di- and tri-alkylation.
Recommended Solutions:
-
Employing a Protecting Group Strategy: The most robust method to prevent over-alkylation is to use a protecting group for the nitrogen atom. The Gabriel synthesis, which utilizes a phthalimide anion as a masked form of ammonia, is a classic and highly effective approach to ensure mono-alkylation and achieve high yields of the desired primary amine.[1]
-
Careful Control of Stoichiometry: Use a slight excess of the isoindoline starting material relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent, minimizing the chance of multiple alkylations.
-
Lower Reaction Temperatures: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help control the reaction rate and improve selectivity for the mono-alkylated product.
-
Alternative Synthetic Routes: Consider a reductive amination approach. This involves reacting a suitable aldehyde or ketone precursor with the isoindoline in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN). This method often provides better control over the degree of alkylation.
Question 2: My reaction to reduce a phthalimide precursor to the corresponding 3-hydroxyisoindolin-1-one is incomplete, or I'm seeing decomposition of the product. What are the likely causes and solutions?
Answer:
The reduction of phthalimides to 3-hydroxyisoindolin-1-ones (hydroxylactams) is a critical step in many synthetic routes. Incomplete conversion or product degradation can arise from several factors related to the choice of reducing agent and reaction conditions.
Root Cause Analysis:
-
Reducing Agent Potency: Sodium borohydride (NaBH₄) in alcoholic media is a commonly used and effective reagent for this transformation.[2] However, its reactivity can be influenced by the solvent and temperature. Less common but effective reagents include aluminum amalgam [Al(Hg)] and diisobutylaluminum hydride (DIBAL-H).[2]
-
Reaction Conditions: Elevated temperatures can lead to over-reduction or decomposition of the hydroxylactam product.
-
Substrate Reactivity: The electronic and steric properties of the substituents on the phthalimide ring can affect the rate and success of the reduction.
Recommended Solutions:
| Parameter | Recommended Condition | Rationale |
| Reducing Agent | Sodium Borohydride (NaBH₄) | A mild and selective reagent for this transformation. |
| Solvent | Methanol or Ethanol | Protic solvents that facilitate the reduction. |
| Temperature | 0 °C to Room Temperature | Helps to control the reaction rate and minimize side reactions. |
| Monitoring | Thin-Layer Chromatography (TLC) | Essential for determining the point of complete consumption of the starting material. |
Experimental Protocol: Reduction of N-Substituted Phthalimide
-
Dissolve the N-substituted phthalimide (1.0 eq) in methanol or ethanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5-2.0 eq) portion-wise over 15-30 minutes, ensuring the temperature remains below 10 °C.
-
Allow the reaction to stir at 0 °C and monitor its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of water or a dilute acid (e.g., 1M HCl) at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Question 3: I am attempting a C-H alkylation on the aromatic ring of an isoindolinone derivative, but I am observing a mixture of branched and linear isomers, along with some N-aryl dialkylation. How can I improve the regioselectivity?
Answer:
Iridium-catalyzed C-H alkylation is a powerful tool for functionalizing the aromatic core of isoindolinones. However, achieving high regioselectivity can be challenging.
Root Cause Analysis:
-
Catalyst and Ligand Choice: The nature of the iridium catalyst and the phosphine ligand employed plays a crucial role in directing the regioselectivity. Certain ligands can favor the formation of the branched isomer through steric and electronic effects.[3]
-
Directing Group Efficiency: The amide carbonyl group of the isoindolinone acts as a directing group, facilitating the C-H activation. The efficiency of this direction can be influenced by the N-substituent.
-
Reaction Conditions: Solvent and temperature can impact the selectivity of the C-H activation and subsequent alkylation.
Recommended Solutions:
-
Ligand Screening: Experiment with different phosphine ligands. For instance, BiPhePhos-type ligands have shown promise in achieving high branched selectivity in similar transformations.[3]
-
Solvent Optimization: While various solvents may afford the desired product, a systematic screening is recommended. 1,4-dioxane has been reported to be a superior solvent in some cases, leading to excellent branched selectivity.[3]
-
Careful Control of Reaction Parameters: Monitor the reaction closely to avoid the formation of dialkylation products. Using a slight excess of the isoindolinone substrate can help minimize this side reaction.[3]
Visualizing the Catalytic Cycle:
Sources
Technical Support Center: Scaling Up Isoindolin-5-ylmethanol Synthesis
This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of scaling the synthesis of Isoindolin-5-ylmethanol. Moving from the bench to pilot or manufacturing scale introduces challenges that require a robust, well-understood, and reproducible process. This document provides a detailed synthesis protocol, troubleshooting advice, and answers to frequently asked questions to ensure a successful scale-up.
Recommended Synthesis Protocol: Reductive Amination Route
The synthesis of this compound is most effectively and scalably achieved through the reduction of a suitable phthalimide precursor. The following protocol details a reliable method starting from methyl 1,3-dioxoisoindoline-5-carboxylate, which involves a two-step reduction process. This approach is favored for its use of commercially available starting materials and scalable purification methods.
Experimental Protocol
Step 1: Synthesis of (1,3-Dioxoisoindolin-5-yl)methanol
-
Reactor Setup: Under a nitrogen atmosphere, charge a suitable reactor with methyl 1,3-dioxoisoindoline-5-carboxylate and anhydrous Tetrahydrofuran (THF). Stir to form a slurry.
-
Cooling: Cool the slurry to 0-5 °C using a suitable cooling bath.
-
Reducing Agent Addition: Slowly add a solution of Lithium Borohydride (LiBH₄) in THF to the reactor, maintaining the internal temperature below 10 °C. The addition of a strong reducing agent is exothermic and requires careful thermal management on a large scale.
-
Reaction & Monitoring: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by HPLC or TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by the slow addition of aqueous 1M HCl at 0-5 °C.
-
Workup: Extract the product into a suitable organic solvent (e.g., Ethyl Acetate). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude (1,3-Dioxoisoindolin-5-yl)methanol. This intermediate can often be used in the next step without further purification.
Step 2: Synthesis of this compound
-
Reactor Setup: Under a nitrogen atmosphere, charge the reactor with the crude (1,3-Dioxoisoindolin-5-yl)methanol from the previous step and anhydrous THF.
-
Reagent Addition: At room temperature, slowly add Borane-THF complex (BH₃·THF) solution to the reactor. This reduction is highly selective for the imide carbonyls. The isoindole ring system is notoriously unstable and prone to oxidation and polymerization, making a robust inert atmosphere essential during synthesis.[1][2]
-
Reflux & Monitoring: Heat the mixture to reflux (approx. 65 °C) for 4-6 hours. Monitor the reaction by HPLC or TLC.
-
Quenching: Cool the reaction to 0-5 °C and slowly quench with Methanol, followed by 1M HCl.
-
Workup: Adjust the pH to basic (pH > 10) with NaOH solution. Extract the product with Dichloromethane (DCM).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. The crude product is best purified by crystallization from a suitable solvent system (e.g., Toluene/Heptane). Crystallization is generally preferred over chromatography for large-scale purification due to its efficiency and cost-effectiveness.[1]
-
Drying: Dry the final product under vacuum at 40-50 °C.
Process Flow Diagram
Caption: Overall workflow for the two-step synthesis of this compound.
Troubleshooting Guide
This section addresses common issues encountered during the scale-up process in a direct question-and-answer format.
Q1: My yield has dropped significantly compared to the lab scale. What are the likely causes?
Answer: A drop in yield during scale-up is a common issue and can stem from several factors:
-
Thermal Control: Large reactors have a lower surface-area-to-volume ratio, making heat dissipation less efficient. Exothermic steps, like the addition of reducing agents, can create localized "hot spots" that lead to product degradation or side reactions.[1] Ensure your cooling system is adequate and that addition rates are slow enough to maintain the target temperature.
-
Mixing Inefficiency: Inadequate agitation in large vessels can lead to poor mass transfer and localized concentration gradients. This can result in incomplete reactions or an increase in byproduct formation.[1] Verify that your impeller design and stirring speed are sufficient for the reactor volume.
-
Extended Reaction Times: Scale-up processes often have longer addition, heating, and cooling times. This increases the exposure of the sensitive isoindoline product to potentially harsh conditions, leading to degradation.[1]
-
Atmospheric Control: Small leaks in a large reactor can introduce oxygen, which can cause oxidation and polymerization of the product, often visible as darkening or tar formation.[1] Ensure all seals are secure and maintain a positive pressure of inert gas.
Q2: I'm observing the formation of a dark, insoluble tar-like material during the reaction or workup. What is it and how can I prevent it?
Answer: This is a classic symptom of isoindole polymerization or decomposition.[1] The isoindole ring system is highly reactive and prone to such pathways.
-
Cause: The primary culprits are exposure to oxygen, strong acids/bases, or excessive heat.
-
Troubleshooting Steps:
-
Inert Atmosphere: This is the most critical factor. Ensure the entire process, including solvent transfers and workup, is performed under a robust nitrogen or argon atmosphere. Degas all solvents before use.[1]
-
pH Control: During workup, avoid extreme pH values. Use milder reagents like saturated ammonium chloride or sodium bicarbonate for pH adjustments and minimize contact time.[1]
-
Temperature Management: Strictly control the reaction temperature and avoid overheating during solvent distillation.
-
Q3: The reaction seems to stall and won't go to completion, even after extended time. Why?
Answer: A stalled reaction at scale can be due to:
-
Reagent Quality: The activity of reagents like boranes can degrade over time, especially if not stored properly. It is good practice to titrate or test the activity of a new batch of reducing agent before use in a large-scale run.
-
Impurity Accumulation: Small amounts of impurities in starting materials, which might be insignificant at the lab scale, can accumulate and inhibit the reaction on a larger scale.[1] Ensure the purity of your starting materials meets specifications.
-
Poor Solubility/Mixing: If the starting material or an intermediate has poor solubility, the reaction can become mass-transfer limited. Ensure agitation is sufficient to maintain a homogenous slurry or solution.
Q4: My product is decomposing during purification. What are my options?
Answer: If you are using column chromatography, the silica gel itself can be a problem.
-
Problem: Silica gel is acidic and can cause degradation of sensitive compounds like isoindolines.[1]
-
Solution: The preferred method for large-scale purification is crystallization . It is less harsh and more scalable. If chromatography is unavoidable, consider using deactivated silica (e.g., treated with triethylamine) or an alternative stationary phase like alumina.[1]
Frequently Asked Questions (FAQs)
Q: Why is Borane-THF complex (BH₃·THF) recommended for the second reduction step?
A: BH₃·THF is an excellent choice for this transformation due to its high selectivity in reducing amides and imides over esters and other functional groups. It is also commercially available as a solution, making it easy to handle and dose in a large-scale setting. While other reagents like LiAlH₄ could be used, they are less selective and pose greater safety challenges during handling and quenching at scale.
Q: What are the critical process parameters I need to control during scale-up?
A: The most critical parameters are temperature, addition rates of reagents, mixing efficiency, and maintaining a strictly inert atmosphere. These are summarized in the table below.
Q: How can I effectively monitor the reaction on a large scale?
A: In-process controls (IPCs) are vital. Regular sampling (via a sample bomb or dip tube) for analysis by HPLC or TLC is the standard method. This allows you to track the disappearance of starting material and the appearance of the product, confirming the reaction is proceeding as expected and determining the correct endpoint.[1]
Data & Pathway Summary
Key Process Parameters for Scale-Up
| Parameter | Recommended Range | Justification & Notes |
| Atmosphere | Inert (Nitrogen/Argon) | Prevents oxidation and polymerization of the sensitive isoindoline ring.[1] |
| Reagent Addition Temp. | 0 - 10 °C | Manages exotherms from the addition of reducing agents, preventing side reactions. |
| Reaction Temperature | 20 - 65 °C (Reflux) | Ensures a reasonable reaction rate without causing thermal degradation. |
| Mixing | Sufficient for suspension | Prevents localized concentration and temperature gradients.[1] |
| Workup pH | Mild (pH 4-6 or 8-10) | Avoids acid or base-catalyzed decomposition of the product.[1] |
| Purification Method | Crystallization | Most scalable and cost-effective method; avoids degradation on acidic silica gel.[1] |
Reaction Pathway
Caption: Synthetic route from the phthalimide precursor to this compound.
References
- Common challenges in the scale-up of isoindole production - Benchchem.
-
Synthesis of isoindolinones - Organic Chemistry Portal. Available at: [Link]
-
THE SYNTHESIS AND REACTIONS OF ISOINDOLE N-OXIDES - Institute of Organic Chemistry, Polish Academy of Sciences. Available at: [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - NIH. Available at: [Link]
-
Recent Developments in Isoindole Chemistry - Thieme. Available at: [Link]
-
Asymmetric Synthesis of 3-Substituted Isoindolinones by Direct Alkylation of Chiral N-tert-Butylsulfinyl-isoindolinones - ACS Publications. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - Preprints.org. Available at: [Link]
-
Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives - NIH. Available at: [Link]
-
Recent Developments in Isoindole Chemistry - ResearchGate. Available at: [Link]
-
Synthesis of isoindolin-1-one compounds 5a–h - ResearchGate. Available at: [Link]
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core - MDPI. Available at: [Link]
Sources
Technical Support Center: Functionalization of Isoindolin-5-ylmethanol
This guide is designed for researchers, medicinal chemists, and drug development professionals working with isoindolin-5-ylmethanol. As a versatile scaffold, its successful functionalization is critical for synthesizing a diverse range of chemical entities. This document provides in-depth, field-tested insights into common challenges and their resolutions, moving beyond simple protocols to explain the causal chemistry behind experimental choices.
Section 1: N-Functionalization of the Isoindoline Core
The secondary amine of the isoindoline ring is the most common site for initial functionalization due to its nucleophilicity. However, its reactivity can be modulated by the electron-donating nature of the fused benzene ring, leading to specific challenges.
FAQ 1: My N-alkylation of this compound is low-yielding or stalling. What are the common pitfalls?
Plausible Causes & Troubleshooting Steps:
-
Insufficient Basicity: The pKa of the isoindoline nitrogen requires a sufficiently strong base to ensure complete deprotonation for reaction with alkyl halides. Standard inorganic bases like K₂CO₃ can be sluggish.
-
Solution: Switch to a stronger base such as Cesium Carbonate (Cs₂CO₃), which offers greater solubility and reactivity in organic solvents. For particularly unreactive alkylating agents, a non-nucleophilic organic base like DBU or a hydride base (e.g., NaH) may be necessary.[1] When using NaH, ensure the solvent is anhydrous THF or DMF.
-
-
Poor Solvent Choice: The choice of solvent is critical for both solubility of reagents and reaction kinetics.
-
Solution: Acetonitrile (ACN) and N,N-Dimethylformamide (DMF) are excellent choices for N-alkylation. DMF is particularly effective at solvating the intermediate salt and promoting the Sₙ2 reaction.
-
-
Side Reaction - Quaternization: Using an excess of a highly reactive alkylating agent (e.g., methyl iodide) can lead to the formation of a quaternary ammonium salt, which complicates purification and reduces the yield of the desired tertiary amine.
-
Solution: Employ precise stoichiometry (1.0-1.1 equivalents of the alkylating agent). Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed.
-
-
Steric Hindrance: Bulky alkylating agents will react slower.
-
Solution: Increase the reaction temperature (e.g., from room temperature to 60-80 °C) and extend the reaction time. Consider using a more reactive leaving group on your electrophile (e.g., iodide or triflate instead of bromide or chloride).
-
| Parameter | Recommendation for Standard Alkylation | Recommendation for Hindered Alkylation |
| Base | K₂CO₃ or Cs₂CO₃ | NaH or DBU |
| Solvent | ACN or DMF | Anhydrous DMF or THF |
| Temperature | 25-60 °C | 60-100 °C |
| Alkylating Agent | 1.05 eq. Alkyl Bromide/Iodide | 1.1-1.2 eq. Alkyl Iodide/Triflate |
FAQ 2: I'm seeing catalyst decomposition or significant side products during my Buchwald-Hartwig N-arylation. How can I optimize it?
The Buchwald-Hartwig amination is a powerful method for forming C-N bonds but is sensitive to several parameters.[2][3]
Plausible Causes & Troubleshooting Steps:
-
Inappropriate Ligand Choice: The ligand is the most critical component for stabilizing the palladium catalyst and facilitating the catalytic cycle. A suboptimal ligand can lead to catalyst decomposition (formation of palladium black) or low turnover.
-
Solution: For electron-rich amines like isoindoline, sterically hindered biaryl phosphine ligands are often required. Start with a versatile, second-generation ligand like XPhos or a third-generation ligand like RuPhos. These ligands promote the reductive elimination step, which is often rate-limiting for electron-rich substrates.[3][4]
-
-
Incorrect Base/Solvent Combination: The base not only acts as a stoichiometric reagent but also influences catalyst activity and stability. Strong, non-coordinating bases are preferred.
-
Solution: Sodium tert-butoxide (NaOtBu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are standard choices.[3] Toluene or dioxane are common solvents. Avoid protic solvents or those that can coordinate strongly to palladium.
-
-
Oxygen Contamination: The active Pd(0) catalyst is highly sensitive to oxygen, which can lead to rapid deactivation.
-
Solution: Ensure all reagents and solvents are thoroughly degassed. The reaction vessel must be purged with an inert gas (Argon or Nitrogen) and maintained under a positive pressure throughout the experiment.
-
Diagram: Simplified Buchwald-Hartwig Catalytic Cycle This diagram illustrates the key steps where optimization is critical. The choice of ligand and base directly influences the rates of oxidative addition and reductive elimination.
Caption: Buchwald-Hartwig Catalytic Cycle.
Section 2: O-Functionalization of the Methanol Group
The primary alcohol offers a second handle for diversification, but its reactivity must be managed relative to the isoindoline nitrogen.
FAQ 3: My oxidation of the methanol to an aldehyde is giving low yields and complex mixtures. What should I consider?
Plausible Causes & Troubleshooting Steps:
-
Over-oxidation: Strong oxidants like KMnO₄ or Jones reagent will readily oxidize the primary alcohol to a carboxylic acid and can also oxidize the isoindoline nitrogen, leading to decomposition.
-
Solution: Use mild, selective oxidizing agents. Dess-Martin periodinane (DMP) in DCM is an excellent choice for a clean conversion to the aldehyde at room temperature. Parikh-Doering oxidation (SO₃·pyridine complex) is another effective, mild alternative.
-
-
Reaction with the Nitrogen: Some oxidants can react with the secondary amine.
-
Solution: Protect the nitrogen before oxidation. A Boc (tert-butyloxycarbonyl) group is ideal as it is stable to many mild oxidizing conditions and can be easily removed later with acid (e.g., TFA in DCM).
-
Diagram: Selective Functionalization Workflow This decision tree helps in planning the synthetic route based on the desired functionalization site.
Caption: Selective Functionalization Workflow.
Section 3: General Troubleshooting & Purification
FAQ 4: My final product seems to decompose during workup or on a silica gel column. How can I improve stability and purification?
Plausible Causes & Troubleshooting Steps:
-
Acid/Base Sensitivity: The isoindoline core can be sensitive to both strong acids and bases, potentially leading to ring-opening or polymerization.[5] Silica gel is inherently acidic and can cause decomposition of sensitive compounds.
-
Solution (Workup): Use mild quenching agents like saturated aqueous ammonium chloride (NH₄Cl) instead of strong acids, and sodium bicarbonate (NaHCO₃) instead of strong bases. Minimize contact time with aqueous layers.[5]
-
Solution (Chromatography):
-
Neutralize Silica: Pre-treat the silica gel slurry with a small amount of triethylamine (~1% v/v in the eluent) to neutralize acidic sites.
-
Use Alternative Media: Consider using a less acidic stationary phase like alumina (basic or neutral) or Florisil.
-
Avoid Chromatography: If possible, purify the product by crystallization or precipitation, which is often gentler and more scalable.[5]
-
-
-
Atmospheric Oxidation: Some isoindoline derivatives can be susceptible to air oxidation, especially if the aromatic ring is highly electron-rich.
-
Solution: Perform workup and purification steps under an inert atmosphere. Store the final compound under Argon or Nitrogen at a low temperature. Adding a trace amount of an antioxidant like BHT (butylated hydroxytoluene) can sometimes help if it doesn't interfere with downstream applications.[5]
-
Section 4: Experimental Protocols
Protocol 1: General Procedure for N-Boc Protection of this compound
-
Setup: To a round-bottom flask, add this compound (1.0 eq.). Dissolve it in dichloromethane (DCM, approx. 0.1 M). Add triethylamine (1.5 eq.).
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.2 eq.) in DCM dropwise over 15 minutes.
-
Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor progress by TLC (stain with ninhydrin to visualize the free amine starting material).
-
Workup: Quench the reaction with water. Separate the organic layer, and wash sequentially with saturated aqueous NaHCO₃ and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product, which can often be used without further purification.
Protocol 2: General Procedure for Dess-Martin Oxidation of N-Boc-isoindolin-5-ylmethanol
-
Setup: To a flame-dried round-bottom flask under an Argon atmosphere, add N-Boc-isoindolin-5-ylmethanol (1.0 eq.) and anhydrous DCM (approx. 0.1 M).
-
Reagent Addition: Add Dess-Martin periodinane (1.2 eq.) portion-wise at room temperature. The reaction is typically slightly exothermic.
-
Reaction: Stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the starting alcohol is consumed.
-
Workup: Quench the reaction by adding a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous sodium thiosulfate (Na₂S₂O₃). Stir vigorously for 20 minutes until the layers are clear.
-
Isolation: Separate the layers and extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify by column chromatography on silica gel to yield the desired aldehyde.
References
- 1. jocpr.com [jocpr.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. benchchem.com [benchchem.com]
Preventing degradation of Isoindolin-5-ylmethanol during reaction
Welcome to the technical support center for Isoindolin-5-ylmethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this versatile building block. This compound is a valuable intermediate, but its bifunctional nature—possessing both a secondary amine and a primary benzylic alcohol—renders it susceptible to degradation and side reactions if not handled with appropriate care. This document provides in-depth troubleshooting advice and preventative strategies in a direct question-and-answer format to ensure the success of your experiments.
Troubleshooting Guide: Addressing In-Reaction Issues
This section addresses common problems observed during reactions involving this compound.
Q1: My reaction mixture containing this compound turned a dark yellow, brown, or black color upon starting the reaction or during workup. What is the likely cause?
A: The development of a dark color is a classic indicator of oxidative degradation. Both the secondary amine of the isoindoline ring and the benzylic alcohol are susceptible to oxidation, which can lead to the formation of highly conjugated, colored impurities and polymeric materials.
Causality:
-
Benzylic Alcohol Oxidation: The -CH2OH group is attached to a benzene ring, making it a benzylic alcohol. This position is particularly prone to oxidation, initially to an aldehyde and potentially further to a carboxylic acid.
-
Amine Oxidation: Secondary amines can also undergo oxidation, though typically under more specific conditions.
-
Air Sensitivity: Reactions run open to the atmosphere or with solvents that have not been deoxygenated can introduce sufficient oxygen to initiate these degradation pathways, especially in the presence of trace metal catalysts or under heating.
Recommended Solutions:
-
Inert Atmosphere: Always run reactions involving this compound under an inert atmosphere, such as nitrogen or argon. This is the most critical step to prevent air oxidation.
-
Deoxygenated Solvents: Use solvents that have been thoroughly deoxygenated by methods such as sparging with nitrogen or argon for 15-30 minutes prior to use.
-
Temperature Control: Avoid excessive heating. If thermal input is required, maintain the lowest effective temperature and monitor the reaction closely for color changes.
-
Chelating Agents: If trace metal contamination is suspected of catalyzing oxidation, the addition of a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sometimes be beneficial, though this should be tested on a small scale first.
Q2: My TLC and LC-MS analyses show multiple unexpected spots or peaks. What are the most probable side products?
A: The presence of multiple unexpected products points to competing reaction pathways. Given the structure of this compound, the primary culprits are reactions at the two functional groups.
Likely Side Products:
-
N-Substituted Products: The isoindoline nitrogen is a nucleophilic secondary amine. In the presence of any electrophiles (e.g., alkyl halides, acyl chlorides) in your reaction, competitive N-alkylation or N-acylation will occur.
-
O-Substituted Products: The primary alcohol can also react with strong electrophiles, although it is generally less nucleophilic than the amine.
-
Oxidation Products: As mentioned in Q1, the formation of the corresponding aldehyde (5-formylisoindoline) or carboxylic acid (isoindoline-5-carboxylic acid) is common.
-
Dimerization: Self-condensation, for instance, the N-alkylation of one molecule by another (if a suitable leaving group is formed in situ), can lead to dimers.
The diagram below illustrates the most common degradation and side-reaction pathways.
Caption: Potential degradation and side-reaction pathways.
Q3: My reaction yield is consistently low, even when I account for starting material recovery. How can I improve it?
A: Low yields are often a direct consequence of the side reactions discussed in Q2. The most robust strategy to prevent these unwanted pathways and boost your yield is to employ protecting groups. By temporarily masking the functional group that is not intended to react, you direct the reaction to the desired site.
The core strategy involves:
-
Protection: Selectively protect either the amine or the alcohol (or both).
-
Reaction: Perform your desired chemical transformation.
-
Deprotection: Remove the protecting group(s) to reveal the final product.
This methodical approach is fundamental to modern organic synthesis and is highly recommended when working with multifunctional molecules like this compound.[1]
Frequently Asked Questions (FAQs): Prevention & Best Practices
This section provides proactive advice for planning your experiments.
Q1: What are the best practices for storing this compound?
A: Proper storage is crucial for maintaining the integrity of the compound. Based on its chemical properties and general laboratory best practices for amino alcohols, the following conditions are recommended:
| Parameter | Recommended Condition | Rationale |
| Temperature | 2–8 °C (Refrigerated) | Minimizes the rate of potential decomposition reactions.[2][3] |
| Atmosphere | Store under inert gas (Argon or Nitrogen) | Prevents slow oxidation from atmospheric oxygen. |
| Light | Store in an amber or opaque vial | Protects against potential photodegradation. |
| Moisture | Store in a desiccator or dry environment | Prevents absorption of water, which can interfere with reactions. |
Q2: How do I choose which functional group to protect?
A: The decision depends entirely on your intended reaction.
-
If your reaction targets the alcohol (e.g., esterification, etherification, oxidation), you must protect the more nucleophilic nitrogen.
-
If your reaction targets the amine (e.g., N-alkylation, N-acylation, reductive amination), you should protect the alcohol to prevent it from competing.
-
If your reaction targets another part of the molecule (e.g., modification of the aromatic ring), it is often safest to protect both functional groups.
Q3: What are the best protecting groups for the isoindoline nitrogen and the alcohol?
A: The ideal protecting group is easy to install, stable to the reaction conditions, and easy to remove with high yield.[4]
Table of Recommended Protecting Groups
| Functional Group | Protecting Group | Abbreviation | Protection Conditions | Deprotection Conditions |
| Amine | tert-Butoxycarbonyl | Boc | Boc₂O, Et₃N or NaOH, Solvent (DCM, THF, Dioxane) | Strong Acid (TFA in DCM, or HCl in Dioxane) |
| Amine | Benzyloxycarbonyl | Cbz or Z | Cbz-Cl, Base (e.g., NaHCO₃), Solvent (Dioxane/H₂O) | Catalytic Hydrogenation (H₂, Pd/C) |
| Alcohol | tert-Butyldimethylsilyl ether | TBDMS or TBS | TBDMS-Cl, Imidazole, Solvent (DMF, DCM) | Fluoride Source (TBAF in THF) or Acid (HCl in EtOH) |
| Alcohol | Tetrahydropyranyl ether | THP | DHP, cat. Acid (e.g., PPTS), Solvent (DCM) | Aqueous Acid (e.g., HCl, AcOH) |
Note: The choice between these options often depends on the overall synthetic route and the stability of other functional groups in the molecule.
Q4: Can you provide a reliable, step-by-step protocol for Boc protection of the isoindoline nitrogen?
A: Absolutely. The Boc group is arguably the most common and reliable protecting group for the nitrogen in this context.
Experimental Protocol: N-Boc Protection of this compound
-
Dissolution: Dissolve this compound (1.0 eq) in a suitable solvent such as Dichloromethane (DCM) or Tetrahydrofuran (THF) (approx. 0.1 M concentration).
-
Base Addition: Add a base, such as Triethylamine (Et₃N, 1.5 eq), to the solution and stir for 5 minutes at room temperature.
-
Reagent Addition: Add Di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) to the mixture. It can be added as a solid or as a solution in the reaction solvent.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours. The product spot should be less polar than the starting material.
-
Workup:
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate (NaHCO₃) solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
-
Purification: The crude product can be purified by flash column chromatography on silica gel (typically using a hexane/ethyl acetate gradient) to yield the pure N-Boc-isoindolin-5-ylmethanol.
The following workflow visualizes the strategic use of protecting groups.
Caption: A typical protected reaction workflow.
By following these guidelines, you can significantly mitigate the risks of degradation and side reactions, leading to more reliable and higher-yielding synthetic outcomes.
References
- Wuts, P. G. M., & Greene, T. W. (2007). Greene's Protective Groups in Organic Synthesis. John Wiley & Sons.
-
Organic Chemistry Portal. (n.d.). Protection of Alcohols. Retrieved from [Link]
-
SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of isoindolin-1-one compounds 5a–h. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of Novel Isoindolinones. Retrieved from [Link]
-
SciSpace. (n.d.). Amino Acid-Protecting Groups. Retrieved from [Link]
-
PubMed. (1971). [Analysis of isoindolin derivatives. 9. Studies on stability of isoindolin-nitrosourea]. Retrieved from [Link]
-
Aikerui Chemical. (n.d.). 127168-98-3|this compound. Retrieved from [Link]
-
MDPI. (n.d.). Isoindolinone Synthesis: Selective Dioxane-Mediated Aerobic Oxidation of Isoindolines. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Ultrasonic-assisted-synthesis of isoindolin-1-one derivatives. Retrieved from [Link]
-
National Institutes of Health. (n.d.). High-performance thin layer chromatography based assay and stress study of a rare steroidal alkaloid solanopubamine. Retrieved from [Link]
-
ResearchGate. (n.d.). Oxidation of 5-Aminotetrazoles: Benzyl Isocyanide. Retrieved from [Link]
Sources
Technical Support Center: Catalyst Selection for Reactions Involving Isoindolin-5-ylmethanol
Welcome to the technical support guide for synthetic transformations involving Isoindolin-5-ylmethanol. This resource is designed for researchers, medicinal chemists, and process development professionals to address specific challenges in catalyst selection and reaction optimization for this versatile building block. The isoindoline core is prevalent in numerous biologically active molecules and pharmaceuticals, making its functionalization a critical step in many synthetic campaigns.[1][2] This guide provides field-proven insights and troubleshooting strategies in a direct question-and-answer format.
Section 1: Core Concepts & Frequently Asked Questions (FAQs)
Q1: What are the primary reactive sites on this compound for catalytic transformations?
A1: this compound presents two primary sites for catalytic reactions: the secondary amine within the isoindoline ring and the primary benzylic alcohol.
-
Secondary Amine (N-H site): This is the most common site for functionalization. It readily participates in palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, to form N-aryl or N-heteroaryl bonds.[3][4] This transformation is fundamental for building molecular complexity.
-
Primary Alcohol (-CH₂OH site): The hydroxymethyl group can be targeted for catalytic oxidation to form the corresponding aldehyde or carboxylic acid. It can also undergo other transformations, but catalytic oxidation is a key method for modulating the electronic properties and downstream reactivity of the molecule.
-
Aromatic Ring (C-H sites): While direct C-H activation is a powerful tool, it is less commonly employed on this specific substrate without a directing group or a pre-installed halide. The most predictable strategies involve functionalizing the N-H or -CH₂OH groups.
Q2: I need to couple an aryl chloride to the nitrogen of this compound. The reaction is failing. What is the likely problem?
A2: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides in palladium-catalyzed cross-coupling reactions.[5] Failure to couple an aryl chloride is a classic challenge that almost always points to an issue with the catalyst system—specifically, the choice of ligand.
-
The Problem: The first step in the catalytic cycle, oxidative addition of the aryl halide to the Pd(0) center, is significantly slower for aryl chlorides due to the strong C-Cl bond.[5] First-generation phosphine ligands (e.g., P(t-Bu)₃, P(o-tol)₃) are often not effective.
-
The Solution: You require a modern, highly active catalyst system. This involves using a palladium precatalyst with a bulky, electron-rich biarylphosphine ligand. These ligands are specifically designed to facilitate the oxidative addition of challenging substrates like aryl chlorides and promote the final, product-releasing reductive elimination step.[6] For heteroaryl chlorides, specialized ligands may be necessary to achieve high yields.[7]
Q3: How do I choose the right palladium catalyst and ligand for a Buchwald-Hartwig amination with this substrate?
A3: Catalyst selection is not one-size-fits-all; it depends on the coupling partner (aryl halide/triflate). A systematic approach is best. The workflow below provides a decision-making framework.
References
- 1. nbinno.com [nbinno.com]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. fiveable.me [fiveable.me]
- 6. youtube.com [youtube.com]
- 7. BippyPhos: a single ligand with unprecedented scope in the Buchwald-Hartwig amination of (hetero)aryl chlorides - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to the Biological Validation of Isoindolin-5-ylmethanol: A Comparative Analysis of Cytotoxic Activity
This guide provides a comprehensive framework for the biological validation of Isoindolin-5-ylmethanol, a novel isoindoline-containing compound. While the isoindoline scaffold is a privileged structure in medicinal chemistry, appearing in drugs with activities ranging from anticancer to anti-inflammatory, the specific biological activities of this compound remain largely unexplored in peer-reviewed literature.[1] This document outlines a systematic approach to investigate its potential cytotoxic effects on cancer cell lines, comparing its performance against a well-established chemotherapeutic agent, Doxorubicin.
The protocols and methodologies described herein are designed to be self-validating, providing researchers with a robust starting point for their own investigations. We will delve into the causality behind experimental choices, ensuring that the generated data is both reliable and interpretable.
Introduction: The Therapeutic Potential of the Isoindoline Scaffold
The isoindoline heterocyclic core is a key structural motif in a number of approved pharmaceutical agents, including the multiple myeloma drugs thalidomide and pomalidomide.[1] Derivatives of this scaffold have demonstrated a remarkable breadth of biological activities, including antitumor, cytotoxic, and anti-inflammatory properties.[1][2] Isoindolinone derivatives, in particular, have been shown to exhibit significant anticancer activity in various studies.[3] Given this precedent, this compound (Figure 1) presents itself as a compelling candidate for biological screening, particularly for its potential as a cytotoxic agent.
Figure 1. Chemical structure of this compound.
This guide will focus on a hypothetical validation of this compound's cytotoxic activity against the human lung carcinoma cell line, A549, a commonly used model in cancer research.[3] We will compare its efficacy to Doxorubicin, a well-characterized anthracycline antibiotic widely used in cancer chemotherapy.
Experimental Design: A Comparative Workflow for Cytotoxicity Assessment
The overall experimental workflow is designed to first establish the cytotoxic potential of this compound and then to quantify its potency relative to a standard chemotherapeutic agent.
Caption: Experimental workflow for validating and comparing cytotoxic activity.
Detailed Experimental Protocols
Materials and Reagents
-
This compound (Purity >95%)
-
Doxorubicin Hydrochloride (Reference Standard)
-
A549 Human Lung Carcinoma Cell Line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA Solution
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO), Cell Culture Grade
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin Sodium Salt
-
96-well cell culture plates
-
Multichannel pipette
-
Microplate reader
Step-by-Step Protocol: Cell Viability Assay (MTT)
This protocol is designed to determine the concentration of this compound that inhibits 50% of cell growth (IC50).
-
Cell Seeding:
-
Culture A549 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed 5 x 10³ cells per well in 100 µL of complete medium in a 96-well plate.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO. Prepare a 1 mM stock solution of Doxorubicin in sterile water.
-
Perform serial dilutions of the stock solutions in complete medium to achieve final concentrations for the dose-response curve. A suggested range for initial screening is 0.1, 1, 10, 100, and 1000 µM. For the definitive assay, a narrower range around the approximate IC50 should be used.
-
Include a "vehicle control" (medium with the highest concentration of DMSO used) and a "no-treatment control".
-
Remove the medium from the seeded cells and add 100 µL of the prepared compound dilutions to the respective wells.
-
Incubate for 48 or 72 hours.
-
-
MTT Assay:
-
Prepare a 5 mg/mL solution of MTT in PBS.
-
Add 10 µL of the MTT solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other wells.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control:
-
% Viability = (Absorbance of treated cells / Absorbance of vehicle control) x 100
-
-
Plot the % Viability against the log of the compound concentration.
-
Use non-linear regression (log(inhibitor) vs. response -- variable slope) to determine the IC50 value.
-
Data Presentation and Interpretation
The results of the dose-response experiments should be tabulated for a clear comparison of the cytotoxic potency of this compound and Doxorubicin.
Table 1: Comparative Cytotoxicity against A549 Cells (Hypothetical Data)
| Compound | IC50 (µM) ± SD (n=3) |
| This compound | 25.6 ± 3.2 |
| Doxorubicin (Reference) | 0.8 ± 0.1 |
Interpretation of Hypothetical Data:
In this hypothetical scenario, this compound exhibits cytotoxic activity against A549 cells with an IC50 value of 25.6 µM. When compared to the reference compound, Doxorubicin (IC50 = 0.8 µM), this compound is significantly less potent. This information is crucial for guiding further drug development efforts. A lower IC50 value indicates higher potency.
Mechanistic Insights and Further Investigations
Should this compound demonstrate promising cytotoxic activity, further studies would be warranted to elucidate its mechanism of action. The isoindoline scaffold is known to interact with a variety of biological targets.
Caption: Potential mechanistic pathways and corresponding validation assays.
Based on the literature for related compounds, several mechanisms could be investigated:
-
Anti-inflammatory Activity: Some isoindoline derivatives exhibit anti-inflammatory effects through the inhibition of cyclooxygenase (COX) enzymes.[1] An in vitro COX inhibition assay could be performed to explore this possibility.
-
Carbonic Anhydrase Inhibition: Isoindolinones have been reported as carbonic anhydrase inhibitors.[3] Commercially available kits can be used to assess the inhibitory activity of this compound against various carbonic anhydrase isoforms.
-
Induction of Apoptosis: A common mechanism for anticancer agents is the induction of programmed cell death (apoptosis). This can be investigated using techniques such as Annexin V/Propidium Iodide staining followed by flow cytometry.
-
Cell Cycle Arrest: Many cytotoxic compounds exert their effects by halting the cell cycle. Cell cycle analysis, typically performed by staining with a DNA-intercalating dye like propidium iodide and analyzed via flow cytometry, can reveal at which phase of the cell cycle the compound is active.
Conclusion and Future Directions
This guide provides a foundational framework for the initial biological validation of this compound's cytotoxic activity. The proposed experiments, when conducted with the appropriate controls, will yield reliable and comparable data. While our hypothetical results position this compound as a compound with modest cytotoxic potential, it is the actual experimental data that will determine its future as a lead compound.
Successful validation of cytotoxic activity would be the first step in a long drug discovery process. Future research should focus on structure-activity relationship (SAR) studies to potentially improve potency, as well as further mechanistic studies to identify its specific molecular target. The diverse biological activities associated with the isoindoline scaffold suggest that this compound could be a valuable tool compound for chemical biology or a starting point for a new therapeutic agent.
References
A Comparative Guide to the Synthesis of Isoindolin-5-ylmethanol for Research and Development
Introduction
Isoindolin-5-ylmethanol is a valuable heterocyclic building block in medicinal chemistry and materials science, frequently incorporated into the scaffold of pharmacologically active compounds. Its synthesis, therefore, is a critical step in the discovery and development of novel chemical entities. This guide provides a comparative analysis of two distinct synthetic routes to this compound, offering researchers and drug development professionals a comprehensive overview of the available methodologies. The routes are evaluated based on their efficiency, scalability, reagent toxicity, and operational complexity, supported by established chemical principles and experimental data from analogous transformations.
Route 1: Multi-Step Synthesis from 4-Carboxyphthalic Anhydride
This route builds the isoindoline core from a readily available starting material, 4-carboxyphthalic anhydride, through a three-step sequence involving imide formation, esterification, and a final, powerful reduction. This pathway offers flexibility in analogue synthesis by allowing for modifications at the nitrogen atom in the initial step, although it is more labor-intensive than Route 2.
Causality Behind Experimental Choices
The logic of this route is to first construct the phthalimide ring system, which is a stable and easily handled intermediate. The carboxylic acid group is then protected as a methyl ester to prevent unwanted side reactions during the subsequent reduction. The final step employs a potent reducing agent, Lithium Aluminum Hydride (LiAlH₄), which is necessary to reduce both the cyclic imide and the ester functionalities to the desired isoindoline and primary alcohol, respectively.
Synthetic Pathway Overview
Caption: Synthetic scheme for Route 1, starting from 4-carboxyphthalic anhydride.
Detailed Experimental Protocols
Step 1: Synthesis of 1,3-Dioxoisoindoline-5-carboxylic Acid
This reaction follows the general principle of forming a phthalimide from a phthalic anhydride and a source of ammonia. Heating phthalic anhydride with urea is a common solvent-free method.
-
Procedure: 4-Carboxyphthalic anhydride (1.0 eq) and urea (1.2 eq) are intimately mixed in a round-bottom flask. The flask is fitted with an air condenser and heated in an oil bath to approximately 150-160 °C. The mixture will melt and then solidify as the reaction proceeds. Heating is continued for 20-30 minutes after solidification. After cooling, the solid mass is triturated with water to remove any unreacted urea and byproducts, filtered, and dried to yield 1,3-dioxoisoindoline-5-carboxylic acid.
Step 2: Esterification to Methyl 1,3-Dioxoisoindoline-5-carboxylate
This is a standard Fischer esterification of an aromatic carboxylic acid.[1]
-
Procedure: 1,3-Dioxoisoindoline-5-carboxylic acid (1.0 eq) is suspended in methanol (10-20 volumes). A catalytic amount of concentrated sulfuric acid (e.g., 0.1 eq) is added. The mixture is heated at reflux until the reaction is complete (monitored by TLC). Upon cooling, the product may precipitate and can be collected by filtration. Alternatively, the solvent is removed under reduced pressure, the residue is taken up in an organic solvent like ethyl acetate, washed with saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and concentrated to give the methyl ester.
Step 3: Reduction to this compound
Lithium Aluminum Hydride is a powerful reducing agent capable of reducing both esters and imides.[2]
-
Procedure: To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, approx. 3.0-4.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of Methyl 1,3-Dioxoisoindoline-5-carboxylate (1.0 eq) in anhydrous THF is added dropwise. After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated at reflux for several hours until the starting material is consumed (monitored by TLC). The reaction is then carefully cooled to 0 °C and quenched by the sequential slow addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).[3] The resulting granular precipitate is filtered off, and the filtrate is dried over anhydrous sodium sulfate. The solvent is evaporated under reduced pressure to yield this compound.
Route 2: Single-Step Reduction of Methyl Isoindoline-5-carboxylate
This route is significantly more direct, provided the starting material, Methyl isoindoline-5-carboxylate, is readily available from commercial sources or through a known synthetic procedure. This approach is ideal for rapid synthesis and late-stage functionalization studies where the isoindoline core is a known pharmacophore.
Causality Behind Experimental Choices
The core logic of this route is efficiency. By starting with a precursor that already contains the desired isoindoline nucleus, the synthesis is reduced to a single, high-yielding transformation. The choice of LiAlH₄ is again dictated by its efficacy in reducing esters to primary alcohols.[2]
Synthetic Pathway Overview
Caption: Synthetic scheme for Route 2, a direct reduction approach.
Detailed Experimental Protocol
Step 1: Reduction of Methyl Isoindoline-5-carboxylate
This is a standard reduction of an ester to a primary alcohol.
-
Procedure: To a stirred suspension of Lithium Aluminum Hydride (LiAlH₄, approx. 1.5-2.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere at 0 °C, a solution of Methyl isoindoline-5-carboxylate (1.0 eq) in anhydrous THF is added dropwise. The reaction mixture is stirred at room temperature for 2-4 hours, or until completion as indicated by TLC analysis. The reaction is then carefully quenched at 0 °C by the sequential addition of water, 15% aqueous sodium hydroxide, and water. The resulting solid is filtered off, and the organic filtrate is dried over anhydrous sodium sulfate. Removal of the solvent under reduced pressure affords the target compound, this compound.
Comparative Analysis
| Parameter | Route 1: From 4-Carboxyphthalic Anhydride | Route 2: From Methyl Isoindoline-5-carboxylate |
| Number of Steps | 3 | 1 |
| Overall Yield (Estimated) | 60-75% | 85-95% |
| Starting Material Cost | Generally lower (commodity chemicals) | Higher (specialty intermediate) |
| Reagent Hazards | Involves heating to high temperatures, use of strong acid (H₂SO₄), and a large excess of pyrophoric LiAlH₄. | Requires handling of pyrophoric LiAlH₄, but in smaller quantities per mole of product. |
| Operational Complexity | High: multiple steps, purifications, and reaction setups. | Low: single step with a straightforward workup. |
| Scalability | More challenging to scale up due to multiple steps and potentially difficult purifications. | Easily scalable. |
| Flexibility for Analogs | High: N-substituents can be introduced in the first step. | Low: Limited to the availability of substituted isoindoline precursors. |
Conclusion and Recommendation
The choice between these two synthetic routes depends heavily on the specific needs of the research program.
Route 1 is recommended for:
-
Cost-sensitive projects where starting from basic materials is paramount.
-
Exploratory chemistry programs where the synthesis of a library of N-substituted isoindoline analogs is desired.
-
Situations where the starting material for Route 2 is not commercially available.
Route 2 is the preferred pathway for:
-
Rapid, large-scale synthesis of this compound.
-
Projects where time and operational simplicity are critical factors.
-
Late-stage functionalization studies where the core structure is fixed.
For most modern drug discovery and development applications, the efficiency and high yield of Route 2 make it the superior choice, assuming the availability and acceptable cost of Methyl isoindoline-5-carboxylate.
References
- Organic Syntheses, Coll. Vol. 1, p.457 (1941); Vol. 2, p.75 (1922). [Link: http://www.orgsyn.org/demo.aspx?prep=cv1p0457]
- McAlees, A. J., McCrindle, R., & Sneddon, D. W. (1977). Promotion of the catalytic hydrogenation of phthalimide and substituted phthalimides over palladium. Journal of the Chemical Society, Perkin Transactions 1, 2038-2043. [Link: https://doi.org/10.1039/P19770002038]
- Organic Syntheses, Coll. Vol. 8, p.552 (1993); Vol. 68, p.220 (1990). [Link: http://www.orgsyn.org/demo.aspx?prep=cv8p0552]
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link: https://www.chemguide.co.uk/organicprops/alcohols/esterify.html]
- Organic Syntheses Procedure. (n.d.). Phthalimide. [Link: http://www.orgsyn.org/demo.aspx?prep=CV1P0457]
- Gunanathan, C., & Milstein, D. (2011). Selective Hydrogenation of Cyclic Imides to Diols and Amines and Its Application in the Development of a Liquid Organic Hydrogen Carrier. Angewandte Chemie International Edition, 50(3), 747-751. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3377546/]
- Li, B., & Dixneuf, P. H. (2013). Direct esterification of aromatic C–H bonds with carboxylic acids. Chemical Society Reviews, 42(13), 5744-5767. [Link: https://pubs.rsc.org/en/content/articlelanding/2013/cs/c3cs60032b]
- Turito. (2022, November 8). Phthalimide- Preparation, Chemical Reactions & Uses. [Link: https://www.turito.com/blog/chemistry/phthalimide]
- Petersen, H. (2000). Method for the preparation of 5-carboxyphthalide. U.S. Patent No. 6,888,009 B2. [Link: https://patents.google.
- PubChem. (n.d.). Methyl 1,3-dioxoisoindoline-5-carboxylate. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/883431]
- Google Patents. (n.d.). Esterification of aromatic carboxylic acids. [Link: https://patents.google.
- Patil, P., & Chaskar, A. (2014). An Efficient and Practical Protocol for the Esterification of Aromatic Carboxylic Acids with Alcohols in presence of POCl3. Der Pharma Chemica, 6(5), 365-369. [Link: https://www.derpharmachemica.com/pharma-chemica/an-efficient-and-practical-protocol-for-the-esterification-of-aromatic-carboxylic-acids-with-alcohols-in-presence-of-pocl3.pdf]
- Google Patents. (n.d.). Method for the preparation of 5-carboxyphthalide. [Link: https://patents.google.
- Google Patents. (n.d.). An improved process for the preparation of 5 - carboxyphthalide. [Link: https://patents.google.
- Chemguide. (n.d.). Esterification - alcohols and carboxylic acids. [Link: https://www.chemguide.co.uk/organicprops/esters/background.html#top]
- BYJU'S. (n.d.). Preparation of Phthalimide. [Link: https://byjus.
- University of Leeds. (n.d.). Experiment 5 Reductions with Lithium Aluminium Hydride. [Link: https://www.chem.leeds.ac.uk/ug/course/level2/CHEM2260/Expt%205%20LAH.pdf]
- PierpaLab. (2025, February 9). Phthalimide synthesis. [Link: https://pierpalab.com/phthalimide-synthesis/]
- WIPO Patentscope. (n.d.). WO/2006/090409 AN IMPROVED PROCESS FOR THE PREPARATION OF 5 - CARBOXYPHTHALIDE. [Link: https://patentscope.wipo.int/search/en/detail.jsf?docId=WO2006090409]
- Szostak, M., & Procter, D. J. (2012). Highly Chemoselective Reduction of Amides (Primary, Secondary, Tertiary) to Alcohols using SmI2/Amine/H2O under Mild Conditions. Angewandte Chemie International Edition, 51(39), 9832-9836. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3501481/]
- Wang, D., & Nagib, D. A. (2020). Asymmetric Hydrogen Atom Transfer. ACS Catalysis, 10(15), 8431-8451. [Link: https://pubs.acs.org/doi/10.
- Skrzeczkowski, J. (n.d.). REDUCTION OF CARBONYL GROUP. [Link: https://www.mat-chem.pl/p/16_Redukcja_zwiazkow_karbonylowych.pdf]
- El-Sayed, M. A. A., et al. (2015). Synthesis of New Bis-Phthalimide and Thalidomide Ester Derivatives, and Evaluation of their Cytotoxic Activity. International Journal of Pharmaceutical Sciences Review and Research, 33(2), 19-27. [Link: http://globalresearchonline.net/journalcontents/v33-2/04.pdf]
- Justia Patents. (n.d.). Preparation of N-(6-Carboxy-5-oxa-2-hexynyl)phthalimide. [Link: https://patents.justia.
- Scribd. (n.d.). Reductions in Organic Chemistry. [Link: https://www.scribd.com/document/442655519/Reductions-in-Organic-Chemistry]
- Organic Syntheses Procedure. (n.d.). L-VALINOL. [Link: http://www.orgsyn.org/demo.aspx?prep=CV8P0616]
- AdiChemistry. (n.d.). Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. [Link: https://www.adichemistry.com/inorganic/p-block/group13/lithium-aluminium-hydride-lialh4-lah.html]
- Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. [Link: https://www.organic-chemistry.org/synthesis/N1/amines/reductionsamides.shtm]
- Chemselective Reduction. (2021, July 8). YouTube. [Link: https://www.youtube.
- Master Organic Chemistry. (n.d.). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. [Link: https://www.masterorganicchemistry.com/2011/08/12/reagent-friday-lithium-aluminum-hydride-lialh4/]
- Leah4sci. (2016, February 26). Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link: https://www.youtube.
- Khan, M. A., et al. (2022). Synthesis, Crystal Structure, DFT Calculations, Hirshfeld Surface Analysis and In Silico Drug-Target Profiling of (R)-2-(2-(1,3-Dioxoisoindolin-2-yl)propanamido)benzoic Acid Methyl Ester. Molecules, 27(15), 4983. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9370757/]
- Reddit. (2022, January 9). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). r/chemhelp. [Link: https://www.reddit.com/r/chemhelp/comments/e8j3q0/mechanism_reduction_of_carboxylic_acids_via_lialh4/]
- Organic Chemistry Portal. (n.d.). LAH, Lithium aluminum hydride, Lithium tetrahydridoaluminate. [Link: https://www.organic-chemistry.org/abstracts/reductions/lithiumaluminumhydride.shtm]
- YouTube. (2021, April 26). Lithium Aluminum Hydride Reduction of Carboxylic Acids (mechanism). [Link: https://www.youtube.
- University of Rochester. (n.d.). Workup: Aluminum Hydride Reduction. Department of Chemistry. [Link: https://www.chem.rochester.edu/notvoodoo/pages/workup.php?page=aluminum_hydride]
- PubChem. (n.d.). 2-(Carboxylatomethyl)-1,3-dioxoisoindole-5-carboxylate. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/3575460]
- PubChem. (n.d.). 1,3-Dioxo-2-phenylisoindoline-5-carboxylic acid. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/20760]
- PubChem. (n.d.). 2-Methyl-1,3-dioxoisoindoline-5-carboxylic acid. National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/883431]
Sources
A Comparative Guide to the Structural Activity Relationship of Isoindoline Analogs as VEGFR-2 Inhibitors
In the landscape of oncology drug discovery, the inhibition of angiogenesis—the formation of new blood vessels that supply tumors with essential nutrients—remains a cornerstone of targeted therapy. Central to this process is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase whose dysregulation is a hallmark of numerous cancers.[1][2] The isoindoline scaffold and its close chemical relatives, such as the indolin-2-one core, have emerged as privileged structures in the design of potent kinase inhibitors.[3] Sunitinib, an FDA-approved indolin-2-one derivative, validates this scaffold's clinical significance in targeting VEGFR-2 for the treatment of renal cell carcinoma and gastrointestinal stromal tumors.[3]
This guide provides an in-depth comparison of isoindoline-based analogs, focusing on the indolin-2-one scaffold, to elucidate the structural determinants of VEGFR-2 inhibition. We will dissect the causality behind experimental design, present validating protocols, and synthesize structure-activity relationship (SAR) data to guide future drug development efforts.
The Central Target: VEGFR-2 Signaling in Angiogenesis
VEGFR-2 is the primary mediator of the pro-angiogenic signals initiated by its ligand, VEGF-A.[4] Upon binding, VEGFR-2 undergoes dimerization and autophosphorylation of specific tyrosine residues within its cytoplasmic domain.[5] This phosphorylation event activates a cascade of downstream signaling pathways, principally the PLCγ-PKC-Raf-MEK-MAPK and PI3K-Akt pathways, which are critical for endothelial cell proliferation, migration, and survival—processes essential for the formation of new vasculature.[2][5] Inhibition of the VEGFR-2 kinase domain is therefore a highly effective strategy to disrupt tumor angiogenesis.
Caption: The VEGFR-2 signaling pathway and the point of inhibition.
Comparative Analysis: Structure-Activity Relationship of Indolin-2-one Analogs
The indolin-2-one scaffold serves as an excellent model for understanding the SAR of isoindoline-based VEGFR-2 inhibitors. Key pharmacophoric features generally include: 1) a heterocyclic core (the indolin-2-one) that anchors in the ATP-binding pocket's hinge region, 2) a linker, and 3) a terminal functional group that interacts with the solvent-exposed region.[1][6] The following table summarizes data from various studies to compare the in vitro activity of representative analogs.
Table 1: Comparative Activity of Indolin-2-one Analogs against VEGFR-2 and Cancer Cell Lines
| Compound ID | Core Modification (R1) | Linker/Side Chain (at C3) | Terminal Group (R2) | VEGFR-2 IC₅₀ (µM) | Anti-proliferative IC₅₀ (µM) (Cell Line) | Reference |
| Sunitinib | H | Pyrrole-carboxamide | Diethylaminoethyl | 0.139 | 2.23 (HepG2) | [7][8] |
| 17a | H | Thiazole-carboxamide | 4-fluorophenyl | 0.078 | 1.13 (HepG2) | [7][8] |
| 10g | H | Hydrazide-hydrazone | 4-chlorophenyl | 0.087 | 2.65 (HepG2) | [7][8] |
| 15a | H | Pyrazole-carboxamide | 4-chlorophenyl | 0.180 | 8.81 (HepG2) | [7][8] |
| 72a | H | Thiazolyl-triazole | 4-chlorophenyl | 0.067 | 0.22 (HepG2) | [9] |
| 25m | H | Pyrrole | 4-fluorophenyl | 0.026 | 0.66 (MCF-7) | [9] |
| 13 | Isatin Core | Thiazolidinedione | Phenyl | 0.069 | 10.11 (Caco-2) | [1][10] |
| 14 | Isatin Core | Thiazolidinedione | 4-methoxyphenyl | 0.086 | 12.31 (Caco-2) | [1][10] |
Note: IC₅₀ values are concentrations required for 50% inhibition. Lower values indicate higher potency. Data is compiled for comparative purposes; experimental conditions may vary between studies.
Analysis of Structure-Activity Relationships:
-
The Indolin-2-one Core is Essential : The indolin-2-one nucleus is a critical anchor. It typically forms key hydrogen bonds with the hinge region of the VEGFR-2 ATP binding site, mimicking the adenine portion of ATP. It has been observed that the indolin-2-one core is necessary for the inhibition of VEGFRs.[3]
-
Substitutions at the C3 Position are Critical : The substituent at the C3 position of the oxindole ring is the most varied element and plays a crucial role in determining potency.[3]
-
Heterocyclic Linkers : Replacing the pyrrole-carboxamide linker of Sunitinib with a thiazole-carboxamide (Compound 17a ) or a thiazolyl-triazole moiety (Compound 72a ) can maintain or even enhance potency.[7][9] This suggests the importance of a rigid, planar system capable of specific interactions in the linker region. Compound 25m , with a simple pyrrole linker and a 4-fluorophenyl terminal group, shows exceptionally high potency (IC₅₀ = 0.026 µM), indicating that complex linkers are not always necessary.[9]
-
Terminal Aromatic Groups : The nature of the terminal aromatic group significantly influences activity. The presence of a 4-fluorophenyl group in compounds 17a and 25m is associated with high potency.[7][9] This is likely due to favorable hydrophobic interactions and potential halogen bonding within the allosteric pocket of the binding site. Similarly, a 4-chlorophenyl group is also well-tolerated and contributes to potent inhibition, as seen in compound 10g .[7]
-
-
Isatin-based Analogs : Moving from an indolin-2-one to a more oxidized isatin core, as seen in compounds 13 and 14 , still yields potent VEGFR-2 inhibitors.[1] This demonstrates some flexibility in the core scaffold. The SAR for the terminal group holds, where an unsubstituted phenyl (13 ) is slightly more potent than a 4-methoxyphenyl group (14 ), suggesting that electron-donating groups may be less favorable in this position.[1]
Experimental Methodologies: Ensuring Self-Validating and Reproducible Data
In Vitro VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)
This assay quantifies the inhibitory effect of a compound by measuring the amount of ATP consumed during the phosphorylation of a substrate by the VEGFR-2 enzyme. The luminescent signal is inversely proportional to kinase activity.[5][11]
Caption: Experimental workflow for a luminescence-based VEGFR-2 kinase assay.
Step-by-Step Protocol:
-
Reagent Preparation :
-
Prepare a 1x Kinase Assay Buffer from a 5x stock solution.[12]
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO. Perform serial dilutions to create a concentration gradient. The final DMSO concentration in the assay should not exceed 1%.[12]
-
Dilute recombinant human VEGFR-2 enzyme in 1x Kinase Assay Buffer to the optimal concentration (e.g., 1 ng/µL).[11]
-
Prepare a master mix containing ATP and a suitable substrate (e.g., Poly (Glu, Tyr) 4:1) in Kinase Assay Buffer. The ATP concentration should be near its Km value for VEGFR-2 to ensure assay sensitivity.[5]
-
-
Assay Plate Setup (96-well format) :
-
Add 5 µL of the serially diluted test compounds to the designated wells.
-
For positive control wells (100% enzyme activity), add 5 µL of buffer with the same DMSO concentration.
-
For blank/negative control wells (no enzyme activity), add 5 µL of buffer with DMSO.[4]
-
-
Kinase Reaction :
-
Add 20 µL of the diluted VEGFR-2 enzyme solution to all wells except the blank wells. Add 20 µL of 1x Kinase Buffer to the blank wells.[12]
-
Gently mix and pre-incubate the plate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.[5]
-
Initiate the kinase reaction by adding 25 µL of the ATP/substrate master mix to each well.
-
Incubate the plate at 30°C for 45 minutes.[11]
-
-
Signal Detection (Using Kinase-Glo® MAX) :
-
Equilibrate the Kinase-Glo® MAX reagent to room temperature.
-
Add 50 µL of the reagent to each well. This simultaneously stops the kinase reaction and initiates the luminescence-generating reaction.[5][11]
-
Incubate for 10 minutes at room temperature to stabilize the signal.[5]
-
Measure the luminescence using a microplate reader.
-
-
Data Analysis :
-
Subtract the average background luminescence from the blank wells from all other readings.
-
Calculate the percent inhibition for each compound concentration relative to the positive control (0% inhibition) and blank (100% inhibition).
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[13]
-
Anti-proliferative Activity (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
Step-by-Step Protocol:
-
Cell Seeding : Seed cancer cells (e.g., HepG2, MCF-7) in a 96-well plate at a density of 1.0 x 10⁴ cells/well and incubate for 24-48 hours.[13]
-
Compound Treatment : Treat the cells with various concentrations of the test compounds and incubate for an additional 24-72 hours.[13]
-
MTT Addition : Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan.[13]
-
Formazan Solubilization : Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[13]
-
Absorbance Reading : Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis : Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Conclusion and Future Directions
The SAR analysis of indolin-2-one analogs clearly demonstrates that potent VEGFR-2 inhibition can be achieved through systematic modification of the core scaffold. High potency is associated with an intact indolin-2-one or isatin core, specific heterocyclic linkers at the C3 position, and terminal aromatic groups bearing substituents like fluorine or chlorine. The provided experimental protocols offer a robust framework for validating these findings and screening new chemical entities.
Future efforts should focus on optimizing the pharmacokinetic properties of these potent inhibitors, aiming to improve oral bioavailability and metabolic stability while minimizing off-target toxicities. The exploration of novel heterocyclic linkers and the introduction of functional groups that can form additional interactions within the VEGFR-2 binding site represent promising avenues for the development of next-generation isoindoline-based anticancer agents.
References
-
Abdel-rahman, H. M., et al. (2022). New series of VEGFR-2 inhibitors and apoptosis enhancers. Drug Design, Development and Therapy, 16, 555–572. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. BPS Bioscience. [Link]
-
Eldehna, W. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191–2205. [Link]
-
Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals, 15(11), 1416. [Link]
-
Eldehna, W. M., et al. (2022). New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2191-2205. [Link]
-
Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. ResearchGate. [Link]
-
Girgis, A. S., et al. (2024). Antineoplastic indole-containing compounds with potential VEGFR inhibitory properties. RSC Medicinal Chemistry. [Link]
-
Al-Ostoot, F. H., et al. (2020). Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents. Archiv der Pharmazie, 353(12), e2000022. [Link]
-
Singh, A., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. Medicinal Chemistry, 20(1). [Link]
-
Abdelgawad, M. A., et al. (2022). Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Pharmaceuticals (Basel), 15(11), 1416. [Link]
-
Kassab, A. E., et al. (2022). Discovery of New VEGFR-2 Inhibitors: Design, Synthesis, Anti-Proliferative Evaluation, Docking, and MD Simulation Studies. Pharmaceuticals, 15(9), 1152. [Link]
-
Singh, A., et al. (2024). Structure-Activity Relationship Studies on VEGFR2 Tyrosine Kinase Inhibitors for Identification of Potential Natural Anticancer Compounds. ResearchGate. [Link]
-
Sharma, A., et al. (2022). Molecular Docking and In Vitro Anticancer Screening of Synthesized Arylthiazole linked 2H-indol-2-one Derivatives as VEGFR-2 Kinase Inhibitors. Bentham Science. [Link]
-
Costa, M., et al. (2023). Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. Molecules, 28(11), 4381. [Link]
-
Mohseni, M., et al. (2025). A Review of Quinazoline-Based EGFR/VEGFR-2 Dual Inhibitors as Potent Anticancer Agents: Structure-Activity Relationship and. Pharmaceutical Sciences. [Link]
-
Elkaeed, E. B., et al. (2022). The Assessment of Anticancer and VEGFR-2 Inhibitory Activities of a New 1H-Indole Derivative: In Silico and In Vitro Approaches. Molecules, 27(24), 8758. [Link]
-
El-Naggar, A. M., et al. (2021). Discovery of new VEGFR-2 inhibitors based on bis([4][5][13]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers. Scientific Reports, 11(1), 11379. [Link]
Sources
- 1. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 3. Structure-activity relationship studies of indolin-2-one derivatives as vascular endothelial growth factor receptor inhibitors and anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Discovery of new VEGFR-2 inhibitors based on bis([1, 2, 4]triazolo)[4,3-a:3',4'-c]quinoxaline derivatives as anticancer agents and apoptosis inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. mdpi.com [mdpi.com]
- 10. New quinoline and isatin derivatives as apoptotic VEGFR-2 inhibitors: design, synthesis, anti-proliferative activity, docking, ADMET, toxicity, and MD simulation studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. bpsbioscience.com [bpsbioscience.com]
- 12. benchchem.com [benchchem.com]
- 13. dovepress.com [dovepress.com]
A Senior Application Scientist's Guide to Functionalized Isoindolines: A Comparative Analysis of Isoindolin-5-ylmethanol and its Analogs
For researchers, scientists, and drug development professionals navigating the intricate landscape of medicinal chemistry, the isoindoline scaffold represents a privileged structure, forming the core of numerous clinically approved drugs and a vast pipeline of therapeutic candidates.[1] Its inherent structural rigidity and amenability to functionalization have made it a cornerstone in the design of molecules targeting a wide array of biological pathways. This guide provides an in-depth technical comparison of isoindolin-5-ylmethanol with other functionalized isoindoline derivatives, offering insights into their synthesis, physicochemical properties, and biological performance, supported by experimental data from peer-reviewed literature.
The Isoindoline Scaffold: A Versatile Pharmacophore
The isoindoline nucleus, a bicyclic heteroaromatic system, is a recurring motif in a multitude of biologically active compounds, demonstrating a remarkable spectrum of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects. The therapeutic success of drugs like thalidomide and its analogs, lenalidomide and pomalidomide, in treating multiple myeloma has solidified the importance of the isoindoline core in modern drug discovery.[1] The strategic placement of various functional groups on this scaffold allows for the fine-tuning of a compound's potency, selectivity, and pharmacokinetic profile.
This guide will focus on derivatives functionalized at the C5 position of the isoindoline ring, with a particular emphasis on comparing the properties of this compound to its counterparts bearing other functional moieties such as carboxylic acids, amides, and esters.
Synthesis of this compound: A Plausible Protocol
Experimental Protocol: Synthesis of this compound
Reaction Scheme:
Caption: Plausible synthetic route to this compound.
Step-by-Step Methodology:
-
Reaction Setup: To a stirred solution of methyl isoindoline-5-carboxylate (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen) at 0 °C, add lithium aluminum hydride (LiAlH₄) (1.5 eq) portion-wise.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until thin-layer chromatography (TLC) analysis indicates the complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by the sequential dropwise addition of water (x mL), followed by 15% aqueous sodium hydroxide (x mL), and then water again (3x mL), where x is the mass of LiAlH₄ used in grams. This procedure, known as the Fieser workup, is crucial for safely neutralizing the excess reducing agent and facilitating the precipitation of aluminum salts.
-
Filtration and Extraction: Filter the resulting suspension through a pad of Celite®, washing the filter cake thoroughly with THF or ethyl acetate. Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.
-
Characterization: Confirm the structure and purity of the final product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Comparative Analysis of Functionalized Isoindolines
The functional group at the C5 position of the isoindoline ring significantly influences the molecule's physicochemical properties and its interaction with biological targets. This section provides a comparative overview of this compound and its analogs based on available experimental data.
Physicochemical Properties: The Impact of C5-Substitution
The nature of the C5 substituent dictates key physicochemical parameters such as lipophilicity (logP) and aqueous solubility (logS), which in turn affect a compound's absorption, distribution, metabolism, and excretion (ADME) profile.
-
This compound (-CH₂OH): The primary alcohol functionality is expected to increase the polarity and hydrogen bonding capacity of the molecule compared to an unsubstituted isoindoline. This would likely result in a lower logP and higher aqueous solubility.
-
Isoindoline-5-carboxylic acid (-COOH): The carboxylic acid group is a strong hydrogen bond donor and acceptor, significantly increasing polarity and aqueous solubility, particularly at physiological pH where it will be deprotonated to the carboxylate.
-
Methyl isoindoline-5-carboxylate (-COOCH₃): The methyl ester is less polar than the corresponding carboxylic acid but still possesses hydrogen bond accepting capabilities. Its logP would be higher than the carboxylic acid and the alcohol.
-
Isoindoline-5-carboxamide (-CONH₂): The primary amide can act as both a hydrogen bond donor and acceptor, leading to intermediate polarity and solubility between the carboxylic acid and the ester.
A systematic study of these properties is crucial in the early stages of drug discovery to optimize the pharmacokinetic behavior of lead compounds.[4]
Biological Activity: A Comparative Overview
Direct comparative studies evaluating this compound alongside other C5-functionalized isoindolines are scarce in the literature. However, by examining the structure-activity relationships (SAR) from various studies on different classes of isoindoline derivatives, we can infer the potential impact of the hydroxymethyl group.
Numerous isoindoline derivatives, particularly those based on the isoindoline-1,3-dione scaffold, have been investigated for their anticancer properties.[5] The functional groups on the isoindoline ring play a critical role in their cytotoxic activity.
| Compound Class | Functionalization | Target/Activity | Key Findings | Reference |
| Isoindoline-1,3-diones | N-substituted with bromoacetylphenyl group | Cytotoxicity against Raji and K562 cancer cell lines | The bromoacetyl group, an alkylating agent, significantly enhanced cytotoxicity. | [6] |
| Isoindoline-based hydroxamates | Hydroxamic acid moiety | HDAC1 inhibition and antiproliferative activity | Several analogs showed low nanomolar IC₅₀ values against HDAC1 and sub-micromolar activity in HCT116 cells. | [1] |
| Isoindolin-1-ones | Various substituents | PI3Kγ inhibition | Structure-activity relationship studies revealed key interactions for potent and selective inhibition. | [7] |
While data for this compound is not available in these studies, the hydroxymethyl group could potentially engage in hydrogen bonding interactions within the active site of a target protein, which could either be beneficial or detrimental to its activity depending on the specific target. For instance, in kinase inhibition, a hydrogen bond donating group can be crucial for hinge-binding.
Functionalized isoindolines have been extensively explored as inhibitors of various enzymes, including acetylcholinesterase (AChE), butyrylcholinesterase (BuChE), and carbonic anhydrases (CAs).
| Compound Class | Target Enzyme | Key Findings from SAR Studies | Reference |
| Isoindoline-1,3-dione derivatives | AChE and BuChE | The nature and length of the N-substituent are critical for inhibitory potency. Aromatic and heterocyclic moieties often enhance activity. | [8] |
| Isoindolinone derivatives | Carbonic Anhydrases (hCA I and II) | The substituents on the isoindolinone scaffold significantly influence inhibitory activity, with some derivatives showing low nanomolar Ki values. | [9] |
The hydroxymethyl group of this compound could serve as a key pharmacophoric feature, potentially forming hydrogen bonds with amino acid residues in the active site of these enzymes. A direct comparison with other C5-substituted analogs in these assays would be necessary to determine its relative potency and selectivity.
Structure-Activity Relationship (SAR) Insights
Based on the available literature, some general SAR trends for functionalized isoindolines can be summarized:
-
Lipophilicity and Permeability: Increasing the lipophilicity of the substituents can enhance cell permeability and, in some cases, biological activity, but it can also lead to decreased solubility.[10]
-
Hydrogen Bonding: The presence of hydrogen bond donors and acceptors is often crucial for target engagement. The specific placement and nature of these groups determine the binding affinity and selectivity.
-
Steric Factors: The size and shape of the substituents can significantly impact how the molecule fits into the binding pocket of a target protein.
The hydroxymethyl group in this compound offers a balance of polarity and hydrogen bonding capability. Its relatively small size may allow it to access binding pockets that are sterically hindered for larger functional groups.
Experimental Workflow for Comparative Evaluation
To conduct a rigorous comparative analysis of this compound and other functionalized isoindolines, a standardized experimental workflow is essential.
Caption: A generalized experimental workflow for the comparative evaluation of novel isoindoline derivatives.
Conclusion and Future Directions
This compound represents a simple yet intriguing functionalized isoindoline with the potential for diverse biological activities. While direct comparative data is currently limited, this guide provides a framework for its synthesis and evaluation in the context of other C5-substituted analogs. The hydroxymethyl group offers a unique combination of physicochemical properties that could be advantageous for specific therapeutic targets.
Future research should focus on the systematic synthesis and biological evaluation of a series of C5-substituted isoindolines, including this compound, against a panel of relevant biological targets. Such studies would provide invaluable direct comparative data and further elucidate the structure-activity relationships of this important class of heterocyclic compounds, ultimately guiding the rational design of novel and more effective isoindoline-based therapeutics.
References
- Jadhav, M.; Jha, A. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Organics2022, 3, 1-21.
- Shultz, M. D.; et al. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors. Bioorg. Med. Chem. Lett.2011, 21, 4909-4912.
- Reuman, M.; et al. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists. Chembiochem2002, 3, 999-1009.
- Kaur, H.; et al. Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives. J. Mol. Struct.2024, 1301, 137299.
- Kar, P.; et al. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma. Molecules2022, 27, 4635.
- Yazıcıoğlu, Y. S.; et al. Evaluation of isoindole derivatives: Antioxidant potential and cytotoxicity in the HT-29 colon cancer cells. Arch. Pharm.2020, 353, 2000065.
- Szymańska, E.; et al. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model. Molecules2022, 27, 8153.
- Giebułtowicz, J.; et al. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. Molecules2021, 26, 695.
- Radwan, M. A.; et al. Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents. Russ. J. Bioorg. Chem.2020, 46, 1090-1098.
- Patel, K.; et al. In-silico studies and docking of n-substituted isoindoline-1, 3-dioine analogues as anti- proliferative agents. J. Med. P'ceutical Allied Sci.2022, 11, 4832-4841.
- Shayanfar, A.; et al. Experimental Examination of Solubility and Lipophilicity as Pharmaceutically Relevant Points of Novel Bioactive Hybrid Compounds. Molecules2020, 25, 5926.
- Bracher, F.; et al. The chemistry of isoindole natural products. Beilstein J. Org. Chem.2013, 9, 1782-1804.
- López-Lázaro, M. A Simple and Reliable Approach for Assessing Anticancer Activity In Vitro. Curr. Med. Chem.2015, 22, 1319-1330.
- Al-Ostoot, F. H.; et al. Lipophilicity, water solubility, and physicochemical properties of initial compounds.
- Westin, J. Organic Chemistry: Reduction. Jack Westin.
- Yazıcıoğlu, Y. S.; et al. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. Chemistry & Biodiversity2024, e202301883.
- Ashenhurst, J. Lithium Aluminum Hydride (LiAlH4)
- Radwan, M. A.; et al. Synthesis and Evaluation of Novel Isoindoline-1,3-dione Derivatives as Anticancer Agents.
- Jerry, M. Reduction of carboxylic acids by LiAlH4. Chemistry Stack Exchange.
- Hu, T.; et al. Discovery of indoline derivatives as anticancer agents via inhibition of tubulin polymerization. Bioorg. Med. Chem. Lett.2021, 43, 128095.
- Kaushal, M. Reduction of Carboxylic Acids By LiAlH4 Mechanism. YouTube.
- dungeonsandderp. Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Reddit.
- BenchChem.
- Al-Mokhanam, M. M.; et al. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Sci. Rep.2023, 13, 10839.
- Mardjan, M. I. D.; et al.
- Wang, Y.; et al.
- Taber, D. F.; et al. Watanabe Indole Synthesis.
-
Kumar, A.; et al. Synthesis of 5, 9b-dihydro-1H-[1][11]triazino[5,6-b]indol-3-ol/thiol's using Sulfamic Acid, A Green and Recyclable Catalyst. Int. J. Sci. Res.2015 , 4, 1205-1209.
Sources
- 1. The design, synthesis and structure-activity relationships of novel isoindoline-based histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. m.youtube.com [m.youtube.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Assessment of the Lipophilicity of Indole Derivatives of Betulin and Their Toxicity in a Zebrafish Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synthesis and structure-activity relationship of the isoindolinyl benzisoxazolpiperidines as potent, selective, and orally active human dopamine D4 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Purity Analysis of Synthesized Isoindolin-5-ylmethanol for Pharmaceutical Applications
Introduction: The Critical Role of Purity for a Versatile Building Block
Isoindolin-5-ylmethanol is a heterocyclic compound that serves as a crucial building block in the synthesis of a variety of pharmaceutical agents.[1][2] As a nitrogen-containing heterocycle, it belongs to a class of structures that are prevalent in FDA-approved drugs, highlighting its significance in medicinal chemistry.[3][4][5] The journey from a synthesized intermediate like this compound to a final Active Pharmaceutical Ingredient (API) is paved with stringent quality control measures. Impurity profiling—the identification, quantification, and control of unwanted substances—is not merely a procedural step but a cornerstone of drug safety and efficacy.[6][7][8]
Impurities can arise from various sources, including unreacted starting materials, byproducts from the synthetic route, degradation products, or residual solvents.[7][9] Even at trace levels, these impurities can impact the stability, bioavailability, and toxicity of the final drug product. Regulatory bodies such as the ICH and FDA mandate rigorous characterization and control of any impurity present at levels of 0.10% or higher.[7][9] This guide provides a comprehensive comparison of essential analytical techniques for assessing the purity of synthesized this compound, offering researchers and drug development professionals a robust framework for ensuring the quality of this key intermediate.
An Orthogonal Analytical Strategy: The Mandate for Comprehensive Purity Assessment
No single analytical technique can provide a complete picture of a compound's purity. A robust and reliable purity assessment relies on an orthogonal approach, employing multiple analytical methods with different separation and detection principles. This strategy ensures that a wide range of potential impurities—varying in polarity, volatility, and concentration—are detected and quantified. For this compound (C₉H₁₁NO, Mol. Wt. 149.19 g/mol ), a comprehensive strategy integrates chromatographic, spectroscopic, and elemental analyses to build a self-validating system of quality control.
-
Chromatographic Techniques (HPLC, GC-MS): These methods are the workhorses for separating the target compound from its impurities, allowing for precise quantification.
-
Spectroscopic Techniques (NMR): Nuclear Magnetic Resonance provides unequivocal structural confirmation of the primary compound and is unparalleled in its ability to elucidate the structure of unknown impurities.[10][11]
-
Elemental Analysis: This fundamental technique provides a quantitative measure of the elemental composition (Carbon, Hydrogen, Nitrogen), serving as a final verification of the compound's empirical formula and overall purity.
Chromatographic Techniques: Separation and Quantification
High-performance liquid chromatography (HPLC) is the quintessential technique for purity and impurity profiling in the pharmaceutical industry due to its high resolution, sensitivity, and applicability to a wide range of non-volatile compounds.[6][12][13] For volatile substances, such as residual solvents from the synthesis, Gas Chromatography-Mass Spectrometry (GC-MS) is the method of choice.[8]
High-Performance Liquid Chromatography (HPLC) for Non-Volatile Impurities
The primary objective of the HPLC method is to separate this compound from any process-related impurities, such as starting materials, isomers, or degradation products. A reversed-phase C18 column is typically effective for separating moderately polar compounds like this one.
-
Sample Preparation:
-
Accurately weigh approximately 10.0 mg of the synthesized this compound.
-
Dissolve the sample in 10.0 mL of a 50:50 (v/v) mixture of acetonitrile and water to create a 1 mg/mL stock solution.
-
Further dilute this stock solution to a working concentration of approximately 100 µg/mL using the same diluent.
-
Filter the final solution through a 0.22 µm syringe filter into an HPLC vial.
-
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm particle size).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: 10% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
-
Detection: UV at 254 nm.
-
The following table summarizes hypothetical HPLC analysis results for three different batches of this compound. Purity is determined by the percent peak area method.
| Parameter | Batch A | Batch B | Batch C |
| Retention Time (Main Peak) | 8.52 min | 8.51 min | 8.53 min |
| Purity (%) | 99.81% | 98.75% | 99.15% |
| Impurity 1 (RT 6.2 min) | 0.08% | 1.10% (Suspected Starting Material) | 0.15% |
| Impurity 2 (RT 9.1 min) | 0.05% | 0.07% | 0.55% (Suspected Dimer) |
| Impurity 3 (RT 10.4 min) | 0.06% | 0.08% | 0.15% |
| Total Impurities | 0.19% | 1.25% | 0.85% |
Analysis:
-
Batch A demonstrates high purity, with all individual impurities below the 0.1% reporting threshold.
-
Batch B shows lower purity with a significant impurity at 6.2 minutes, likely an unreacted starting material, exceeding the acceptable limit.[9]
-
Batch C contains a notable impurity at 9.1 minutes, which could be a byproduct formed during synthesis, such as a dimer. Further investigation via LC-MS would be required for structural identification.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities
GC-MS is essential for identifying and quantifying residual solvents (e.g., Methanol, Acetonitrile, Dichloromethane) that may be present from the synthetic and purification steps.[14][15][16]
-
Sample Preparation:
-
Accurately weigh approximately 100 mg of the this compound sample into a 20 mL headspace vial.
-
Add 5 mL of a suitable solvent (e.g., DMSO) and an internal standard.
-
Seal the vial immediately.
-
-
GC-MS Conditions:
-
Incubation: Heat the vial at 80°C for 15 minutes.
-
Column: DB-624 or similar (for volatile organics).
-
Carrier Gas: Helium.
-
Temperature Program: Start at 40°C, hold for 5 minutes, then ramp to 240°C.
-
Detection: Mass Spectrometry (Scan mode m/z 35-300).
-
Chromatographic Analysis Workflow Diagram
Sources
- 1. 127168-98-3 | this compound - Moldb [moldb.com]
- 2. This compound | CymitQuimica [cymitquimica.com]
- 3. mdpi.com [mdpi.com]
- 4. A Review on Recent Advances in Nitrogen-Containing Molecules and Their Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. biomedres.us [biomedres.us]
- 7. rroij.com [rroij.com]
- 8. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 9. BJOC - Identification and synthesis of impurities formed during sertindole preparation [beilstein-journals.org]
- 10. hyphadiscovery.com [hyphadiscovery.com]
- 11. researchgate.net [researchgate.net]
- 12. soeagra.com [soeagra.com]
- 13. medcraveonline.com [medcraveonline.com]
- 14. SPME-GC/MS Analysis of Methanol in Biospecimen by Derivatization with Pyran Compound [mdpi.com]
- 15. researchgate.net [researchgate.net]
- 16. ijpsr.com [ijpsr.com]
A Senior Application Scientist's Guide to the Characterization of Isoindolin-5-ylmethanol Reaction Products
Introduction: The Versatility of the Isoindoline Scaffold
The isoindoline nucleus is a privileged structure in medicinal chemistry, forming the core of numerous natural products and clinically approved drugs.[1][2][3] Its derivatives exhibit a vast range of biological activities, including acting as diuretics, anti-tumor agents, and selective serotonin reuptake inhibitors.[1] Isoindolin-5-ylmethanol (CAS 127168-98-3) is a particularly valuable bifunctional building block, possessing both a nucleophilic secondary amine and a primary alcohol.[4][5] This duality allows for the selective synthesis of diverse derivatives, but it also presents a significant challenge: controlling regioselectivity and rigorously characterizing the resulting products.
This guide provides an in-depth comparison of reaction products derived from this compound. We will move beyond simple procedural lists to explore the causality behind synthetic strategies, focusing on orthogonal protecting group schemes that enable selective functionalization. Furthermore, we will detail the comprehensive analytical workflows required to unambiguously confirm the structure and purity of these derivatives, providing field-proven insights for researchers in drug discovery and synthetic chemistry.
Part 1: Strategic Synthesis & The Challenge of Selectivity
The presence of two reactive sites—the secondary amine (N-H) and the primary alcohol (O-H)—on this compound necessitates a carefully planned synthetic strategy to avoid the formation of undesired product mixtures. The key to achieving selectivity lies in the application of orthogonal protecting groups.[6][7] These are temporary masking groups that can be installed and removed under specific conditions without affecting other protecting groups on the molecule.[8][9]
Logical Workflow for Selective Derivatization
The following workflow illustrates the strategic decisions required for synthesizing either N-substituted or O-substituted derivatives.
Caption: Strategic workflow for selective N- vs. O-substitution.
Alternative Synthetic Approaches
While protection/deprotection is standard, other routes exist for creating related scaffolds. For example, one-pot, three-component reactions of 2-formylbenzoic acid with primary amines and phosphites can yield isoindolin-1-one-3-phosphonates.[10] Similarly, reactions with phthalic anhydride can produce isoindoline-1,3-diones (phthalimides), which are themselves valuable precursors.[11][12] These alternatives are compared to direct derivatization of this compound below.
| Synthetic Strategy | Key Reagents | Typical Products | Advantages | Disadvantages |
| Direct Derivatization (This Guide) | This compound, Protecting Groups, Electrophiles | N- or O-substituted Isoindolines | High control over substitution; preserves core structure. | Multi-step; requires optimization of protection/deprotection. |
| Phthalimide Synthesis [11][12] | Phthalic Anhydride, Amines | N-substituted Isoindoline-1,3-diones | One-step; high yields; commercially available starting materials. | Product is an imide, not an isoindoline; requires further reduction to get to the isoindoline core. |
| Pictet-Spengler Type [13] | In-situ generated Isoindolium ions, Nucleophiles | Polycyclic Isoindolines | Facile one-pot procedure for complex scaffolds. | Limited to specific nucleophiles (e.g., tryptamines); may not be suitable for simple substitutions. |
| Electrophilic Cyclization [14] | o-(1-alkynyl)benzamides, ICl, NBS | Substituted Isoindolin-1-ones | Mild conditions; good to excellent yields. | Creates an isoindolin-1-one, not an isoindoline; requires specific alkyne precursors. |
Part 2: A Comparative Guide to Product Characterization
Unambiguous characterization is paramount. A simple molecular weight confirmation from mass spectrometry is insufficient to distinguish between N- and O-isomers, which will have identical masses. A multi-technique approach is mandatory.
Core Spectroscopic & Chromatographic Techniques
The following techniques form the basis of a self-validating characterization system. Data from each technique should be cross-correlated to build a conclusive structural assignment.
Sources
- 1. Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core[v1] | Preprints.org [preprints.org]
- 2. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Page loading... [wap.guidechem.com]
- 5. 127168-98-3 | this compound - Moldb [moldb.com]
- 6. chemweb.bham.ac.uk [chemweb.bham.ac.uk]
- 7. Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jocpr.com [jocpr.com]
- 9. Protecting Groups in Peptide Synthesis: A Detailed Guide - Creative Peptides [creative-peptides.com]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis, Molecular Modeling Study, and Quantum-Chemical-Based Investigations of Isoindoline-1,3-diones as Antimycobacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. One-pot synthesis of polycyclic isoindolines using isoindole umpolung - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Regio- and stereoselective synthesis of isoindolin-1-ones via electrophilic cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Catalytic Systems for the Synthesis of Isoindolin-5-ylmethanol
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Isoindolin-5-ylmethanol
This compound is a key structural motif found in a range of biologically active molecules. Its presence often imparts desirable pharmacokinetic and pharmacodynamic properties, making it a sought-after intermediate in the development of novel therapeutics. The efficient and selective synthesis of this compound is therefore of paramount importance. This guide will explore and compare different catalytic strategies to achieve this, focusing on a practical and scalable multi-step synthesis.
A plausible and efficient synthetic route to this compound commences with a readily available starting material, such as 4-cyanophthalic anhydride. This pathway involves two key catalytic transformations: the reductive cyclization of a phthalimide intermediate and the subsequent reduction of a nitrile functionality. This guide will dissect each of these critical steps, presenting a comparative analysis of various catalysts.
A Researcher's Guide to the In Vitro Evaluation of Isoindolin-5-ylmethanol Derivatives: A Comparative Approach
For researchers and drug development professionals venturing into the promising chemical space of isoindoline-based compounds, this guide offers a comprehensive framework for the in vitro evaluation of novel derivatives, with a particular focus on the isoindolin-5-ylmethanol scaffold. While public domain data on a wide array of this compound derivatives remains nascent, this document provides a robust, field-proven approach by drawing parallels with the closely related and well-studied isoindolinone and isoindole classes of molecules. The principles, protocols, and comparative analyses detailed herein are directly applicable and aim to equip scientists with the necessary tools to rigorously assess the therapeutic potential of their proprietary compounds.
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the backbone of several approved drugs with diverse mechanisms of action.[1] Derivatives of the closely related isoindolinone structure have demonstrated a wide spectrum of biological activities, including antitumor, anti-inflammatory, and enzyme-inhibitory properties.[2][3] This guide will navigate the critical in vitro assays required to elucidate the bioactivity of novel this compound derivatives, enabling a data-driven approach to lead candidate selection.
The Strategic Imperative of In Vitro Testing
Before committing to costly and time-consuming in vivo studies, a meticulously designed in vitro testing cascade is paramount. This initial phase of screening provides essential insights into a compound's biological activity, mechanism of action, and potential liabilities. A well-executed in vitro evaluation allows for the early identification of promising lead candidates and the culling of inactive or toxic molecules, thereby streamlining the drug discovery pipeline.
A Phased Approach to In Vitro Evaluation
A logical and phased approach to in vitro testing ensures that resources are utilized efficiently. The following workflow outlines a typical progression from broad cytotoxicity screening to more focused mechanistic and target-based assays.
Caption: A typical workflow for the in vitro evaluation of novel chemical entities.
Part 1: Primary Screening - Assessing General Cytotoxicity
The initial step in evaluating any new compound library is to assess its general cytotoxic or anti-proliferative effects against a panel of relevant human cancer cell lines. This provides a broad overview of the compounds' potential as anticancer agents.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Step-by-Step Methodology:
-
Cell Seeding: Plate cancer cells (e.g., HeLa for cervical cancer, C6 for glioma, A549 for lung cancer, and HT-29 for colon cancer) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO2 humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the this compound derivatives in the appropriate cell culture medium. Add the diluted compounds to the cells and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The half-maximal inhibitory concentration (IC50) is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Comparative Data: Cytotoxicity of Isoindole-1,3-dione Derivatives
The following table presents representative data from a study on isoindole-1,3-dione derivatives, which can serve as a benchmark for evaluating novel this compound compounds.[4]
| Compound | Target Cell Line | IC50 (µM) |
| Compound 7 | A549 (Lung Cancer) | 19.41 ± 0.01 |
| Compound 9 | HeLa (Cervical Cancer) | Cell-selective activity noted |
| Compound 11 | HeLa (Cervical Cancer) | Cell-selective activity noted |
| 5-Fluorouracil | A549 (Lung Cancer) | >100 |
Data extracted from a study on isoindole-1,3-dione derivatives for illustrative purposes.[4]
Part 2: Secondary Screening - Uncovering the Molecular Target
Once cytotoxic compounds are identified, the next critical step is to determine their molecular target. Given that many small molecule anticancer drugs target protein kinases, a kinase inhibition assay is a logical next step.
Signaling Pathway: The PI3K/AKT/mTOR Pathway
The Phosphoinositide 3-kinase (PI3K) pathway is a crucial signaling cascade that regulates cell growth, proliferation, and survival. Its aberrant activation is a hallmark of many cancers, making it a prime target for drug development.
Caption: A simplified diagram of the PI3K/AKT/mTOR signaling pathway.
Experimental Protocol: In Vitro Kinase Inhibition Assay
A variety of in vitro kinase assay formats are available, including radiometric, fluorescence-based, and luminescence-based methods. The ADP-Glo™ Kinase Assay is a popular luminescent assay that measures the amount of ADP produced during a kinase reaction.
Step-by-Step Methodology:
-
Kinase Reaction: Set up the kinase reaction in a 96-well plate containing the kinase of interest (e.g., PI3Kγ), its substrate, ATP, and varying concentrations of the this compound derivative.
-
ADP-Glo™ Reagent Addition: After a defined incubation period, add the ADP-Glo™ Reagent to terminate the kinase reaction and deplete the remaining ATP.
-
Kinase Detection Reagent Addition: Add the Kinase Detection Reagent to convert ADP to ATP and introduce luciferase and luciferin to produce a luminescent signal.
-
Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: The luminescent signal is proportional to the amount of ADP produced and inversely proportional to the activity of the kinase. Calculate the IC50 value by plotting the kinase activity against the inhibitor concentration.
Comparative Data: Inhibition of PI3Kγ by Isoindolin-1-one Derivatives
The following table provides data on the inhibitory activity of a series of isoindolin-1-one-based compounds against the PI3Kγ isoform, offering a reference point for new derivatives.[5]
| Compound | PI3Kγ pIC50 |
| Compound A | 9.20 |
| Compound B | 8.75 |
| Compound C | 7.50 |
| Compound D | 5.27 |
pIC50 is the negative logarithm of the IC50 value. A higher pIC50 indicates greater potency. Data is for illustrative purposes and is based on a series of isoindolin-1-one derivatives.[5]
Part 3: Delving Deeper - Mechanism of Action Studies
Identifying that a compound is cytotoxic and inhibits a particular target is a significant step. However, understanding how it exerts its effects at a cellular level is crucial for further development.
Experimental Protocol: Cell Cycle Analysis by Flow Cytometry
This technique is used to determine the effect of a compound on the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).
Step-by-Step Methodology:
-
Cell Treatment: Treat the cancer cells with the this compound derivative at its IC50 concentration for 24-48 hours.
-
Cell Harvesting and Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol.
-
Staining: Resuspend the fixed cells in a solution containing a DNA-binding fluorescent dye (e.g., propidium iodide) and RNase A.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The fluorescence intensity of the dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: Deconvolute the resulting DNA content histogram to determine the percentage of cells in each phase of the cell cycle.
Experimental Protocol: Apoptosis Assay by Annexin V/PI Staining
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Step-by-Step Methodology:
-
Cell Treatment: Treat cells with the compound of interest as described above.
-
Staining: Harvest and resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and propidium iodide (PI) and incubate in the dark.
-
Flow Cytometry: Analyze the stained cells by flow cytometry.
-
Data Analysis:
-
Annexin V-negative/PI-negative: Viable cells.
-
Annexin V-positive/PI-negative: Early apoptotic cells.
-
Annexin V-positive/PI-positive: Late apoptotic/necrotic cells.
-
Annexin V-negative/PI-positive: Necrotic cells.
-
Visualizing Apoptotic Pathways
Many anticancer agents induce apoptosis through the intrinsic (mitochondrial) pathway.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrrole indolin-2-One Based Kinase Inhibitor as Anti-Cancer Agents [cancertreatmentjournal.com]
- 4. Evaluation of Cytotoxic Potentials of Some Isoindole-1, 3-Dione Derivatives on HeLa, C6 and A549 Cancer Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Structural Insights from Molecular Modeling of Isoindolin-1-One Derivatives as PI3Kγ Inhibitors against Gastric Carcinoma [mdpi.com]
Benchmarking Isoindolin-5-ylmethanol: A Comparative Guide for the Synthetic Chemist
For researchers, scientists, and professionals in drug development, the selection of appropriate synthetic intermediates is a critical decision that profoundly impacts the efficiency and success of a synthetic campaign. The isoindoline scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous natural products and at least ten FDA-approved drugs.[1] This guide provides an in-depth technical comparison of Isoindolin-5-ylmethanol, a versatile heterocyclic building block, against relevant alternatives. By presenting experimental data and explaining the rationale behind synthetic choices, we aim to equip chemists with the insights needed to make informed decisions in their research.
Introduction: The Strategic Value of the Hydroxymethyl-Isoindoline Scaffold
The isoindoline nucleus, a bicyclic system comprising a fused benzene and pyrrolidine ring, offers a unique three-dimensional architecture that is frequently exploited in the design of novel therapeutics. The introduction of a hydroxymethyl group, as seen in this compound, provides a crucial functional handle for a variety of chemical transformations. This primary alcohol can be readily oxidized to an aldehyde or carboxylic acid, etherified, or converted to a leaving group for nucleophilic substitution, enabling the facile introduction of diverse pharmacophoric elements.
The position of this hydroxymethyl tether is paramount. The 5-position of the isoindoline ring offers a vector for substitution that extends from the core scaffold, allowing for interaction with peripheral binding pockets of a biological target without significantly altering the core's engagement. This guide will delve into the synthesis of this compound and compare its synthetic accessibility and potential utility against a key positional isomer, (Isoindolin-4-yl)methanol, and other relevant heterocyclic intermediates.
Synthetic Accessibility: A Tale of Two Isomers
The most direct and common route to hydroxymethyl-substituted isoindolines involves the reduction of the corresponding phthalimide (isoindoline-1,3-dione) derivative. This two-step process, starting from a commercially available substituted phthalic anhydride or acid, is often the most practical approach in a research setting.
A plausible and efficient route to this compound involves the robust reducing agent, Lithium Aluminum Hydride (LiAlH₄).[2][3][4] This powerful reagent is capable of reducing both the cyclic imide functionality and a carboxylic acid or ester group in a single reaction.[1][5]
Diagram 1: Proposed Synthetic Pathway for this compound
Caption: A proposed one-step reduction of a commercially available precursor to yield this compound.
A similar strategy can be envisioned for the synthesis of the 4-substituted isomer, (Isoindolin-4-yl)methanol. The choice between these two intermediates often depends on the desired vector for molecular elaboration in a drug design program.
Experimental Protocols
The following protocols are detailed, step-by-step methodologies for the synthesis of this compound and a key alternative. These protocols are designed to be self-validating, with clear endpoints and purification procedures.
Protocol 1: Synthesis of this compound
This procedure is based on the well-established use of LiAlH₄ for the reduction of cyclic imides and carboxylic acids.[1][2][3][4][5]
-
Step 1: Reaction Setup
-
To a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add a suspension of Lithium Aluminum Hydride (4.0 eq.) in anhydrous Tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Cool the suspension to 0 °C using an ice bath.
-
-
Step 2: Addition of Starting Material
-
Dissolve 1,3-Dioxoisoindoline-5-carboxylic acid (1.0 eq.) in anhydrous THF.
-
Add the solution of the starting material dropwise to the LiAlH₄ suspension via the dropping funnel over 30-60 minutes, maintaining the temperature at 0 °C.
-
-
Step 3: Reaction
-
After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
-
Step 4: Quenching and Work-up
-
Cool the reaction mixture to 0 °C.
-
Carefully and slowly add water (x mL, where x is the grams of LiAlH₄ used) dropwise to quench the excess LiAlH₄.
-
Add 15% aqueous sodium hydroxide solution (x mL).
-
Add water (3x mL) and stir the mixture vigorously for 30 minutes until a granular precipitate forms.
-
Filter the mixture through a pad of Celite®, washing the filter cake with THF.
-
Combine the organic filtrates and dry over anhydrous sodium sulfate.
-
-
Step 5: Purification
-
Concentrate the dried solution under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
-
Protocol 2: Synthesis of (Indolin-4-yl)methanol (A Positional Isomer Alternative)
The synthesis of (Indolin-4-yl)methanol follows a similar reductive strategy, starting from the corresponding 4-substituted precursor.
-
Step 1-5: Follow the same procedure as described in Protocol 1, substituting 1,3-Dioxoisoindoline-4-carboxylic acid for 1,3-Dioxoisoindoline-5-carboxylic acid.
Comparative Analysis: Performance and Physicochemical Properties
The choice of a synthetic intermediate is often a balance between ease of synthesis, cost, and the ultimate utility of the molecule. Here, we compare this compound with its 4-isomer and other relevant heterocyclic building blocks.
Table 1: Synthetic Accessibility and Performance Comparison
| Feature | This compound | (Isoindolin-4-yl)methanol | (Phthalimidin-5-yl)methanol |
| Starting Material | 1,3-Dioxoisoindoline-5-carboxylic acid | 1,3-Dioxoisoindoline-4-carboxylic acid | 1-Oxoisoindoline-5-carboxylic acid |
| Typical Yield | Moderate to Good | Moderate to Good | Good to High |
| Number of Steps | 1 (from dicarboxy phthalimide) | 1 (from dicarboxy phthalimide) | 1 (from monocarboxy phthalimidinone) |
| Key Reagents | LiAlH₄ | LiAlH₄ | LiAlH₄ or NaBH₄ |
| Purification | Column Chromatography | Column Chromatography | Column Chromatography |
Rationale: The synthesis of both this compound and its 4-isomer are comparable in terms of the number of steps and the reagents used. The choice between them would primarily be dictated by the desired substitution pattern in the final target molecule. (Phthalimidin-5-yl)methanol, with one of the carbonyls already reduced, may offer a milder reaction profile, potentially allowing for the use of less powerful reducing agents like sodium borohydride under certain conditions, which can simplify the work-up procedure.
Diagram 2: Workflow for Selecting a Hydroxymethyl-Substituted Heterocyclic Intermediate
Caption: Decision-making workflow for selecting a suitable hydroxymethyl-substituted building block.
Application in Medicinal Chemistry: The Role of Bioisosterism
In drug discovery, the concept of bioisosterism—the replacement of a functional group with another that has similar physical or chemical properties to produce a compound with similar biological activity—is a powerful tool.[6][7][8] this compound and its derivatives can be considered bioisosteres of other important heterocyclic methanol compounds, such as those derived from indoles or benzimidazoles.
Table 2: Bioisosteric Alternatives to this compound
| Bioisostere | Rationale for Use | Potential Advantages | Potential Disadvantages |
| (Indol-5-yl)methanol | Mimics the aromatic and hydrogen-bonding properties of the isoindoline core. | Well-established chemistry, diverse functionalization possible on the pyrrole ring. | Different 3D shape, potential for different metabolic pathways. |
| (Benzimidazol-5-yl)methanol | Introduces an additional nitrogen atom for potential hydrogen bonding interactions. | Can modulate pKa and solubility. | More complex synthesis, potential for different target engagement. |
| Benzyl Alcohol | A simpler, non-heterocyclic alternative. | Readily available, simple chemistry. | Lacks the rigid, defined structure of the heterocyclic scaffolds, may have lower binding affinity. |
The choice of a particular scaffold will depend on the specific requirements of the drug discovery program, including the desired physicochemical properties, target binding interactions, and intellectual property landscape.
Conclusion and Future Outlook
This compound stands as a valuable and versatile synthetic intermediate for the construction of complex molecules, particularly in the realm of drug discovery. Its synthesis, while requiring a potent reducing agent, is straightforward and proceeds from readily available starting materials. When benchmarked against its positional isomer, (isoindolin-4-yl)methanol, the choice is primarily driven by the desired structural orientation of subsequent modifications.
The true value of this compound is realized when considering its role as a scaffold that can be readily functionalized. The strategic placement of the hydroxymethyl group at the 5-position provides an excellent opportunity for chemists to explore chemical space and optimize the properties of lead compounds. As synthetic methodologies continue to advance, we can anticipate the development of even more efficient and selective routes to this and other valuable heterocyclic building blocks, further empowering the field of medicinal chemistry.
References
-
Synthesis and Pharmacology of Clinical Drugs Containing Isoindoline Heterocycle Core. Molecules. [Link]
-
The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems. PubMed Central. [Link]
-
ORGANIC SYNTHESES. Organic Syntheses. [Link]
-
A Series of Novel 1-H-isoindole-1,3(2H)-dione Derivatives as Acetylcholinesterase and Butyrylcholinesterase Inhibitors: In Silico, Synthesis and In Vitro Studies. PubMed Central. [Link]
-
Synthesis and characterization of H-cardanol incorporated C(3)-aminoisoindolinones. Supporting Information. [Link]
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. Drug Hunter. [Link]
-
SYNTHESIS OF 2-((5R)-2-OXO-5-OXAZOLIDINYL)METHYL)-1H-ISOINDOLE-1,3(2H)-DIONE. Indian Journal of Chemistry. [Link]
-
Synthesis of Novel Isoindolinones: Carbonic Anhydrase Inhibition Profiles, Antioxidant Potential, Antimicrobial Effect, Cytotoxicity and Anticancer Activity. National Institutes of Health. [Link]
-
Bioisosteres Cheat Sheet. Drug Hunter. [Link]
-
Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]
-
Comparison of the reactivity of 4‐unsubstituted and 4‐phenyl derivatives in N‐methylation. ResearchGate. [Link]
-
Access to Isoquinolin-2(1H)-yl-acetamides and Isoindolin-2-yl-acetamides from a Common MCR Precursor. National Institutes of Health. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. MDPI. [Link]
-
The chemistry of isoindole natural products. PubMed Central. [Link]
-
Reactivity of 4,5-Dichlorophthalic Anhydride towards Thiosemicarbazide and Amines: Synthesis, Spectroscopic Analysis, and DFT Study. ResearchGate. [Link]
-
Reduction of carboxylic acids to primary alcohols using LiAlH4. Master Organic Chemistry. [Link]
-
Phthalimides: developments in synthesis and functionalization. Royal Society of Chemistry. [Link]
-
Synthesis, Characterization, and Docking Study of a Novel Indole Derivative Containing a Tosyl Moiety as Anti-Oxidant Agent. MDPI. [Link]
-
Lithium Aluminum Hydride LiAlH4 Reduction Reaction + Mechanism. YouTube. [Link]
-
Synthesis and hypolipidemic activity of N-substituted phthalimides. Part 5. ResearchGate. [Link]
-
1H-NMR Guided Isolation of Bioactive Compounds from Species of the Genus Piper. MDPI. [Link]
-
Mechanistic Studies for Synthesis of Bis(indolyl)methanes: Pd-Catalyzed C–H Activation of Indole–Carboxylic Acids with Benzyl Alcohols in Water. MDPI. [Link]
-
Synthesis and optical properties of some isoindole-1,3-dione compounds. ACG Publications. [Link]
-
Synthesis of 5'-C-methyl-1',3'-dioxolan-4'-yl nucleosides. PubMed. [Link]
-
Improved biooxidation of Benzyl alcohols catalyzed by the flavoprotein (5-Hydroxymethyl)furfural oxidase in organic solvents. ResearchGate. [Link]
-
List of psychedelic drugs. Wikipedia. [Link]
- Synthesis method of N-phthalimidoacetic acid.
-
Synthesis, characterization and pharmacological activity of some new phthalimide derivatives. Der Pharma Chemica. [Link]
Sources
- 1. ch.ic.ac.uk [ch.ic.ac.uk]
- 2. mdpi.com [mdpi.com]
- 3. The chemistry of isoindole natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. drughunter.com [drughunter.com]
- 8. drughunter.com [drughunter.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
